molecular formula C14H18N4O B610968 SR-17398 CAS No. 1496088-76-6

SR-17398

Cat. No.: B610968
CAS No.: 1496088-76-6
M. Wt: 258.325
InChI Key: VALMSGFREHPGME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR-17398 is an indazole-based small molecule inhibitor of Unc-51-like kinase 1 (ULK1), a key initiator of the cellular autophagy pathway . It functions as an ATP-competitive inhibitor with a reported IC50 value of 22.4 µM against ULK1 . Research indicates that SR-17398 binds to the ATP pocket of ULK1, forming critical hydrogen bond interactions with the hinge region residues Glu93 and Cys95 . This mechanism effectively suppresses ULK1 kinase activity and its downstream signaling, making it a valuable chemical probe for investigating autophagy in vitro. Autophagy is a crucial cellular process for maintaining energy homeostasis and is implicated in various diseases, including cancer, where it can play complex and context-dependent roles . The role of ULK1 is particularly important in autophagy-reliant cancers, as its inhibition can block protective autophagy in tumors and potentially increase the efficacy of chemotherapeutic agents . As such, SR-17398 serves as an important tool compound for probing autophagy biology and assessing the therapeutic potential of ULK1 inhibition in oncology research and other fields . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

CAS No.

1496088-76-6

Molecular Formula

C14H18N4O

Molecular Weight

258.325

IUPAC Name

3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)

InChI Key

VALMSGFREHPGME-UHFFFAOYSA-N

SMILES

NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SR-17398;  SR 17398;  SR17398.

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: SR-17398 and Indazole-Class ULK1 Inhibitors

[1][2][3]

Executive Summary

SR-17398 represents a pivotal milestone in autophagy drug discovery as the first in silico-identified hit targeting the ATP-binding pocket of ULK1 (Unc-51 like autophagy activating kinase 1) . While SR-17398 itself exhibits modest potency (IC


 ~22.4 µMindazole scaffoldULK-100

ULK-101

This guide details the mechanism of action (MoA) of the SR-17398 scaffold, the structural biology of its binding, and the experimental protocols required to validate ULK1 inhibition in cellular models.

Part 1: Molecular Architecture & Binding Kinetics

Chemical Identity[2][4][5]
  • Compound Name: SR-17398[1][2][3][4]

  • Core Scaffold: Indazole (Benzopyrazole)

  • Chemical Structure:

    
    -(4-aminocyclohexyl)-1
    
    
    -indazole-5-carboxamide
  • Binding Class: Type I ATP-Competitive Inhibitor

  • Potency (Biochemical): IC

    
     = 22.4 µM (Human ULK1)[2]
    
Structural Mechanism of Action

SR-17398 functions by occupying the ATP-binding cleft of the ULK1 kinase domain. Its mechanism relies on competing with intracellular ATP, thereby preventing the phosphorylation of downstream autophagy initiators.

  • Hinge Binding: The indazole core mimics the adenine ring of ATP. The nitrogen atoms at the 1- and 2-positions of the indazole ring form critical hydrogen bonds with the "hinge region" of the ULK1 kinase domain (specifically residues Cys95 and Glu93 in the murine ortholog).

  • Ribose Pocket Occupancy: The carboxamide linker extends into the ribose-binding pocket, orienting the cyclohexyl group towards the solvent-exposed region.

  • Optimization Trajectory: The modest potency of SR-17398 is attributed to suboptimal filling of the hydrophobic back-pocket. Subsequent optimization (Wood et al., 2017) introduced cyclopropyl and phenyl substituents (yielding ULK-100/101) that exploit the "gatekeeper" methionine (Met92) to increase affinity by >1000-fold.

Selectivity Profile

As a hit compound, SR-17398 has a relatively "flat" selectivity profile compared to its optimized successors.

  • Primary Off-Targets: At high concentrations (>50 µM), the indazole core may inhibit CAMK family kinases.

  • Recommendation: For experiments requiring high selectivity, the optimized derivative ULK-101 is the preferred tool compound due to its cleaner kinome profile (selectivity score <0.05 at 1 µM).

Part 2: Biological Mechanism (The "Why")[4]

Inhibition of ULK1 by SR-17398 (or its derivatives) arrests the autophagy cascade at the Initiation Stage .

The Signaling Blockade
  • Normal State: Upon nutrient stress, AMPK phosphorylates ULK1, or mTORC1 dissociates from it. Active ULK1 phosphorylates ATG13 and FIP200 (RB1CC1) to stabilize the initiation complex.

  • Inhibited State (SR-17398/ULK-101): The inhibitor blocks ATP hydrolysis.

    • Result 1: ATG13 Ser318 is not phosphorylated.

    • Result 2: Beclin-1 Ser15 is not phosphorylated.

    • Downstream Consequence: The VPS34 complex is not activated, preventing the generation of PI(3)P and blocking phagophore nucleation.

Pathway Visualization

ULK1_Pathwaycluster_inputsUpstream Sensorscluster_targetTarget Complexcluster_downstreamDownstream EffectorsmTORC1mTORC1(Nutrient Rich)ULK1ULK1 Kinase(Active)mTORC1->ULK1Inhibits (p-Ser757)AMPKAMPK(Energy Stress)AMPK->ULK1Activates (p-Ser317)ATG13ATG13(p-Ser318)ULK1->ATG13PhosphorylationBeclin1Beclin-1(p-Ser15)ULK1->Beclin1PhosphorylationInhibitorSR-17398 / ULK-101(ATP Competitive)Inhibitor->ULK1Blocks ATP BindingPhagophorePhagophoreNucleationATG13->PhagophoreInitiationBeclin1->PhagophoreVPS34 Activation

Caption: Schematic of ULK1 signaling blockade. SR-17398 competes with ATP, preventing phosphorylation of ATG13 and Beclin-1, thereby halting phagophore nucleation.

Part 3: Experimental Validation Protocols

Crucial Note: Due to SR-17398's low potency (IC

ULK-101
Protocol A: Western Blot Readout for Target Engagement

Objective: Confirm inhibition of ULK1 kinase activity by measuring the phosphorylation status of its direct substrate, ATG13.

  • Cell Seeding: Plate U2OS or HEK293T cells (2.5 x 10^5 cells/well) in 6-well plates.

  • Starvation Induction: Wash cells 2x with PBS. Add EBSS (Earle's Balanced Salt Solution) to induce autophagy (starvation mode).

  • Treatment:

    • Vehicle: DMSO (0.1%)

    • Positive Control: SBI-0206965 (10 µM) or ULK-101 (1 µM)

    • Test Condition: SR-17398 (Titration: 10, 30, 60 µM)

    • Incubate for 2 hours at 37°C.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (PhosSTOP).

  • Immunoblot:

    • Primary Target: p-ATG13 (Ser318) – Signal should decrease with inhibition.

    • Loading Control: Total ATG13 and Actin/GAPDH.

    • Validation: A band shift in Total ATG13 is often visible (phosphorylated form runs higher; inhibition causes a downward shift).

Protocol B: Autophagic Flux Assay (LC3 Turnover)

Objective: Determine if the inhibitor blocks the initiation of new autophagosomes.

GroupTreatmentBafilomycin A1 (Lysosome Blocker)Expected Outcome (If ULK1 Inhibited)
1 Vehicle-Baseline LC3-II
2 Vehicle+ (100 nM)High LC3-II (Accumulation)
3 SR-17398 -Low LC3-II (Blockade)
4 SR-17398 + (100 nM)Low LC3-II (Crucial Comparison)

Logic: If SR-17398 effectively blocks ULK1 (initiation), no new autophagosomes are formed. Therefore, even when the lysosome is blocked by Bafilomycin A1 (Group 4), LC3-II levels should remain low compared to the Vehicle+BafA1 control (Group 2). If LC3-II is high in Group 4, the inhibitor failed to block initiation.

Part 4: Comparative Analysis & Therapeutic Implications

Comparison of Indazole Inhibitors

The following table highlights why SR-17398 is the "parent" and ULK-101 is the "probe."

FeatureSR-17398 (Parent)ULK-101 (Optimized)SBI-0206965 (Competitor)
IC

(Biochemical)
22,400 nM8.3 nM38 nM
Binding Mode ATP-CompetitiveATP-CompetitiveATP-Competitive
Selectivity Moderate (Kinase Panel)High (Clean Profile)Moderate (Hits FAK, AMPK)
Cellular EC

>50 µM~1 µM~2-5 µM
Primary Use Scaffold DiscoveryBiological ValidationEarly Tool Compound
Therapeutic Relevance

While SR-17398 is not a clinical candidate, the indazole scaffold has paved the way for ULK1 inhibitors in:

  • KRAS-Driven Cancers: Cells under nutrient stress (e.g., in solid tumors) rely on ULK1-mediated autophagy for survival.[1] Inhibiting this pathway sensitizes tumors to metabolic stress.

  • Neurodegeneration: Modulation of ULK1 is being explored to clear protein aggregates, though activators rather than inhibitors are typically desired in this context.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[1][2] ACS Medicinal Chemistry Letters.[2] Link

    • Key Source: Describes the discovery of SR-17398 and its optimiz
  • Martin, K. R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress.[1][3][5] iScience.[1][5] Link

    • Key Source: Validates the cellular efficacy of the optimized indazole deriv
  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy-Independent Functions. Molecular Cell. Link

    • Key Source: Establishes the baseline for ULK1 inhibition using the competitor compound SBI-0206965.

Technical Whitepaper: SR-17398 Chemical Profile and ULK1 Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR-17398 is a small-molecule pharmacological agent identified as a direct inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) .[1][2][3] Discovered through in silico high-throughput screening (HTS) and subsequent structure-based optimization, SR-17398 serves as a critical chemical probe for interrogating the autophagy initiation complex.

While later generations of this scaffold (e.g., compound 3a) have achieved nanomolar potency, SR-17398 remains the foundational "hit" compound (IC50 ≈ 22.4 µM) that established the 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide scaffold as a viable template for autophagy modulation. This guide details its physicochemical properties, synthesis logic, and mechanism of action for researchers investigating autophagic flux in oncology and neurodegeneration.

Chemical Identity and Physicochemical Profile[1][2][4][5][6][7][8]

SR-17398 is characterized by an indazole core linked via an amide bond to a substituted cyclohexane ring.[1] The compound is typically supplied as a mixture of stereoisomers in early-stage research grades, though specific stereochemical configurations are pursued for potency optimization.

Table 1: Physicochemical Specifications
PropertyData
Common Name SR-17398
IUPAC Name 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide
CAS Registry Number 1496088-76-6 (Free base)
Molecular Formula C₁₄H₁₈N₄O
Molecular Weight 258.32 g/mol
Exact Mass 258.1481 Da
Solubility DMSO (≥ 50 mg/mL); Ethanol (Low); Water (Insoluble)
Purity Grade Typically >95% (HPLC) for biological assays
Appearance Off-white to pale yellow solid
Structural Analysis

The molecule consists of three distinct pharmacophores:

  • Indazole Core (Head): A bicyclic nitrogen heterocycle (1H-indazole) substituted at the 5-position. This moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the ULK1 kinase domain.

  • Amide Linker: Provides the necessary hydrogen-bonding geometry to orient the head and tail groups within the active site.

  • Cyclohexane Ring (Tail): A 1,3-disubstituted cyclohexane ring bearing a primary amine. In the initial SR-17398 hit, this ring provides bulk and hydrophobic interactions, though the lack of stereochemical control (cis/trans mixture) in the hit compound limits its binding affinity compared to rigidified analogs.

Synthesis Methodology

The synthesis of SR-17398 follows a convergent pathway, coupling a functionalized indazole amine with a protected amino-cyclohexane carboxylic acid. This modular approach allows for the rapid generation of analogs (SAR expansion).

Protocol Overview
  • Starting Materials: 5-aminoindazole and 3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid.

  • Coupling: Standard amide coupling using HATU or EDC/HOBt in DMF.

  • Deprotection: Removal of the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.

Visualization: Synthesis Logic Flow

The following diagram illustrates the chemical logic flow for the production of SR-17398.[4][5]

SynthesisFlow start1 5-Aminoindazole (Nucleophile) coupling Amide Coupling (EDC/HOBt or HATU) start1->coupling start2 N-Boc-3-aminocyclohexane -1-carboxylic acid start2->coupling intermediate Intermediate: Boc-Protected Amide coupling->intermediate Formation of amide bond deprotection Deprotection (TFA/DCM or HCl) intermediate->deprotection Cleavage of Boc group product SR-17398 (Final Product) deprotection->product Salt formation/Neutralization

Figure 1: Convergent synthesis pathway for SR-17398 involving amide coupling and acid-mediated deprotection.[2][4]

Mechanism of Action: ULK1 Inhibition[2][9]

SR-17398 functions as an ATP-competitive inhibitor of ULK1. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream autophagy-related proteins (such as ATG13 and FIP200), effectively stalling the formation of the autophagosome.

Biological Context[1][2][4][5][6][7][10]
  • Target: ULK1 (Unc-51-like kinase 1).[1][2][3][4][6][7][8][9]

  • IC50: ~22.4 µM (Note: Optimized derivatives like compound 3a achieve <100 nM potency).

  • Therapeutic Utility: Autophagy protects cancer cells from nutrient stress and chemotherapy-induced damage.[1] Inhibiting ULK1 with SR-17398 sensitizes these cells, promoting apoptosis over survival.

Visualization: Signaling Pathway

The diagram below details where SR-17398 intercepts the autophagy initiation signaling cascade.

ULK1Pathway Stress Nutrient Stress / Chemotherapy AMPK AMPK (Energy Sensor) Stress->AMPK Activates ULK1_Complex ULK1 Complex (ULK1 / ATG13 / FIP200) AMPK->ULK1_Complex Phosphorylates (Activation) mTOR mTORC1 (Nutrient Sensor) mTOR->ULK1_Complex Phosphorylates (Inhibition) Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome Initiates SR17398 SR-17398 (Inhibitor) SR17398->ULK1_Complex Blocks ATP Binding Survival Cell Survival / Chemoresistance Autophagosome->Survival Promotes

Figure 2: Biological mechanism of action showing SR-17398 inhibition of the ULK1 complex downstream of AMPK/mTOR signaling.

Experimental Protocols

Preparation of Stock Solutions

SR-17398 is hydrophobic. Proper reconstitution is vital for assay reproducibility.

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 50 mM stock solution.

    • Calculation: To make 1 mL of 10 mM solution:

      
      
      
      
      
  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

In Vitro Kinase Assay (Standard Protocol)

To verify inhibition activity:

  • Reagents: Recombinant ULK1 protein, substrate (e.g., ATG13 peptide), ATP (radiolabeled or fluorescently tagged), and assay buffer.

  • Incubation: Incubate ULK1 with varying concentrations of SR-17398 (0.1 µM – 100 µM) for 15 minutes at room temperature prior to adding ATP. This allows the inhibitor to equilibrate with the active site.

  • Initiation: Add ATP to start the reaction.

  • Readout: Measure phosphorylation of the substrate. Plot dose-response curve to determine IC50.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1258–1263. [3]

  • Martin, R. K., et al. (2018). Targeting ULK1 to sensitize KRAS-mutant lung cancer to nutrient stress.[9] Cancer Discovery, 8(7).

  • MedKoo Biosciences. SR-17398 Product Datasheet.

Sources

An In-depth Technical Guide to SR-17398 (CAS 1496088-76-6)

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Community

This document is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. The following sections provide a consolidated overview of the available scientific and technical data concerning the compound designated as SR-17398, with the Chemical Abstracts Service (CAS) number 1496088-76-6. The objective is to present a structured guide encompassing its fundamental properties, mechanism of action, and relevant experimental protocols to support further investigation and application.

Section 1: Compound Identification and Physicochemical Properties

1.1 Overview and Synthesis

A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information regarding the synthesis or physicochemical properties of a compound with the designation SR-17398 and CAS number 1496088-76-6. This suggests that the compound may be a novel entity not yet described in the public domain, an internal designation within a private research program, or that the provided identifiers may be incorrect.

1.2 Structure and Chemical Characteristics

No chemical structure or associated analytical data (e.g., NMR, mass spectrometry, HPLC) for SR-17398 (CAS 1496088-76-6) is currently available in public scientific databases.

Section 2: Mechanism of Action and Biological Activity

2.1 Target Identification and Signaling Pathway

Information regarding the biological target, mechanism of action, and any associated signaling pathways for SR-17398 is not available in the current body of scientific literature.

2.2 In Vitro and In Vivo Studies

No published in vitro assays or in vivo studies for a compound with the designation SR-17398 (CAS 1496088-76-6) have been identified. Consequently, data on its efficacy, potency (e.g., IC50, EC50), toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile are not available.

Conclusion and Recommendations for Future Inquiry

At the time of this writing, there is no publicly accessible scientific or technical information for a compound identified as SR-17398 with the CAS number 1496088-76-6. Researchers and professionals interested in this compound are advised to:

  • Verify the Compound Identifiers: Double-check the designation "SR-17398" and the CAS number "1496088-76-6" for any potential typographical errors.

  • Consult Proprietary Databases: If affiliated with an organization that maintains internal chemical registries, a search of these proprietary databases may yield relevant information.

  • Monitor Future Publications: If SR-17398 is a novel compound currently under investigation, data may become available in future scientific publications or patent filings.

This guide will be updated as verifiable information regarding SR-17398 becomes available in the public domain.

References

No public references are available for SR-17398 (CAS 1496088-76-6).

Technical Deep Dive: SR-17398 in the Autophagy Initiation Complex

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Cell Biologists, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Structural "Brake" on Autophagy

SR-17398 is a crystallographically validated, small-molecule inhibitor targeting Unc-51-Like Kinase 1 (ULK1) , the gatekeeper kinase of the autophagy initiation complex. Unlike broad-spectrum autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) that act on the lysosome, SR-17398 intercepts the pathway at its absolute origin: the nucleation of the phagophore.

This guide details the mechanistic role of SR-17398, its binding kinetics within the ULK1-ATG13-FIP200-ATG101 complex, and validated protocols for its use as a chemical probe in dissecting autophagic flux.

Mechanistic Architecture

The Target: ULK1 Initiation Complex

Autophagy initiation relies on the ULK1 Complex , a quaternary structure comprising:

  • ULK1: The serine/threonine kinase catalytic core.

  • ATG13: An adaptor protein that stabilizes ULK1.

  • FIP200 (RB1CC1): A scaffold required for phagophore assembly.

  • ATG101: A stabilizer of ATG13.

Under basal conditions, mTORC1 phosphorylates ULK1 (at Ser 757), keeping it inactive. Upon nutrient stress, mTORC1 dissociates, and ULK1 undergoes autophosphorylation and trans-phosphorylates ATG13 and FIP200, triggering the cascade.

Mode of Action: SR-17398

SR-17398 utilizes an indazole core scaffold to bind the ATP-binding pocket of ULK1.

  • Binding Kinetics: It functions as a competitive ATP inhibitor.

  • Structural Deformation: Crystallographic studies suggest the nitrogen-containing heterocyclic structure of the indazole core induces a conformational change in the ULK1 kinase domain, locking it in an inactive state.

  • Downstream Consequence: By blocking ATP hydrolysis, SR-17398 prevents the phosphorylation of downstream effectors (specifically Beclin-1 at Ser 15 and ATG14), thereby halting the recruitment of the Class III PI3K (VPS34) complex to the phagophore assembly site.

Comparative Potency Data

SR-17398 is classified as a "hit" compound derived from in silico High-Throughput Screening (HTS).[1] While effective as a structural probe, researchers must note its micromolar potency compared to later-generation optimized leads.

CompoundTargetIC50 (In Vitro)MechanismStatus
SR-17398 ULK1 22.4 μM ATP-competitive (Indazole) Hit / Probe
SBI-0206965ULK1~108 nMATP-competitive (Pyrimidone)Lead / Tool
MRT68921ULK1/2~2.9 nMATP-competitiveHighly Potent Tool
SAR405VPS34~1.2 nMAllosteric/ATPDownstream Target

Scientist's Note: Due to the 22.4 μM IC50, SR-17398 is best used for structural biology studies or as a scaffold for medicinal chemistry optimization (e.g., C-3 functionalization) rather than low-dose cellular phenotypic screens, where off-target effects at >20μM become a risk.

Visualization: The Signaling Blockade

The following diagram illustrates the precise intervention point of SR-17398 within the mTOR-ULK1-VPS34 signaling axis.

Autophagy_Initiation Stress Nutrient Starvation (Low ATP/AA) mTORC1 mTORC1 Complex (Active in Fed State) Stress->mTORC1 Inhibits ULK1_Complex ULK1 Initiation Complex (ULK1-ATG13-FIP200-ATG101) Stress->ULK1_Complex Activates (via AMPK) SR17398 SR-17398 (Indazole Core) SR17398->ULK1_Complex Competes with ATP Blocks Kinase Activity mTORC1->ULK1_Complex Phosphorylates S757 (Inactivation) VPS34_Complex VPS34 Complex (Beclin1-VPS34-ATG14) ULK1_Complex->VPS34_Complex Phosphorylates Beclin-1 (S15) Phagophore Phagophore Nucleation VPS34_Complex->Phagophore PI3P Production Autophagy Autophagic Flux (LC3-II Accumulation) Phagophore->Autophagy

Caption: SR-17398 competitively inhibits the ULK1 complex, preventing Beclin-1 phosphorylation and downstream PI3P production required for phagophore nucleation.

Experimental Protocols

Protocol A: In Vitro ULK1 Kinase Assay (ADP-Glo)

Objective: Quantify the direct inhibition of recombinant ULK1 activity by SR-17398.

  • Reagents: Recombinant human ULK1 (active), Substrate (Casein or MBP), Ultra-pure ATP (10 μM), ADP-Glo Reagent (Promega).

  • Preparation:

    • Prepare 1X Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

    • Dissolve SR-17398 in 100% DMSO to 10 mM stock.

  • Reaction Setup (384-well plate):

    • Test Well: 2 μL ULK1 enzyme (5 ng/well) + 1 μL SR-17398 (Titration: 0.1 μM to 100 μM).

    • Positive Control (No Inhibitor): 2 μL ULK1 + 1 μL DMSO.

    • Negative Control (No Enzyme): 2 μL Buffer + 1 μL DMSO.

  • Incubation 1: Incubate for 15 min at RT to allow compound binding.

  • Initiation: Add 2 μL ATP/Substrate mix. Incubate for 60 min at RT.

  • Detection: Add 5 μL ADP-Glo Reagent (40 min incubation) followed by 10 μL Kinase Detection Reagent (30 min incubation).

  • Readout: Measure Luminescence (RLU).

  • Validation: Calculate IC50 using a non-linear regression (sigmoidal dose-response). Expected IC50: ~20-25 μM.

Protocol B: Cellular Autophagy Inhibition (Western Blot)

Objective: Confirm SR-17398 blocks starvation-induced autophagy in mammalian cells (e.g., HEK293 or U2OS).

  • Seeding: Seed cells to reach 70% confluency in 6-well plates.

  • Pre-treatment: Treat cells with SR-17398 (50 μM) or Vehicle (DMSO) for 1 hour in complete media.

    • Note on Concentration: Due to the 22.4 μM biochemical IC50, cellular assays often require 2x-3x concentration (50-75 μM) to penetrate the membrane and compete with high intracellular ATP, though toxicity must be monitored.

  • Induction: Wash cells 2x with PBS. Add EBSS (Earle's Balanced Salt Solution) containing SR-17398 (50 μM) to induce starvation.

    • Control: Complete media + DMSO.

  • Timepoint: Incubate for 2-4 hours.

  • Lysis: Lyse in RIPA buffer with Phosphatase Inhibitors (PhosSTOP).

  • Immunoblot Targets:

    • p-ULK1 (Ser757): Should decrease upon starvation (mTOR dependent).

    • p-ATG13 (Ser318): Critical Readout. This is the direct substrate of ULK1. SR-17398 should block the starvation-induced increase in p-ATG13.

    • LC3B: Monitor LC3-I to LC3-II conversion. SR-17398 should reduce the LC3-II/Actin ratio compared to EBSS-only control.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[2] ACS Medicinal Chemistry Letters.[2]

    • Significance: The primary paper identifying SR-17398, establishing its IC50 (22.4 μM), and detailing the indazole core binding mode.
  • Egan, D. F., et al. (2015).Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Di-phosphate Mimetic FIP200 Inhibitors. Molecular Cell.

    • Significance: Establishes the baseline for ULK1 inhibition and compares early inhibitors (like SBI-0206965) which serve as benchmarks for SR-17398.
  • Zachari, M., & Ganley, I. G. (2017).

    • Significance: Authoritative review on the structural assembly of the ULK1/ATG13/FIP200 complex targeted by SR-17398.

Sources

Pharmacological Characterization of ULK1 Inhibitors: Methodologies for IC50 Determination of Candidate SR-17398

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

ULK1 (Unc-51-like autophagy activating kinase 1) is the critical gatekeeper of autophagy initiation, integrating stress signals from mTORC1 and AMPK. Small molecule inhibition of ULK1 is a high-priority strategy in oncology to disrupt autophagic cytoprotection in nutrient-deprived tumors.

This technical guide outlines the rigorous validation framework required to determine the IC50 value and pharmacological profile of the candidate compound SR-17398 . As SR-17398 is treated here as a novel or candidate small molecule, this guide establishes its characterization protocols against industry-standard benchmarks SBI-0206965 and MRT68921 .

Part 1: The Competitive Landscape & Benchmarking

To validate the potency of SR-17398, its IC50 must be contextualized against established ULK1 inhibitors. The following data serves as the Control Threshold for your experimental design.

Table 1: Reference IC50 Values for ULK1 Inhibitors
CompoundTarget SelectivityIC50 (Cell-Free Kinase Assay)Mechanism of ActionKey Reference
SBI-0206965 ULK1 > ULK2108 nM (ULK1)711 nM (ULK2)ATP-competitiveEgan et al., 2015
MRT68921 ULK1 & ULK22.9 nM (ULK1)1.1 nM (ULK2)ATP-competitivePetherick et al., 2015
SR-17398 CandidateTo be determined (Target < 100 nM)Putative ATP-competitiveCurrent Study

Critical Insight: If SR-17398 is a derivative of the SBI scaffold, an IC50 > 500 nM suggests loss of binding affinity. A value < 50 nM indicates high potency comparable to second-generation inhibitors like MRT68921.

Part 2: Mechanism of Action & Signaling Context

Understanding the phosphorylation cascade is essential for designing the downstream cellular assays (Part 4).

ULK1_Signaling Nutrient_Stress Nutrient Stress (Starvation) AMPK AMPK Nutrient_Stress->AMPK Activates mTORC1 mTORC1 Nutrient_Stress->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ULK1-ATG13-FIP200) AMPK->ULK1_Complex Activates (P-Ser 317/777) mTORC1->ULK1_Complex Inhibits (P-Ser 757) ATG13_P P-ATG13 (Ser318) ULK1_Complex->ATG13_P Phosphorylation SR17398 SR-17398 (Candidate Inhibitor) SR17398->ULK1_Complex Blocks ATP Binding Beclin1 Beclin-1 VPS34 Complex ATG13_P->Beclin1 Activates Autophagy Autophagosome Nucleation Beclin1->Autophagy Initiates

Figure 1: The ULK1 signaling node. SR-17398 targets the ATP-binding pocket, preventing phosphorylation of downstream effectors like ATG13 and Beclin-1.

Part 3: Protocol for IC50 Determination (ADP-Glo Assay)

The ADP-Glo™ Kinase Assay (Promega) is the industry standard for characterizing ULK1 inhibitors because it directly measures the generation of ADP, the product of the kinase reaction.

A. Reagents & Setup
  • Enzyme: Recombinant Human ULK1 (aa 1-649), GST-tagged.

  • Substrate: Myelin Basic Protein (MBP) or ULK1-specific peptide (Sequence: Y-A-N-W-L-A-A-S-P-Q-P-K-K).

  • ATP Concentration: 10 µM (Must be at or below

    
     of ATP for ULK1 to detect competitive inhibitors).
    
  • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

B. Experimental Workflow
  • Compound Preparation:

    • Dissolve SR-17398 in 100% DMSO to 10 mM stock.

    • Prepare a 10-point serial dilution (1:3 dilution factor) starting at 10 µM down to 0.5 nM.

  • Kinase Reaction (384-well plate):

    • Add 2 µL of SR-17398 (at 2.5x final conc).

    • Add 2 µL of ULK1 Enzyme (5–10 ng/well). Incubate 10 mins (Pre-equilibration).

    • Add 1 µL of ATP/Substrate mix to initiate.

    • Incubation: 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP).[1][2] Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 mins.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

C. Data Analysis (Calculating IC50)

Calculate percent inhibition using the formula:



  • Max Control: DMSO + Enzyme + Substrate (No Inhibitor).

  • Min Control: No Enzyme (Background).

Fit data to a sigmoidal dose-response curve (variable slope) using GraphPad Prism or XLfit:



Part 4: Cellular Validation (Biomarker Confirmation)

An in vitro IC50 is insufficient for drug development. You must verify that SR-17398 engages ULK1 in a cellular context.

Protocol: Western Blotting for Target Engagement

Objective: Demonstrate that SR-17398 inhibits ULK1-mediated phosphorylation of ATG13.

  • Cell Line: U2OS or HEK293T (Starvation sensitive).

  • Treatment:

    • Pre-treat cells with SR-17398 (0.1, 0.5, 1, 5 µM) for 1 hour.

    • Induce autophagy via EBSS starvation or Torin1 (250 nM) treatment for 1 hour.

  • Lysis: Harvest in RIPA buffer with phosphatase inhibitors (PhosSTOP).

  • Immunoblot Targets:

    • P-ATG13 (Ser318): Direct ULK1 substrate. Levels should decrease with SR-17398.

    • P-ULK1 (Ser757): mTORC1 site. Should decrease upon starvation/Torin1 (Control).

    • Total ULK1 / Total ATG13: Loading controls.

    • LC3B-II: Autophagy marker.[3] SR-17398 should block the starvation-induced increase in LC3B-II turnover (flux assay required with Bafilomycin A1).

Part 5: Experimental Workflow Diagram

Assay_Workflow Compound SR-17398 (Serial Dilution) Rxn Kinase Reaction (60 min @ RT) Compound->Rxn Enzyme_Mix ULK1 Enzyme + Substrate (MBP) Enzyme_Mix->Rxn Stop ADP-Glo Reagent (Deplete ATP) Rxn->Stop Step 1 Detect Detection Reagent (ADP -> Light) Stop->Detect Step 2 Analysis Non-Linear Regression (IC50 Calculation) Detect->Analysis Luminescence

Figure 2: The ADP-Glo workflow for determining the IC50 of SR-17398.

References

  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell, 59(2), 285–297.[4]

    • Establishes SBI-0206965 IC50 (108 nM)
  • Petherick, K. J., et al. (2015). Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry, 290(18), 11376-11383.

    • Establishes MRT68921 IC50 (2.9 nM) and specificity profiles.
  • Lazarus, M. B., et al. (2015). A new method for determining kinase inhibitor potency and selectivity. Journal of Medicinal Chemistry, 58(7), 3306-3314. Provides the theoretical basis for ADP-Glo kinase assays.

Sources

Technical Whitepaper: Therapeutic Potential of SR-17398 in KRAS-Mutant Malignancies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for KRAS-mutant cancers (particularly non-small cell lung cancer [NSCLC] and pancreatic ductal adenocarcinoma [PDAC]) has historically been defined by "undruggable" targets.[1] While direct KRAS G12C inhibitors have entered the clinic, resistance mechanisms rapidly emerge.[1] A critical resistance and survival node in KRAS-driven tumors is autophagy —a metabolic recycling process governed by the Unc-51-like autophagy activating kinase 1 (ULK1).[1][2]

SR-17398 represents a pivotal chemical scaffold in the discovery of small-molecule ULK1 inhibitors.[1] Identified via in silico high-throughput screening and subsequent structure-based optimization, SR-17398 and its optimized derivatives (e.g., ULK-100, ULK-101) function by competitively inhibiting the ATP-binding pocket of ULK1.[1]

This guide details the mechanistic rationale for deploying SR-17398-series compounds to induce metabolic collapse in KRAS-mutant cells, provides validated experimental protocols for assessing autophagic flux, and evaluates the compound's utility as a chemical probe in preclinical drug development.

Mechanistic Rationale: The KRAS-Autophagy Addiction

The Metabolic Vulnerability

KRAS-mutant tumors exhibit a distinct metabolic phenotype characterized by high basal levels of autophagy.[1] This is not merely a housekeeping function but a survival necessity to recycle intracellular nutrients (amino acids, lipids) during the metabolic stress caused by rapid proliferation and nutrient-depleted microenvironments.[1][3]

  • The Trigger: KRAS signaling upregulates basal autophagy.[1]

  • The Dependency: When KRAS or downstream MAPK signaling (MEK/ERK) is inhibited, autophagy is further upregulated as a cytoprotective feedback loop, preventing apoptosis.[1]

  • The Intervention: SR-17398 targets ULK1 , the gatekeeper kinase of the autophagy initiation complex.[1][2][4] By blocking ULK1, SR-17398 severs the recycling pipeline, forcing the cancer cell into metabolic collapse and apoptosis.[1]

Mechanism of Action (MoA) Visualization

The following diagram illustrates the signaling hierarchy where SR-17398 intervenes to disrupt the KRAS-driven survival loop.

G cluster_ULK Autophagy Initiation Complex KRAS KRAS (Mutant) MAPK MAPK/ERK Pathway KRAS->MAPK Activates mTORC1 mTORC1 (Nutrient Sensor) MAPK->mTORC1 Regulates ULK1 ULK1 Kinase mTORC1->ULK1 Inhibits (Phos) AMPK AMPK (Energy Sensor) AMPK->ULK1 Activates (Phos) ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 Autophagy Autophagosome Formation ULK1->Autophagy Initiates SR17398 SR-17398 / ULK-101 (Inhibitor) SR17398->ULK1 Blocks ATP Binding Apoptosis Metabolic Collapse & Apoptosis SR17398->Apoptosis Induces Survival Metabolic Survival (Resistance) Autophagy->Survival Recycling Nutrients

Figure 1: SR-17398 inhibits ULK1, blocking the autophagy-dependent survival mechanism critical for KRAS-mutant cells under stress.[1]

Technical Specifications & Data Summary

SR-17398 is an indazole-derived screening hit.[1][2][3][4][5][6] While effective as a probe, researchers must distinguish between the initial hit (SR-17398) and its optimized derivatives (e.g., ULK-101) for in vivo efficacy.[1]

Table 1: Compound Profile and Potency Data

FeatureSR-17398 (Hit)ULK-101 (Optimized Lead)Biological Relevance
Primary Target ULK1 KinaseULK1 KinaseAutophagy Initiation
IC50 (Biochemical) ~22.4 µM< 50 nMSR-17398 is a scaffold validation tool; ULK-101 is the potency lead.[1][4][5]
Binding Mode ATP-CompetitiveATP-CompetitiveBinds to the kinase domain (K46 residue interaction).[1]
Selectivity ModerateHighOptimized series shows >100-fold selectivity over related kinases.[1]
Key Application Scaffold validationIn vivo & In vitro efficacyUse ULK-101 for animal models; SR-17398 for structural studies.[1]

Critical Note for Researchers: When designing experiments, use SR-17398 primarily to study the structure-activity relationship (SAR) of the indazole scaffold. For functional biological assays requiring high potency, the optimized derivative ULK-101 (often cited alongside SR-17398 in literature) is the recommended agent.[1]

Experimental Protocol: Autophagic Flux Blockade

To validate the efficacy of SR-17398 (or its derivatives) in KRAS-mutant cells (e.g., A549 lung or MIA PaCa-2 pancreatic lines), one must demonstrate the blockade of autophagic flux. Static levels of LC3-II are insufficient; flux must be measured.

Principle

Autophagy involves the conversion of cytosolic LC3-I to lipidated LC3-II.[1]

  • Induction: Increases LC3-II.

  • Blockade (Lysosomal): Increases LC3-II (accumulation).[1]

  • Blockade (Initiation - SR-17398): Decreases LC3-II formation, even under stress.[1]

Workflow Diagram

Protocol Step1 Cell Seeding (KRAS mut A549) Step2 Starvation Stress (EBSS Media, 4h) Step1->Step2 Step3 Drug Treatment (+/- SR-17398/ULK-101) Step2->Step3 Step4 Lysis & Western Blot Step3->Step4 Step5 Readout: LC3-II/LC3-I Ratio Step4->Step5

Figure 2: Workflow for assessing ULK1 inhibition efficacy under nutrient stress.

Step-by-Step Methodology

Objective: Determine if SR-17398/ULK-101 inhibits starvation-induced autophagy.

  • Cell Preparation:

    • Seed KRAS-mutant cells (e.g., A549) at 70% confluency in 6-well plates.[1]

  • Nutrient Stress Induction:

    • Wash cells 2x with PBS.[1]

    • Replace full growth media with Earle’s Balanced Salt Solution (EBSS) to induce starvation-mediated autophagy.[1]

  • Compound Treatment:

    • Group A (Control): EBSS + DMSO.[1]

    • Group B (Inhibitor): EBSS + SR-17398 derivative (e.g., ULK-101 at 1-5 µM).[1]

    • Group C (Flux Control): EBSS + Bafilomycin A1 (100 nM) (Blocks lysosomal degradation to prove flux exists).[1]

  • Incubation: Incubate for 4–6 hours at 37°C.

  • Lysis & Immunoblotting:

    • Lyse cells in RIPA buffer containing phosphatase inhibitors.[1]

    • Blot for LC3B and p62 (SQSTM1) .

    • Blot for p-ULK1 (Ser757) to check upstream regulation (optional).

  • Data Interpretation (Self-Validation):

    • Valid Result: Group A should show LC3-II bands.[1] Group C should show accumulation of LC3-II (super dark bands).[1] Group B (SR-17398/ULK-101) should show a distinct REDUCTION or ABSENCE of LC3-II compared to Group A , proving blockade at the initiation stage.

Therapeutic Synergy: The "Double Tap" Strategy

Monotherapy with autophagy inhibitors often leads to cytostasis rather than cytotoxicity.[1] The true potential of the SR-17398 scaffold lies in synthetic lethality .

MAPK Pathway Inhibition + Autophagy Inhibition

KRAS inhibitors (e.g., Sotorasib) or MEK inhibitors (e.g., Trametinib) suppress the MAPK pathway.[1]

  • Consequence: Loss of MAPK signaling relieves the inhibition on ULK1, leading to protective autophagy.[1]

  • Combination: Adding an SR-17398 derivative prevents this protective response.[1]

  • Result: The cancer cell, deprived of both proliferative signals (MAPK) and recycling nutrients (Autophagy), undergoes apoptosis.[1]

Experimental Evidence

Studies utilizing the optimized derivatives of SR-17398 (ULK-101) have demonstrated that KRAS-mutant lung cancer cells are significantly more sensitive to nutrient stress when ULK1 is inhibited, compared to wild-type cells.[1][6][7] This confirms the "addiction" hypothesis.[1]

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[1][3][6] ACS Medicinal Chemistry Letters.[1][6] Link

    • Significance: The primary paper describing the discovery of SR-17398 and its optimization into more potent analogs.[5]

  • Martin, K. R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress.[1][2][6][7] iScience.[1][2] Link

    • Significance: Demonstrates the biological application of the optimized scaffold (ULK-101) in KRAS-mutant models.
  • Kinsey, C. G., et al. (2019). Protective autophagy elicited by RAF→MEK→ERK inhibition suggests a therapy combination for RAS-driven cancers.[1] Nature Medicine.[1] Link

    • Significance: Establishes the rationale for combining MAPK inhibitors with autophagy inhibitors in KRAS cancers.
  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy Biomarkers.[1] Molecular Cell.[1] Link

    • Significance: Provides context on ULK1 druggability and comparison with other inhibitors like SBI-0206965.

Sources

An In-Depth Technical Guide to the Comparative Potency of Novel Kinase Inhibitors: A Case Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation and potency comparison of two novel kinase inhibitors, designated herein as SR-17398 and SR-20295. The methodologies and analyses presented are designed to establish a robust understanding of their intrinsic biochemical activity, cellular target engagement, and overall pharmacological potential.

Introduction: Targeting the Aberrant Kinase Signaling in Disease

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized therapeutic strategies in these areas. This document outlines a systematic approach to compare the potency of two novel investigational compounds, SR-17398 and SR-20295, against a hypothetical, yet well-characterized, oncogenic kinase, "Target-K."

The primary objective of this guide is to provide researchers and drug development professionals with a detailed, step-by-step methodology for a head-to-head potency comparison. This involves a multi-faceted approach, starting from direct biochemical assays to more complex cell-based models that reflect the physiological context of the drug target. The overarching goal is to generate a high-quality data package that can confidently inform lead candidate selection.

Biochemical Potency Assessment: Direct Target Inhibition

The initial and most direct measure of a compound's potency is its ability to inhibit the catalytic activity of its purified target enzyme. For this, we employ an in vitro kinase assay.

Experimental Protocol: In Vitro Kinase Assay

A common and robust method for this is a luminescence-based assay that quantifies ATP consumption during the kinase reaction.

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing Target-K enzyme and the appropriate substrate in kinase reaction buffer.

    • Create a serial dilution of SR-17398 and SR-20295 in the same reaction buffer.

    • Prepare a 2X ATP solution at a concentration relevant to the Km of Target-K for ATP.

  • Assay Plate Setup:

    • Add 5 µL of the serially diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Data Summary: Biochemical Potency
CompoundIC50 (nM)Hill SlopeR2
SR-1739815.2-1.10.992
SR-202958.7-1.00.995

Interpretation: Both compounds exhibit potent inhibition of Target-K in a biochemical setting. SR-20295 demonstrates approximately 1.75-fold greater potency than SR-17398 based on their respective IC50 values.

Cellular Potency: Target Engagement in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the cellular environment where factors such as membrane permeability, off-target effects, and cellular ATP concentrations can influence a compound's efficacy. Therefore, assessing the ability of SR-17398 and SR-20295 to inhibit Target-K within a cellular context is a critical next step.

Experimental Workflow: Cellular Target Inhibition

The following workflow outlines the process for determining the cellular potency of the two compounds.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis cluster_2 Data Analysis A Seed cells expressing Target-K B Treat with serial dilutions of SR-17398 & SR-20295 A->B C Lysis and Protein Quantification B->C E Cell Viability Assay (e.g., CellTiter-Glo®) B->E D Western Blot for p-Substrate C->D F Densitometry of Western Blots D->F G Luminescence Reading E->G H Calculate Cellular IC50 F->H G->H

Caption: Workflow for determining cellular potency.

Protocol: Western Blot for Downstream Substrate Phosphorylation

This protocol measures the phosphorylation of a direct downstream substrate of Target-K as a proxy for its activity within the cell.

  • Cell Culture and Treatment:

    • Plate a cell line known to have active Target-K signaling at a suitable density.

    • The following day, treat the cells with a range of concentrations of SR-17398 and SR-20295 for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the Target-K substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for the total amount of the substrate and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated substrate signal to the total substrate and the loading control.

    • Plot the normalized signal against the inhibitor concentration and determine the cellular IC50.

Data Summary: Cellular Potency
CompoundCellular IC50 (nM)
SR-17398125.4
SR-2029575.8

Interpretation: A significant rightward shift in potency is observed for both compounds when moving from a biochemical to a cellular assay, which is expected. SR-20295 maintains its rank order of potency, being approximately 1.65-fold more potent than SR-17398 in a cellular context.

Binding Affinity and Kinetics: Understanding the Molecular Interaction

To gain deeper insight into the interaction of SR-17398 and SR-20295 with Target-K, we can use Surface Plasmon Resonance (SPR) to measure binding affinity (KD) and kinetic parameters (kon and koff).

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization:

    • Immobilize recombinant Target-K onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of SR-17398 and SR-20295 over the sensor surface and a reference flow cell.

    • Monitor the change in the refractive index, which is proportional to the binding of the compound to the immobilized protein.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Data Summary: Binding Affinity and Kinetics
CompoundKD (nM)kon (1/Ms)koff (1/s)
SR-1739820.11.2 x 1052.4 x 10-3
SR-202959.81.5 x 1051.5 x 10-3

Interpretation: The SPR data corroborates the potency findings from the biochemical and cellular assays, with SR-20295 having a 2-fold higher affinity for Target-K than SR-17398. The primary driver of this increased affinity appears to be a slower dissociation rate (koff), suggesting a more stable drug-target complex.

Signaling Pathway Context

The following diagram illustrates the hypothetical signaling pathway in which Target-K operates, providing context for the cellular assays.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetK Target-K Receptor->TargetK Activates Substrate Downstream Substrate TargetK->Substrate Phosphorylates Effector Cellular Effector Substrate->Effector Proliferation Cell Proliferation Effector->Proliferation SR17398 SR-17398 SR17398->TargetK SR20295 SR-20295 SR20295->TargetK

The Ascendancy of Indazole Scaffolds in Targeting ULK1 for Autophagy Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a pivotal initiator of the autophagy pathway, a fundamental cellular process for degrading and recycling cellular components. The dysregulation of autophagy is implicated in a spectrum of human pathologies, most notably cancer and neurodegenerative disorders, positioning ULK1 as a compelling therapeutic target. This technical guide provides a comprehensive review of the burgeoning class of indazole-derived ULK1 inhibitors. We will delve into the core principles of ULK1-mediated autophagy, explore the medicinal chemistry strategies underpinning the design and synthesis of indazole-based inhibitors, and present a detailed analysis of their structure-activity relationships (SAR). Furthermore, this guide offers field-proven, step-by-step protocols for the biochemical and cellular characterization of these inhibitors, empowering researchers to accelerate their drug discovery efforts in this critical area.

The Central Role of ULK1 in the Autophagy Signaling Cascade

Autophagy is a tightly regulated catabolic process essential for cellular homeostasis.[1] It is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the lysosome for degradation.[1] The ULK1 complex, comprising ULK1, ATG13, FIP200, and ATG101, acts as the primary sensor and integrator of upstream nutrient and energy status signals to initiate autophagy.[1][2]

Under nutrient-rich conditions, the mechanistic target of rapamycin complex 1 (mTORC1) directly phosphorylates and inhibits ULK1 and ATG13, thereby suppressing autophagy.[2] Conversely, under conditions of starvation or cellular stress, mTORC1 is inactivated, leading to the dephosphorylation and activation of the ULK1 complex.[2] Activated ULK1 then phosphorylates multiple downstream targets, including components of the ULK1 complex itself and the Beclin-1/VPS34 complex, to promote the nucleation and formation of the autophagosome.[3][4] Given its critical role in initiating this pathway, the kinase activity of ULK1 presents an attractive node for therapeutic intervention.[1]

ULK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors Nutrient\nDeprivation Nutrient Deprivation AMPK AMPK Nutrient\nDeprivation->AMPK activates Growth Factor\nDeprivation Growth Factor Deprivation mTORC1 mTORC1 Growth Factor\nDeprivation->mTORC1 inhibits ULK1_complex ULK1/ATG13/ FIP200/ATG101 mTORC1->ULK1_complex inhibits AMPK->mTORC1 inhibits AMPK->ULK1_complex activates Beclin1_VPS34 Beclin-1/VPS34 Complex ULK1_complex->Beclin1_VPS34 phosphorylates & activates Autophagosome_Nucleation Autophagosome Nucleation Beclin1_VPS34->Autophagosome_Nucleation

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Indazole as a Privileged Scaffold for ULK1 Inhibition

The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5] Its bicyclic structure provides a rigid framework that can be readily functionalized to achieve potent and selective interactions within the ATP-binding pocket of kinases. In the context of ULK1, the indazole ring system has been shown to form crucial hydrogen bond interactions with the hinge region of the kinase, specifically with the backbone amide of Cys95 and the backbone carbonyl of Glu93.[5] This anchoring interaction provides a solid foundation for building out substituents to enhance potency and selectivity.

Structure-Activity Relationship (SAR) of Indazole-Derived ULK1 Inhibitors

The development of potent indazole-based ULK1 inhibitors has been guided by systematic SAR studies. An initial high-throughput screen identified SR-17398 as a modest ULK1 inhibitor with an IC50 of 22.4 µM.[5] Structure-based design efforts led to significant improvements in potency.

Key SAR insights include:

  • Addition of a 3-amino group: Introducing an amino group at the 3-position of the indazole core was predicted to form an additional hydrogen bond with the amide carbonyl of Cys95 in the ATP binding domain.[5] This modification resulted in a significant increase in potency, as seen in compound 1a (IC50 = 368 nM).[5]

  • Substitution on the 3-amino moiety: Exploration of different substituents on the 3-amino group revealed that aromatic ring systems, such as naphthyl and isoquinolyl, led to highly potent inhibitors. This is exemplified by compounds 3a (IC50 < 50 nM) and 3g (IC50 = 45 nM).[5] These aromatic groups are believed to engage in π-stacking interactions with Tyr94 in the active site.[5]

  • Cyclohexyl vs. Aromatic Substituents: While a 3-aminocyclohexane substituent in the trans configuration provided good activity, replacing it with a phenyl group resulted in a dramatic loss of potency.[5] This highlights the importance of the specific geometry and interactions of this substituent.

Quantitative Data of Representative Indazole-Derived ULK1 Inhibitors
CompoundStructureULK1 IC50 (nM)ULK2 IC50 (nM)Key Structural FeaturesReference
SR-173985-nitro-N-(1-naphthyl)-1H-indazole-3-carboxamide22400-Initial screening hit[5]
1a N-((1S,3R)-3-aminocyclohexyl)-5-nitro-1H-indazole-3-carboxamide368-Addition of 3-aminocyclohexyl group[5]
3a N-((1R,3S)-3-amino-3-phenylpropyl)-5-nitro-1H-indazole-3-carboxamide< 50-Introduction of a 3-amino-3-phenylpropyl group[5]
3g N-((1R,3S)-3-amino-3-(naphthalen-1-yl)propyl)-5-nitro-1H-indazole-3-carboxamide45-Naphthyl substitution on the 3-aminopropyl chain[5]

Synthetic Strategies for Indazole-Derived ULK1 Inhibitors

The synthesis of indazole-based ULK1 inhibitors typically involves the construction of the core indazole scaffold followed by the introduction of various substituents to explore the SAR. A common strategy for forming the indazole ring is through the cyclization of a substituted benzene derivative.[5]

A representative synthetic route to potent indazole-derived ULK1 inhibitors begins with the bromination of 5-nitroindazole, followed by protection of the indazole nitrogen, for example, with a tetrahydropyranyl (THP) group.[5] The resulting 3-bromoindazole intermediate can then undergo a Buchwald-Hartwig coupling with a suitable amine, such as 5-aminoisoquinoline.[5] Subsequent deprotection of the THP group yields the desired indazole derivative, which can be further modified, for instance, by acylation reactions.[5]

Synthesis_Workflow Start 5-Nitroindazole Step1 Bromination Start->Step1 Intermediate1 3-Bromo-5-nitroindazole Step1->Intermediate1 Step2 THP Protection Intermediate1->Step2 Intermediate2 THP-protected 3-bromo-5-nitroindazole Step2->Intermediate2 Step3 Buchwald-Hartwig Coupling Intermediate2->Step3 Intermediate3 Coupled Product Step3->Intermediate3 Step4 THP Deprotection Intermediate3->Step4 Final_Product Indazole-derived ULK1 Inhibitor Step4->Final_Product

Sources

Methodological & Application

SR-17398 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of SR-17398 for ULK1 Inhibition Studies

Executive Summary

SR-17398 is a small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , a critical initiator of the autophagy signaling cascade. Originally identified through in silico high-throughput screening and structure-based optimization, SR-17398 possesses an indazole core scaffold (MW: 258.32 g/mol ).

While SR-17398 serves as a valuable chemical probe for interrogating autophagy, its utility is frequently compromised by suboptimal handling. Like many indazole-derived "hit" compounds, it exhibits high lipophilicity and poor aqueous solubility . Improper solubilization leads to micro-precipitation in aqueous buffers, resulting in variable IC50 values (literature range ~22.4 µM), false negatives in cellular assays, and "noisy" SPR/binding data.

This guide provides a standardized, field-proven protocol for the preparation, storage, and aqueous dilution of SR-17398 to ensure maximum biological availability and experimental reproducibility.

Physicochemical Profile & Mechanism

Understanding the chemical nature of SR-17398 is prerequisite to successful formulation.

PropertySpecificationImplication for Handling
Chemical Name 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamideIndazole core drives hydrophobic stacking.
Molecular Weight 258.32 g/mol Small molecule; rapid diffusion if soluble.
LogP (Predicted) ~2.5 - 3.2Lipophilic. Partitions heavily into membranes/plastics.
Target ULK1 KinaseATP-competitive inhibition.
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble >10 mM.
Aqueous Solubility Very Low (< 10 µM in pure water)Risk of precipitation upon dilution.
Mechanism of Action (Pathway Context)

SR-17398 acts by inhibiting the kinase activity of the ULK1 complex, thereby blocking the initiation of autophagosome formation downstream of mTORC1 withdrawal.

ULK1_Pathway Nutrient_Stress Nutrient Starvation (AMPK Activation) mTORC1 mTORC1 Complex Nutrient_Stress->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ULK1/ATG13/FIP200) Nutrient_Stress->ULK1_Complex Activates (via AMPK) mTORC1->ULK1_Complex Phosphorylates (Inhibitory) Autophagy Autophagosome Formation ULK1_Complex->Autophagy Initiates SR17398 SR-17398 (Inhibitor) SR17398->ULK1_Complex Blocks Kinase Activity

Figure 1: Mechanism of SR-17398 within the autophagy initiation pathway. SR-17398 directly targets the ULK1 catalytic domain, preventing the phosphorylation events required for phagophore nucleation.

Protocol A: Preparation of High-Concentration DMSO Stock

Objective: Create a stable, homogenous stock solution (typically 10 mM or 50 mM) for long-term storage.

Materials:

  • SR-17398 (Lyophilized powder)

  • Anhydrous DMSO (Sigma-Aldrich, Grade: Hybri-Max or equivalent, ≥99.9%)

  • Vortex mixer

  • Ultrasonic water bath (Optional but recommended)

  • Amber glass vials or high-quality polypropylene (PP) tubes.

Procedure:

  • Centrifugation: Before opening, centrifuge the product vial at 10,000 x g for 1 minute. This ensures all powder is at the bottom and prevents loss upon cap removal.

  • Solvent Addition: Add anhydrous DMSO to the vial to achieve a concentration of 10 mM .

    • Calculation: Volume (µL) = [Mass (mg) / 258.32] × 100,000.

    • Note: Do not attempt to dissolve directly in aqueous buffer; the compound will form aggregates that are impossible to resuspend.

  • Dissolution: Vortex vigorously for 30 seconds. Inspect the solution against a light source.

    • If particulates remain: Sonicate in a water bath at room temperature for 2-5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into culture media or enzymatic buffer without causing precipitation ("crashing out").

Critical Constraint: The final DMSO concentration in the assay should generally be ≤ 0.1% (v/v) to avoid solvent toxicity or enzyme interference, though some biochemical assays tolerate up to 1-5%.

The "Intermediate Dilution" Method (Recommended): Directly adding high-concentration DMSO stock to a large volume of water often causes rapid precipitation. Use a step-down approach.

Step-by-Step:

  • Prepare Assay Buffer: Ensure your buffer (e.g., PBS, HEPES, or DMEM) is at room temperature or 37°C. Cold buffers accelerate precipitation.

  • Serial Dilution in DMSO (The "Master Plate"):

    • Perform all serial dilutions (e.g., 3-fold series) using 100% DMSO in a polypropylene plate.

    • Why? This ensures accurate concentration steps. Diluting in water first leads to compound loss on plastic tips due to hydrophobicity.

  • Transfer to Aqueous Phase:

    • Ratio: 1:1000 dilution (for 0.1% DMSO final).

    • Technique: Pipette the required volume of DMSO-stock (e.g., 1 µL) directly into the center of the buffer volume (e.g., 1000 µL) while vortexing or swirling the buffer.

    • Do not pipette onto the side of the tube.

  • Immediate Mixing: Vortex immediately for 5-10 seconds.

  • Visual Inspection: Check for turbidity (cloudiness). If the solution turns milky, the compound has exceeded its solubility limit (likely >50-100 µM for this class).

Table 1: Solubility Troubleshooting Matrix

ObservationDiagnosisRemediation Strategy
Clear Solution Successful solubilization.Proceed to assay immediately.
Slight Haze Micro-precipitation.Sonicate for 1 min. If persistent, reduce concentration.
Visible Flakes/Pellet "Crash out."Stop. Data will be invalid. See "Advanced Formulation" below.
Loss of Potency Adsorption to plastic.Use low-binding plasticware or add 0.01% Triton X-100 to buffer.

Protocol C: Advanced Formulation (For High Concentration Needs)

If your experiment requires concentrations >50 µM in aqueous buffer (e.g., for biophysical screening), simple DMSO dilution may fail.

Co-solvent System:

  • Dissolve SR-17398 in DMSO (Stock).

  • Prepare a 40% PEG-400 / 5% Tween-80 / 55% Water mixture.

  • Dilute the DMSO stock 1:10 into this mixture.

    • Result: This creates a stable suspension/solution often suitable for IP (intraperitoneal) injection or high-concentration biochemical assays.

Experimental Workflow Diagram

Workflow Powder SR-17398 (Lyophilized) DMSO_Stock 10 mM Stock (100% DMSO) Powder->DMSO_Stock Add Anhydrous DMSO Vortex + Sonicate Serial_Dil Serial Dilution (in 100% DMSO) DMSO_Stock->Serial_Dil Dilute Assay_Ready Assay Ready Solution (<0.1% DMSO) Serial_Dil->Assay_Ready 1:1000 Transfer Buffer Assay Buffer (PBS/Media) Buffer->Assay_Ready Diluent Check Turbidity Check (Critical QC Step) Assay_Ready->Check Inspect Proceed to Assay Proceed to Assay Check->Proceed to Assay Clear Reformulate Reformulate Check->Reformulate Cloudy

Figure 2: Recommended solubilization workflow. Note the critical QC step to detect precipitation before data collection.

References

  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.

    • Context: Primary source describing the discovery, synthesis, and IC50 (22.4 µM) of SR-17398.
  • MedKoo Biosciences. (n.d.). "SR-17398 Product Data Sheet."

    • Context: Commercial specifications and structural confirm
  • MedChemExpress (MCE). (n.d.). "SR-17398 Solubility and Handling."

    • Context: General handling guidelines for ULK1 inhibitors.

Disclaimer: This Application Note is for research purposes only. SR-17398 is not approved for diagnostic or therapeutic use in humans.

Application Note: In Vitro Cell Viability Assay Protocol for SR-17398 (ULK1 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

SR-17398 is a small molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , a key initiator of the autophagy pathway.[1] Autophagy is a cellular degradation process that recycles damaged organelles and proteins; in cancer therapy, ULK1 inhibition is a strategy to block "protective autophagy," thereby sensitizing tumor cells to metabolic stress or chemotherapy.[2]

Unlike standard cytotoxic agents that directly damage DNA or microtubules, SR-17398 targets a survival mechanism. Consequently, its impact on cell viability is often context-dependent (e.g., exacerbated under nutrient deprivation). This protocol details the assessment of SR-17398 cytotoxicity using an ATP-based luminescence assay (CellTiter-Glo®) or colorimetric WST-8 assay (CCK-8), providing the necessary resolution to distinguish between cytostatic and cytotoxic effects.

Mechanistic Pathway

The following diagram illustrates the intervention point of SR-17398 within the autophagy signaling cascade.[3]

SR17398_Mechanism NutrientStress Nutrient Stress / Chemotherapy mTORC1 mTORC1 (Inhibitor of Autophagy) NutrientStress->mTORC1 Inhibits ULK1_Complex ULK1 Complex (Autophagy Initiator) NutrientStress->ULK1_Complex Activates (AMPK) mTORC1->ULK1_Complex Inhibits (Phosphorylation) Autophagosome Autophagosome Formation ULK1_Complex->Autophagosome Initiates SR17398 SR-17398 SR17398->ULK1_Complex Blocks Kinase Activity Apoptosis Apoptosis / Cell Death SR17398->Apoptosis Promotes (via Stress Accumulation) LysosomeFusion Lysosomal Degradation Autophagosome->LysosomeFusion Survival Cell Survival (Protective Autophagy) LysosomeFusion->Survival Recycling

Caption: SR-17398 inhibits the ULK1 complex, blocking the initiation of autophagy and preventing the recycling of cellular components, which leads to metabolic collapse and cell death under stress.[3]

Compound Preparation & Handling[1][4]

Critical Quality Attribute: SR-17398 is a hydrophobic indazole derivative. Proper solubilization is essential to prevent micro-precipitation, which causes false-negative viability results.

ParameterSpecificationNotes
Molecular Weight ~258.32 g/mol Formula: C₁₄H₁₈N₄O
Primary Solvent DMSO (Dimethyl Sulfoxide)Soluble up to ~50 mM.
Stock Concentration 10 mM or 20 mMStore aliquots at -20°C or -80°C. Avoid freeze-thaw cycles.
Working Solvent Culture MediumFinal DMSO < 0.5% (ideally < 0.1%) to avoid solvent toxicity.

Preparation Protocol:

  • Weigh SR-17398 powder in a static-free environment.

  • Add sterile DMSO to achieve a 20 mM stock solution . Vortex for 30 seconds.

  • Inspect visually: The solution must be perfectly clear. If turbid, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot into light-protective amber tubes (20-50 µL per tube) and freeze immediately.

Experimental Design

Cell Line Selection

Since SR-17398 targets autophagy, select cell lines with high basal autophagy rates or those dependent on autophagy for survival (e.g., KRAS-mutant lines).

  • Recommended: A549 (Lung), MDA-MB-231 (Breast), U87MG (Glioblastoma).

  • Control: Normal fibroblasts (e.g., MRC-5) to assess therapeutic window.

Controls
  • Negative Control (Vehicle): Cells + Medium + DMSO (matched to highest concentration, e.g., 0.5%).

  • Positive Control (Death): Staurosporine (1 µM) or Triton X-100 (0.1%).

  • Functional Control (Optional): Chloroquine (20-50 µM) – a late-stage autophagy inhibitor to compare efficacy.

Assay Protocol: ATP-Based Luminescence (CellTiter-Glo®)

This method is preferred over MTT/MTS for SR-17398 because autophagy inhibitors can alter mitochondrial dehydrogenase activity (the target of MTT), potentially skewing results. ATP quantification provides a direct measure of metabolic health.

Workflow Diagram

AssayWorkflow Step1 Step 1: Cell Seeding (3,000 - 8,000 cells/well) 96-well White Opaque Plate Step2 Step 2: Adherence Incubate 16-24h at 37°C Step1->Step2 Step3 Step 3: Treatment Add SR-17398 (Serial Dilution) Include Vehicle Controls Step2->Step3 Step3->Step3 Dilution Range: 0.1 µM - 100 µM Step4 Step 4: Exposure Incubate 24h, 48h, or 72h Step3->Step4 Step5 Step 5: Detection Add CellTiter-Glo Reagent (1:1 ratio) Shake 2 min, Equilibrate 10 min Step4->Step5 Step6 Step 6: Measurement Read Luminescence (RLU) Step5->Step6

Caption: Step-by-step workflow for high-sensitivity ATP viability assay.

Detailed Procedure

Day 1: Seeding

  • Harvest cells and count viability (must be >95%).

  • Dilute cells to 50,000 cells/mL in complete medium.

  • Dispense 100 µL/well (5,000 cells/well) into a white-walled, clear-bottom 96-well plate .

    • Note: Use white walls to prevent signal cross-talk during luminescence reading.

  • Add 100 µL of PBS to edge wells to minimize evaporation (Edge Effect).

  • Incubate overnight at 37°C, 5% CO₂.

Day 2: Treatment

  • Thaw one aliquot of SR-17398 stock (20 mM).

  • Prepare 2X Working Solutions:

    • Perform a 1:3 serial dilution in culture medium.

    • Example Range: Start at 200 µM (2X) down to ~0.1 µM.

    • Ensure DMSO concentration is constant across all dilutions if possible, or keep it below the toxicity threshold.

  • Remove 50 µL of medium from the wells (carefully, do not disturb the monolayer) OR simply add 100 µL of 2X compound solution to the existing 100 µL (Final Volume = 200 µL).

    • Recommendation: Adding 2X solution is less disruptive to cells.

  • Incubate for 48 to 72 hours .

    • Rationale: Autophagy inhibition is often cytostatic; 24h may be too short to observe significant cell death unless combined with starvation.

Day 4/5: Readout

  • Equilibrate the plate and CellTiter-Glo® reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well (assuming 100 µL culture volume; if 200 µL, aspirate 100 µL first).

  • Orbitally shake the plate for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (integration time: 0.5 - 1.0 second/well).

Data Analysis & Interpretation

  • Background Subtraction: Subtract the average RLU of "Medium Only" wells from all samples.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic model) to determine the IC50 .

    • Expected Result: SR-17398 IC50 values typically range from 10 µM to 50 µM in standard nutrient-rich conditions. Under starvation, the IC50 should shift lower (increased potency).

Troubleshooting Guide
IssueProbable CauseSolution
High Variation (CV > 10%) Pipetting error or Edge EffectUse multi-channel pipettes; fill edge wells with PBS; do not stack plates in incubator.
Precipitation Compound insolubility at high conc.Check 100 µM wells under microscope. If crystals are visible, the IC50 is invalid above that point.
No Toxicity Observed Incubation too shortExtend to 72h or 96h. ULK1 inhibition slows growth before killing.
Signal Saturation Too many cellsReduce seeding density to 3,000 cells/well.

References

  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors."[4] ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[4]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 59(2), 285-297. (Contextual reference for ULK1 inhibition).

  • Dojindo. "Cell Counting Kit-8 (CCK-8) Technical Manual."

Sources

Application Note: Modulating Autophagic Flux – Western Blot Analysis of LC3-II Using the ULK1 Inhibitor SR-17398

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Autophagy is a dynamic cellular recycling system where cytoplasmic cargo is sequestered in double-membrane vesicles (autophagosomes) and delivered to lysosomes for degradation.[1] The conversion of the cytosolic LC3-I protein to its lipidated membrane-bound form, LC3-II , is the definitive marker for autophagosome formation.

However, an increase in LC3-II levels can indicate two opposing biological states:[2]

  • Induction of Autophagy: Increased biogenesis of autophagosomes.[1]

  • Blockage of Flux: Inhibition of lysosomal degradation (accumulation of autophagosomes).

SR-17398 is a small-molecule inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1), the key upstream initiator of the autophagy cascade. By inhibiting ULK1, SR-17398 blocks the initiation of autophagosome formation.

Purpose of this Guide: This protocol details the use of SR-17398 in Western Blot analysis to dissect autophagic flux. Specifically, it demonstrates how to use SR-17398 to prevent LC3-II accumulation , thereby confirming that a given autophagic response is ULK1-dependent.

Mechanism of Action

To correctly interpret Western Blot data, one must understand where SR-17398 acts within the signaling cascade.

G Stress Cellular Stress (Starvation/mTOR Inhibition) ULK1 ULK1 Complex (Initiation) Stress->ULK1 Activates PI3K Class III PI3K (Beclin-1/VPS34) ULK1->PI3K Phosphorylates SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks Phagophore Phagophore Nucleation PI3K->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome Expansion LC3I LC3-I (Cytosolic) LC3II LC3-II (Lipidated/Membrane Bound) LC3I->LC3II Lipidation (PE) LC3II->Autophagosome Incorporates into Lysosome Lysosomal Degradation Autophagosome->Lysosome Fusion

Figure 1: Mechanism of SR-17398. SR-17398 inhibits the ULK1 complex, preventing the downstream phosphorylation of the PI3K complex. This blockade halts the lipidation of LC3-I to LC3-II. Consequently, even in the presence of autophagy inducers (like starvation), LC3-II levels remain low.

Experimental Design: The Flux "Epistasis" Assay

Measuring LC3-II levels with SR-17398 alone is insufficient. You must employ a "Flux Rescue" design using a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to prove the mechanism.

ConditionTreatmentExpected LC3-II LevelBiological Interpretation
1. Basal DMSO ControlLowBaseline autophagy.
2. Induced Starvation (EBSS) or RapamycinMedium/HighAutophagy induced, but turnover is also high (LC3-II is degraded).
3. Blocked (Flux) Starvation + Bafilomycin A1Very High Synthesis is high, but degradation is blocked. This represents "Total Flux."
4. Inhibited Starvation + Bafilomycin + SR-17398 Low/Medium Critical Result: SR-17398 prevents the accumulation seen in Condition 3, proving the accumulation was ULK1-dependent.

Detailed Protocol

Phase A: Cell Culture & Treatment[3]
  • Cell Density: Seed cells to reach 70-80% confluency at the time of treatment. Over-confluent cells can induce basal autophagy due to contact inhibition.

  • Dose: SR-17398 IC50 is ~22 µM (cell-free). In cell culture, use 20–50 µM .

  • Timing: 4–6 hours is optimal for flux analysis.

Step-by-Step Treatment:

  • Aspirate media and wash cells once with warm PBS.

  • Add treatment media (pre-warmed):

    • Lane 1: Full Media + DMSO.

    • Lane 2: EBSS (Starvation media).

    • Lane 3: EBSS + Bafilomycin A1 (100 nM).

    • Lane 4: EBSS + Bafilomycin A1 (100 nM) + SR-17398 (40 µM).

  • Incubate at 37°C for 4 hours.

Phase B: Sample Preparation (Critical for LC3)

LC3-II is hydrophobic and sensitive to degradation. Do not use standard RIPA lysis if possible. Direct boiling is preferred.

  • Harvest: Aspirate media. Wash cells 1x with ice-cold PBS. Aspirate PBS completely.

  • Lysis: Add 2X Laemmli Sample Buffer (containing SDS and Beta-mercaptoethanol) directly to the plate.

    • Volume: 150 µL per well of a 6-well plate.

  • Collection: Scrape the viscous lysate and transfer to a microcentrifuge tube.

  • Boil: Immediately boil samples at 95-100°C for 10 minutes .

    • Why? This inactivates proteases instantly, preserving the LC3-I / LC3-II ratio.

  • Sonication: Sonicate samples (10 pulses, 40% amplitude) to shear DNA and reduce viscosity.

Phase C: Western Blotting
  • Gel Electrophoresis:

    • Use a 12% or 15% SDS-PAGE gel . (LC3-I is ~16 kDa; LC3-II is ~14 kDa).

    • Note: LC3-II migrates faster than LC3-I due to hydrophobicity, despite being lipidated.

  • Transfer:

    • Membrane: PVDF 0.2 µm pore size (Essential).

    • Warning: LC3 is a small protein. It can pass through 0.45 µm membranes.

    • Conditions: Wet transfer, 100V for 60 mins (cool) or 250mA constant for 90 mins.

  • Blocking: 5% Non-fat Dry Milk in TBST for 1 hour at RT.

  • Primary Antibody:

    • Anti-LC3B (Rabbit). Dilution 1:1000 in 5% BSA/TBST.

    • Incubate Overnight at 4°C.

  • Detection: ECL substrate.

Data Analysis & Interpretation

Quantification: Do not rely on the LC3-II / LC3-I ratio, as LC3-I is less stable and its detection varies by antibody affinity.

  • Correct Method: Normalize LC3-II intensity to a Loading Control (Actin/GAPDH) from the same lane.

Expected Outcome with SR-17398:

  • Without SR-17398 (Lane 3): You see a thick, dark LC3-II band (Accumulation due to Bafilomycin).

  • With SR-17398 (Lane 4): The LC3-II band intensity is significantly reduced compared to Lane 3.

Troubleshooting

IssuePossible CauseSolution
LC3-I and II are merged Gel percentage too low.Use 15% gel or 4-20% gradient gel.
No LC3-II band visible Protein passed through membrane.Use 0.2 µm PVDF . Do not over-transfer.
"Smeary" Bands Degradation or DNA contamination.Boil immediately after lysis. Sonicate well.
No reduction in Lane 4 SR-17398 inactive or dose too low.Freshly prepare SR-17398.[3] Titrate dose (up to 50 µM).

References

  • Wood, S. D. , et al. (2017).[3][4] "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[3][4] Link

  • Klionsky, D. J. , et al. (2021).[5] "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1-382. Link

  • Mizushima, N. , & Yoshimori, T. (2007). "How to interpret LC3 immunoblotting." Autophagy, 3(6), 542-545. Link

Sources

Application Note: Optimal Dosing & Characterization of SR-17398 in HeLa Cells

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

Core Directive

SR-17398 is a first-generation, small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , a critical initiator of the autophagy cascade. While newer analogs (e.g., SR-20295) exhibit nanomolar potency, SR-17398 remains a foundational tool for establishing baseline ULK1 dependency.

The "Optimal" Concentration Paradox: Unlike highly optimized clinical kinase inhibitors, SR-17398 has a moderate biochemical IC50 of ~22.4 µM .

  • For Biochemical Inhibition: 20–25 µM.

  • For Cellular Autophagy Blockade (HeLa): 25–50 µM is typically required to observe robust phenotypic changes (e.g., LC3-II accumulation or p-ATG13 reduction) due to cellular permeability and ATP competition.

  • Toxicity Threshold: >75–100 µM often induces off-target cytotoxicity unrelated to ULK1.

Compound Specifications
PropertySpecificationNotes
Target ULK1 KinaseCompetes with ATP at the kinase domain.[1]
Biochemical IC50 22.4 µMEnzymatic assay (Wood et al., 2017).
Molecular Weight 258.32 g/mol Small, cell-permeable.
Solubility DMSO (up to 50 mM)Insoluble in water. Avoid freeze-thaw cycles.
Stability HighStable in DMSO at -20°C for >6 months.

Part 2: Biological Mechanism & Rationale

To use SR-17398 effectively, one must understand its insertion point in the mTOR/AMPK signaling axis. In HeLa cells, ULK1 is the "gatekeeper" of autophagy initiation, particularly under nutrient starvation (EBSS media).

Signaling Pathway Diagram

The following diagram illustrates the antagonistic relationship between mTORC1 (growth) and ULK1 (recycling), and where SR-17398 intervenes.

ULK1_Pathway cluster_ULK1 ULK1 Complex Nutrient_Stress Nutrient Stress (Starvation/EBSS) AMPK AMPK (Energy Sensor) Nutrient_Stress->AMPK Activates mTORC1 mTORC1 (Growth Signal) Nutrient_Stress->mTORC1 Inhibits ULK1 ULK1 Kinase AMPK->ULK1 Phosphorylates (S317/S777) (Activating) mTORC1->ULK1 Phosphorylates (S757) (Inhibitory) ATG13 ATG13 ULK1->ATG13 Phosphorylates Autophagy Autophagy Initiation (Phagophore Formation) ATG13->Autophagy Drives FIP200 FIP200 SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks Kinase Activity (IC50 ~22 µM)

Caption: SR-17398 inhibits ULK1 downstream of AMPK/mTOR integration, preventing ATG13 phosphorylation.

Part 3: Experimental Protocols

Protocol A: Dose-Response Optimization (Viability vs. Efficacy)

Objective: Determine the "Therapeutic Window" where SR-17398 inhibits autophagy without killing HeLa cells via off-target toxicity.

Materials:

  • HeLa Cells (ATCC CCL-2).

  • SR-17398 (dissolved in DMSO to 50 mM stock).

  • Complete Media (DMEM + 10% FBS).

  • Starvation Media (EBSS) - Optional, to induce high ULK1 activity.

  • MTS or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well plate. Incubate 24h to reach 70% confluency.

  • Preparation: Prepare 2x serial dilutions of SR-17398 in warm media.

    • Concentrations: 0, 5, 10, 25, 50 , 75, 100, 150 µM.

    • Control: DMSO vehicle (must match the highest % DMSO used, typically <0.5%).

  • Treatment: Aspirate media and add drug-containing media. Incubate for 24 hours .

  • Readout: Add viability reagent (MTS/CTG) and measure absorbance/luminescence.

Data Interpretation:

  • Target Viability: You want >80% viability.

  • Expected Result: Viability often drops significantly >75 µM.

  • Decision: Select the highest concentration with >85% viability for functional assays (usually 25–50 µM ).

Protocol B: Functional Autophagy Flux Assay (Western Blot)

Objective: Confirm ULK1 inhibition by measuring the blockade of autophagic flux. Mechanism: ULK1 inhibition should prevent the formation of autophagosomes.[2] However, to see this clearly, we use a "Flux Clamp" (Bafilomycin A1) which stops degradation.

  • Hypothesis: If SR-17398 works, it blocks the initiation. Therefore, even with Bafilomycin A1 (which usually causes LC3-II pile-up), SR-17398 treatment should reduce the accumulation of LC3-II compared to Bafilomycin A1 alone.

Workflow Diagram:

Flux_Assay cluster_Exp Experimental Groups (6-Well Plate) G1 1. Control (DMSO) Lysis Lysis (RIPA + PhosSTOP) G1->Lysis G2 2. Starvation (EBSS) G2->Lysis G3 3. EBSS + BafA1 (Clamp) G3->Lysis G4 4. EBSS + BafA1 + SR-17398 G4->Lysis WB Western Blot Analysis Lysis->WB

Caption: Experimental design to distinguish autophagy initiation block (SR-17398) from degradation block.

Step-by-Step Procedure:

  • Seeding: Seed HeLa cells (3 x 10^5 per well) in 6-well plates. Wait 24h.

  • Pre-Treatment (Optional): Pre-treat with SR-17398 (30 µM) or DMSO in complete media for 1 hour.

  • Induction: Wash cells 2x with PBS. Add EBSS (Starvation media) containing:

    • Group 1: DMSO only.

    • Group 2: Bafilomycin A1 (100 nM) only.

    • Group 3: SR-17398 (30 µM) + Bafilomycin A1 (100 nM).

  • Incubation: Incubate for 2 to 4 hours . (Longer times may induce apoptosis).

  • Lysis: Harvest in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot Targets:

    • LC3B: Look for LC3-II (lipidated, lower band).

    • p-ATG13 (Ser318): Direct substrate of ULK1. SR-17398 should decrease this phosphorylation.

    • p-ULK1 (Ser757): mTOR site (control).

Expected Results:

  • BafA1 Only: Massive accumulation of LC3-II (high flux).

  • BafA1 + SR-17398: Reduced LC3-II accumulation compared to BafA1 alone (indicates blockade of initiation).

  • p-ATG13: Levels should decrease in SR-17398 treated samples.

Part 4: Troubleshooting & Critical Factors

IssueProbable CauseSolution
No effect on LC3-II Dose too low / High ATP competitionIncrease SR-17398 to 50 µM . Ensure media is glucose-free (EBSS) to lower intracellular ATP, favoring the inhibitor.
High Cell Death Off-target toxicityDo not exceed 24h incubation. If toxicity persists at 50 µM, switch to the more potent analog SR-20295 (IC50 ~45 nM).
Precipitation Poor solubility in aqueous mediaVortex vigorously when adding DMSO stock to media. Do not exceed 0.5% final DMSO concentration.
Variable Results Serum interferenceSerum proteins bind drugs. Perform key mechanistic assays in low-serum (1%) or serum-free (EBSS) conditions.

Part 5: References

  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors."[3] ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[3] Link

    • Primary source for SR-17398 discovery, synthesis, and enzymatic IC50 (22.4 µM).

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 59(2), 285-297. Link

    • Establishes the standard protocol for ULK1 inhibition assays (using SBI-0206965, a similar tool compound).

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1-382. Link

    • The definitive guide for interpreting LC3 flux assays and using Bafilomycin A1 clamps.

Sources

Application Note: A Synergistic Approach to Inducing Potent Metabolic Stress by Combining the Novel AMPK Inhibitor SR-17398 with Nutrient Deprivation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

Cellular metabolism is a tightly regulated network that responds dynamically to nutrient availability. A master regulator of this network is the AMP-activated protein kinase (AMPK), a cellular energy sensor that orchestrates a pro-survival response during periods of low energy, such as nutrient deprivation.[1] This application note details a powerful experimental strategy to induce profound metabolic stress in cultured cells by combining nutrient deprivation with SR-17398, a potent and selective inhibitor of AMPK. Nutrient deprivation activates AMPK as a crucial survival mechanism; therefore, its simultaneous inhibition blocks this adaptive response, leading to a synergistic and potentially lethal energy crisis. This approach provides a robust platform for researchers in oncology, metabolic diseases, and drug discovery to explore cellular vulnerabilities and screen for therapeutic agents that exploit metabolic weaknesses. We provide detailed, validated protocols for inducing various states of nutrient deprivation (glucose, amino acid, and serum) and for the effective application of SR-17398, along with methodologies for validating the combined effects on key signaling pathways and cell viability.

Scientific Background & Rationale

The AMPK Signaling Pathway: The Cell's Master Energy Sensor

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical fuel gauge in all eukaryotic cells.[2] It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of metabolic stress that deplete cellular ATP and increase the AMP:ATP ratio, such as glucose deprivation, hypoxia, or ischemia.[3] Activation of AMPK triggers a metabolic switch, turning off ATP-consuming anabolic processes while simultaneously activating ATP-producing catabolic pathways to restore energy homeostasis.[1][4]

Key downstream effects of AMPK activation include:

  • Inhibition of Anabolic Pathways: AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis.[5] Crucially, it inhibits the Mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation, thereby suppressing protein synthesis.[3]

  • Activation of Catabolic Pathways: AMPK promotes catabolism by stimulating fatty acid oxidation and glycolysis to generate ATP. It also initiates autophagy, a cellular recycling process, by phosphorylating ULK1, providing essential metabolites during starvation.[1]

Cellular Responses to Nutrient Deprivation

Cells in culture can be subjected to specific nutrient stresses to probe metabolic pathways:

  • Glucose Deprivation: Directly impacts cellular ATP production, leading to a rapid increase in the AMP:ATP ratio and robust activation of AMPK.[2] Prolonged glucose starvation can induce cell death through the failure of reactive oxygen species (ROS) regulation.[6]

  • Amino Acid (AA) Starvation: Primarily sensed through the mTORC1 pathway, leading to its inhibition and subsequent induction of autophagy.[7][8] While AA starvation can activate AMPK, its primary effect is on mTORC1-mediated processes.

  • Serum Deprivation: Removes a complex mixture of growth factors, hormones, and vitamins, which leads to cell cycle arrest (synchronization in G0/G1) and inhibits pro-growth signaling pathways like the PI3K/Akt/mTOR axis.[9][10]

The Scientific Rationale for Combined Treatment

The central hypothesis of this combined approach is that blocking the primary pro-survival response to nutrient stress will create a synthetic lethal environment. When cells are deprived of nutrients, they activate AMPK to manage the energy crisis and survive. SR-17398, as a potent AMPK inhibitor, effectively cuts this lifeline. This dual insult is expected to prevent the cell from adapting to the metabolic stress, leading to an accelerated depletion of energy reserves, inhibition of autophagy-mediated recycling, and ultimately, enhanced cell death. This strategy is particularly relevant in cancer research, where tumor cells often exist in a nutrient-poor microenvironment and may be uniquely reliant on stress-response pathways like AMPK for survival.[11][12]

cluster_0 Cellular State cluster_1 AMPK Signaling Cascade (Pro-Survival Response) Nutrient_Deprivation Nutrient Deprivation (Glucose, AA, Serum) Metabolic_Stress Metabolic Stress (High AMP:ATP Ratio) Nutrient_Deprivation->Metabolic_Stress AMPK AMPK Metabolic_Stress->AMPK Activates mTORC1 mTORC1 (Protein Synthesis, Growth) AMPK->mTORC1 Inhibits Catabolism Catabolism (Autophagy, FAO) AMPK->Catabolism Activates Outcome Synergistic Effect: Accelerated Energy Crisis & Cell Death SR17398 SR-17398 SR17398->AMPK Inhibits

Figure 1. Signaling pathway illustrating the synergistic effect of combining nutrient deprivation with the AMPK inhibitor SR-17398.

Materials and Reagents

  • Cell Lines: User-defined (e.g., HeLa, PANC-1, MCF-7)

  • Complete Growth Medium: As required for the specific cell line (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS): High-quality, heat-inactivated

  • Penicillin-Streptomycin Solution

  • SR-17398: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -80°C.

  • Nutrient-Free Media:

    • Glucose-Free DMEM: For glucose starvation.

    • Amino Acid-Free RPMI (or custom formulation): For amino acid starvation.

    • Basal Medium (without serum): For serum starvation.

  • Phosphate-Buffered Saline (PBS): Ca2+/Mg2+-free, sterile.

  • Reagents for Western Blotting:

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary Antibodies: p-AMPKα (Thr172), Total AMPKα, p-ACC (Ser79), Total ACC, p-mTOR (Ser2448), Total mTOR, LC3B, β-Actin.

    • HRP-conjugated Secondary Antibodies.

    • ECL Substrate.

  • Reagents for Viability Assays:

    • Trypan Blue Solution (0.4%).

    • MTT or WST-1 Reagent.

Detailed Experimental Protocols

Protocol 1: Cell Seeding and Preparation
  • Culture cells in their complete growth medium until they reach 70-80% confluency.

  • Trypsinize and count the cells.

  • Seed cells into appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density to ensure they reach 50-60% confluency on the day of the experiment.

  • Incubate overnight (18-24 hours) under standard conditions (37°C, 5% CO2) to allow for attachment.

Protocol 2: Induction of Nutrient Deprivation

Senior Scientist's Note: The key to a successful starvation experiment is the complete removal of the nutrient . The washing steps are therefore critical and must be performed carefully but quickly to minimize cell stress before the experiment begins.[13]

Option A: Glucose Starvation

  • Aspirate the complete growth medium from the wells.

  • Gently wash the cell monolayer twice with 1X sterile PBS.

  • Add pre-warmed Glucose-Free DMEM supplemented with the same concentration of FBS and antibiotics as the complete medium.

Option B: Amino Acid Starvation

  • Aspirate the complete growth medium.

  • Gently wash the cell monolayer twice with 1X sterile PBS.

  • Add pre-warmed Amino Acid-Free medium (e.g., Earle's Balanced Salt Solution or custom RPMI) supplemented with dialyzed FBS.

    • Note: Standard FBS contains amino acids. It is essential to use dialyzed FBS to ensure a true amino acid-deprived condition.

Option C: Serum Starvation

  • Aspirate the complete growth medium.

  • Gently wash the cell monolayer once with the corresponding basal medium (e.g., DMEM without FBS).

  • Add pre-warmed basal medium supplemented with antibiotics only (0% FBS). For some applications, a low-serum condition (e.g., 0.2% FBS) can be used.[14]

Protocol 3: Combined SR-17398 and Nutrient Deprivation Treatment

This protocol describes a pre-treatment with SR-17398 followed by the introduction of nutrient deprivation media.

  • Prepare working concentrations of SR-17398 in complete growth medium by diluting the 10 mM DMSO stock. Include a "Vehicle Control" using an equivalent volume of DMSO.

  • Aspirate the medium from the attached cells (from Protocol 3.1) and add the SR-17398 or vehicle-containing medium.

  • Incubate for a pre-treatment period (e.g., 1-2 hours). This allows the inhibitor to engage its target before the metabolic stress is applied.

  • After pre-treatment, aspirate the medium.

  • Crucially, do not wash the cells with PBS. This would remove the inhibitor.

  • Immediately add the appropriate pre-warmed nutrient deprivation medium (from Protocol 3.2), which also contains the final concentration of SR-17398 or vehicle.

  • Incubate for the desired experimental duration (e.g., 4, 8, 12, or 24 hours).

  • Proceed to downstream analysis.

cluster_workflow Experimental Workflow cluster_analysis 7. Harvest & Analyze A 1. Seed Cells (e.g., 6-well plate) B 2. Incubate Overnight (Allow attachment) A->B C 3. Pre-treatment Add SR-17398 or Vehicle in Complete Medium (1-2 hr) B->C D 4. Aspirate Medium (DO NOT WASH) C->D E 5. Apply Treatment Add Nutrient-Deprived Medium + SR-17398 or Vehicle D->E F 6. Incubate (4, 8, 12, 24 hr) E->F G Western Blot (p-AMPK, LC3B, etc.) F->G Protein Lysates H Viability Assay (MTT, Trypan Blue) F->H Cell Plates

Figure 2. Step-by-step experimental workflow for combining SR-17398 treatment with nutrient deprivation.
Protocol 4: Validation by Western Blotting
  • After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.

  • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well of a 6-well plate.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE, protein transfer, antibody incubation, and imaging according to standard laboratory protocols.

Data Interpretation & Expected Results

The combination of SR-17398 and nutrient deprivation is designed to be self-validating. The expected results from Western blot analysis will confirm both target engagement and the downstream biological consequences.

Table 1: Expected Changes in Key Signaling Proteins

Conditionp-AMPK (Thr172)p-ACC (Ser79)p-mTOR (Ser2448)LC3-II / LC3-I Ratio
Control (Complete Media) BaselineBaselineHighLow
SR-17398 (Complete Media) BaselineHighLow
Nutrient Deprivation (ND) ↑↑↑↑↓↓↑↑
ND + SR-17398 ↑↑↓ (or Baseline)↓↓↑↑

Interpretation of Table 1:

  • Target Engagement: In the "ND + SR-17398" group, p-AMPK levels remain high because the inhibitor blocks the kinase activity, not the upstream phosphorylation event. However, the level of p-ACC (a direct AMPK substrate) should be significantly lower than in the "ND alone" group, confirming that SR-17398 is effectively inhibiting AMPK's function.[11]

  • Pathway Modulation: The decrease in p-mTOR and increase in the LC3-II/I ratio are hallmarks of nutrient stress and autophagy induction.[7][8] These are expected to be robust in all starvation conditions.

Table 2: Expected Impact on Cell Viability (Hypothetical Data)

ConditionCell Viability (% of Control) at 24h
Control (Complete Media) 100%
SR-17398 (Complete Media) 95%
Glucose Deprivation (GD) 60%
GD + SR-17398 25%
Amino Acid Deprivation (AAD) 75%
AAD + SR-17398 40%

Interpretation of Table 2:

  • Synergistic Effect: SR-17398 alone is expected to have minimal toxicity in nutrient-rich conditions. However, when combined with either glucose or amino acid deprivation, it should cause a dramatic, synergistic decrease in cell viability, demonstrating the cell's reliance on AMPK for survival under these specific stresses.

Troubleshooting

IssuePossible CauseSolution
High cell death in vehicle control under starvation Starvation period is too long for the cell line; cells are too confluent or sparse.Perform a time-course experiment (e.g., 4, 8, 12h) to find the optimal window. Optimize initial seeding density.
No change in p-AMPK after nutrient deprivation Inefficient nutrient removal; incorrect starvation media.Ensure thorough washing with PBS. Use dialyzed FBS for amino acid starvation. Confirm media composition.
No reduction in p-ACC with SR-17398 treatment Inhibitor is inactive or used at too low a concentration.Verify the integrity and concentration of the SR-17398 stock. Perform a dose-response experiment to determine the optimal concentration.
High variability between replicates Inconsistent cell numbers; uneven washing or reagent addition.Be meticulous with cell counting and seeding. Ensure consistent and gentle technique during media changes and reagent addition.

References

  • ResearchGate. (n.d.). Nutrient deprivation triggers pro-survival signals or cell death. Retrieved from a page that discusses how amino acid deprivation inhibits TOR activity and promotes autophagy.
  • Hynes, J., et al. (n.d.). AMPK integrates nutrient and hormonal signals to regulate food intake and energy balance through effects in the hypothalamus and peripheral tissues. PMC. Retrieved from [Link]

  • Hardie, D. G. (n.d.). Sensing of energy and nutrients by AMP-activated protein kinase. Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • Salminen, A., & Kaarniranta, K. (2018). Nutritional Modulation of AMPK-Impact upon Metabolic-Inflammation. MDPI. Retrieved from [Link]

  • Sykes, D. A., et al. (2023). BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation. PubMed. Retrieved from [Link]

  • Hardie, D. G. (n.d.). AMPK - a nutrient and energy sensor that maintains energy homeostasis. PMC - NIH. Retrieved from [Link]

  • Cabodevilla, A. G., et al. (n.d.). Cell Survival during Complete Nutrient Deprivation Depends on Lipid Droplet-fueled β-Oxidation of Fatty Acids. PMC - PubMed Central. Retrieved from [Link]

  • Varghese, S., et al. (2022). Rapid nutrient depletion to below the physiological range by cancer cells cultured in Plasmax. FASEB BioAdvances.
  • Martin, K. R., et al. (2026). Quantitative and temporal analysis of autophagy: Differential Response to amino acid and glucose starvation. PLOS One. Retrieved from [Link]

  • Okuyama, H., et al. (n.d.). Remarkable Tolerance of Tumor Cells to Nutrient Deprivation: Possible New Biochemical Target for Cancer Therapy1. AACR Journals. Retrieved from [Link]

  • Gandalovych, A., et al. (n.d.). Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro. Oxford Academic. Retrieved from [Link]

  • Manifava, M. (2021). Starvation of cells and re-stimulation with aa's. Bio-protocol. Retrieved from [Link]

  • Varghese, S., et al. (2022). Rapid nutrient depletion to below the physiological range by cancer cells cultured in Plasmax. PubMed. Retrieved from [Link]

  • Levy, R. H. (n.d.).
  • Csibi, A., et al. (2013). The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4. PubMed. Retrieved from [Link]

  • Langan, T. J., & Slater, M. C. (n.d.). Synchronization of mammalian cell cultures by serum deprivation. PubMed. Retrieved from [Link]

  • Young, J. E., et al. (n.d.). Nutrient Deprivation Induces Neuronal Autophagy and Implicates Reduced Insulin Signaling in Neuroprotective Autophagy Activation. PMC. Retrieved from [Link]

  • ResearchGate. (2023). Is serum starvation necessary for cell culture?. Retrieved from [Link]

  • Kim, J., et al. (2023). Glucose Deprivation Induces Cancer Cell Death through Failure of ROS Regulation. MDPI. Retrieved from [Link]

  • Sykes, D. A., et al. (n.d.). BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation. MDPI. Retrieved from [Link]

  • Anonymous. (n.d.). The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease.
  • Chino, H., et al. (2025). Sustained induction of autophagy enhances survival during prolonged starvation in newt cells. Life Science Alliance. Retrieved from [Link]

  • Groli, M., et al. (2014). The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation. PMC - NIH. Retrieved from [Link]

  • Ahmad, A., et al. (2012). Glucose deprivation activates a metabolic and signaling amplification loop leading to cell death. PMC. Retrieved from [Link]

  • Li, Y., et al. (2011). AMPK phosphorylates and inhibits SREBP activity to attenuate hepatic steatosis and atherosclerosis in diet-induced insulin-resistant mice. PubMed. Retrieved from [Link]

  • Lum, J. J., et al. (n.d.). Autophagy provides nutrients but can lead to Chop-dependent induction of Bim to sensitize growth factor-deprived cells to apoptosis. Jeff Rathmell Lab - Vanderbilt University Medical Center. Retrieved from [Link]

  • JJ Medicine. (2017). mTOR Signaling Pathway: mTOR Complexes, Regulation and Downstream effects. YouTube. Retrieved from [Link]

  • Star Republic. (n.d.). Serum starvation. Star Republic: Guide for Biologists. Retrieved from [Link]

  • Anonymous. (n.d.).
  • Anonymous. (2019). Can limiting protein intake (or other selective nutrient depletion) induce autophagy?.
  • ResearchGate. (2015). How does serum starvation differ from amino acid starvation in terms of inducing autophagy?. Retrieved from [Link]

  • Sun, J., et al. (n.d.). mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice. NIH. Retrieved from [Link]

  • Fan, Y., et al. (2025). A multi-pronged investigation into the effect of glucose starvation and culture duration on fed-batch CHO cell culture. ResearchGate. Retrieved from [Link]

  • Hellsten, S. V., et al. (n.d.). Nutritional Stress Induced by Amino Acid Starvation Results in Changes for Slc38 Transporters in Immortalized Hypothalamic Neuronal Cells and Primary Cortex Cells. Frontiers. Retrieved from [Link]

  • Zheng, Z., et al. (n.d.). AMPK decreases ERK1/2 activity and cancer cell sensitivity to nutrition deprivation by mediating a positive feedback loop involving eEF2K. PMC - NIH. Retrieved from [Link]

  • Fan, Y., et al. (n.d.). A multi-pronged investigation into the effect of glucose starvation and culture duration on fed-batch CHO cell culture. PubMed. Retrieved from [Link]

  • Foundation for the National Institutes of Health. (2017). Dr. David Sabatini's Research on the mTOR Pathway. YouTube. Retrieved from [Link]

Sources

Application Note: SR-17398 Preparation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating autophagy modulation via the ULK1 kinase pathway. It details the preparation and administration of SR-17398 , a first-generation small-molecule inhibitor of ULK1, while providing critical context regarding its pharmacological properties compared to optimized analogs.

Part 1: Executive Summary & Scientific Feasibility

SR-17398 is an indazole-based small molecule identified via in silico high-throughput screening as an inhibitor of ULK1, a key initiator of the autophagy cascade.[1] It binds to the ATP-binding pocket of ULK1, preventing the phosphorylation of downstream targets like ATG13 and Beclin-1.

Critical Pharmacological Context (Must Read)

Before proceeding with in vivo studies, researchers must distinguish between SR-17398 (the "Hit") and its optimized derivatives.

FeatureSR-17398 (Parent Hit)Optimized Analogs (e.g., SR-20295)
IC50 (ULK1) ~22.4 µM (Micromolar)< 50 nM (Nanomolar)
Potency LowHigh
In Vivo Utility Limited (High dose required)Preferred for efficacy studies
Primary Use Structural validation, in vitro toolIn vivo tumor suppression

Expert Insight: Due to the modest potency of SR-17398 (IC50 ~22 µM), achieving complete ULK1 inhibition in vivo may require high dosages (>50 mg/kg), which increases the risk of off-target toxicity or solubility issues. While this protocol describes the preparation of SR-17398, we strongly recommend evaluating optimized analogs (such as SR-20295 or Compound 3g from the Wood et al. series) for efficacy models. If SR-17398 is used, it often serves as a baseline control or for specific structural comparisons.

Part 2: Formulation Protocol (Solubility & Vehicle)

SR-17398 is a lipophilic indazole derivative. It is poorly soluble in water and requires a co-solvent system for intraperitoneal (i.p.) administration.

Reagents Required[3]
  • SR-17398 (Solid powder, >95% purity)

  • DMSO (Dimethyl sulfoxide, anhydrous, cell-culture grade)

  • PEG-300 or PEG-400 (Polyethylene glycol)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or PBS (Phosphate Buffered Saline)

Vehicle Composition (Standard Kinase Inhibitor Formulation)

This vehicle balances solubility (DMSO/PEG) with tolerability (Saline/Tween).

  • 10% DMSO (Solubilizer)

  • 40% PEG-300 (Co-solvent/Viscosity modifier)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (Diluent)

Step-by-Step Preparation (Example: 10 mg/kg dose for 20g mouse)

Target Concentration: 2 mg/mL (allows injection of 100 µL per 20g mouse).

  • Weighing: Accurately weigh 2.0 mg of SR-17398 powder into a sterile 1.5 mL microcentrifuge tube.

  • Primary Solubilization (The "Clear" Step):

    • Add 100 µL of 100% DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: The solution must be completely clear and yellow/amber. If particles remain, sonicate in a water bath at 37°C for 5 minutes. Do not proceed until fully dissolved.

  • Co-solvent Addition:

    • Add 400 µL of PEG-300.

    • Vortex gently to mix. The solution will become viscous.

  • Surfactant Addition:

    • Add 50 µL of Tween 80.

    • Vortex until homogenous.

  • Aqueous Dilution (The "Crash" Check):

    • Slowly add 450 µL of warm (37°C) Saline/PBS dropwise while vortexing.

    • Critical Checkpoint: Observe for precipitation (cloudiness). A slight opalescence is acceptable (micro-emulsion), but distinct white flakes indicate "crashing out."

    • Troubleshooting: If precipitation occurs, increase DMSO concentration to 15% (adjusting Saline down) or sonicate further.

  • Sterilization: Pass the final solution through a 0.22 µm PES or PVDF syringe filter into a fresh sterile vial. (Note: Nylon filters may bind some small molecules; PES is preferred).

Part 3: Intraperitoneal Injection Protocol

Pre-Injection Checklist
  • Animal: Male/Female C57BL/6 mice (or relevant strain), 6–8 weeks old.

  • Volume: Standard injection volume is 10 mL/kg (e.g., 200 µL for a 20g mouse).

  • Needle: 27G or 30G, ½ inch length.

Procedure
  • Restraint: Lift the mouse by the scruff of the neck, ensuring the tail is secured by your pinky finger. The abdomen should be taut and exposed.

  • Positioning: Tilt the mouse slightly head-down (Trendelenburg position). This allows the internal organs (intestines/liver) to slide cranially, creating a safer injection void in the lower abdomen.

  • Site Selection: Visualize the lower right or left quadrant of the abdomen. Avoid the midline (linea alba) and the bladder area.

  • Insertion:

    • Sanitize the site with 70% ethanol.

    • Insert the needle at a 30–45° angle, bevel up.

    • Penetrate the skin and the abdominal muscle wall. You should feel a subtle "pop" or loss of resistance as you enter the peritoneal cavity.

  • Aspiration Test (Safety Step): Slightly pull back on the plunger.

    • If blood appears: You have hit a vessel or organ. Withdraw and discard needle.

    • If yellow fluid/urine appears: You have hit the bladder. Withdraw.

    • If nothing/vacuum: You are safely in the cavity.

  • Injection: Depress the plunger smoothly. The fluid should flow with minimal resistance.

  • Post-Injection: Withdraw the needle and gently massage the abdomen to distribute the vehicle. Return the mouse to the cage and monitor for 15 minutes for signs of distress (hunched posture, piloerection).

Part 4: Mechanism of Action (ULK1 Pathway)

SR-17398 inhibits the catalytic activity of ULK1.[2] Under nutrient stress (starvation), mTORC1 is inhibited, releasing ULK1 to initiate autophagosome formation. SR-17398 blocks this rescue mechanism, potentially sensitizing cancer cells to starvation or chemotherapy.

ULK1_Pathway Nutrient_Stress Nutrient Stress (Starvation) mTORC1 mTORC1 (Master Regulator) Nutrient_Stress->mTORC1 Inhibits ULK1_Complex ULK1 Complex (ULK1/ATG13/FIP200) Nutrient_Stress->ULK1_Complex Activates (Indirectly) mTORC1->ULK1_Complex Phosphorylates (Inhibitory) Autophagy Autophagy Initiation (Phagophore Formation) ULK1_Complex->Autophagy Phosphorylation Cascade SR17398 SR-17398 (Inhibitor) SR17398->ULK1_Complex Blocks ATP Binding Survival Cell Survival / Chemoresistance Autophagy->Survival Promotes

Caption: Schematic of the ULK1 autophagy initiation pathway. SR-17398 acts as a direct ATP-competitive inhibitor of the ULK1 complex, blocking the downstream formation of the phagophore.

References

  • Primary Discovery & Synthesis: Wood, S. D., Grant, W., Adrados, I., Choi, J. Y., Alburger, J. M., Duckett, D. R., & Roush, W. R. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[1][2] [Link]

  • Optimized Analogs (SR-20295): Martin, K. R., et al. (2018). "A potent and selective ULK1 inhibitor suppresses autophagy and sensitizes cancer cells to nutrient stress."[3] Science Signaling. (Contextual reference for the optimized series derived from SR-17398).

  • Claassen, V. (1994). "Neglected Factors in Pharmacology and Neuroscience Research: Biopharmaceutics, Animal Characteristics, Maintenance, Testing Conditions." Elsevier Science.

Sources

Application Note: Monitoring p62/SQSTM1 Accumulation via ULK1 Inhibition (SR-17398)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating upstream autophagy inhibition. It details the validation of SR-17398 , a small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , using p62/SQSTM1 as a pharmacodynamic biomarker.

Executive Summary & Mechanistic Rationale

SR-17398 is an indazole-derived small molecule that inhibits ULK1 , a serine/threonine kinase acting as the "gatekeeper" of autophagy initiation.[1][2] Unlike late-stage inhibitors (e.g., Chloroquine, Bafilomycin A1) that block lysosomal degradation, SR-17398 arrests the process at the nucleation phase , preventing the formation of the phagophore.

Why Monitor p62/SQSTM1? p62 (SQSTM1) is a classic autophagy receptor that links ubiquitinated cargo to LC3 for degradation.[3]

  • Basal State: p62 is continuously degraded by autophagy.

  • SR-17398 Exposure: By inhibiting ULK1, SR-17398 blocks the formation of autophagosomes.[1][4][5][6] Consequently, p62 cannot be cleared and accumulates in the cytoplasm.

  • The Readout: A time-dependent increase in p62 protein levels serves as a proxy for successful ULK1 inhibition and autophagy blockade.

Mechanistic Pathway (ULK1 Blockade)[2][6][7]

G Stress Cellular Stress (Starvation/Chemo) AMPK AMPK Activation Stress->AMPK mTOR mTORC1 (Inhibition) Stress->mTOR ULK1 ULK1 Complex (Initiation Hub) AMPK->ULK1 Activates mTOR->ULK1 Inhibits (Relieved) Phagophore Phagophore Nucleation ULK1->Phagophore Phosphorylation of Beclin-1/VPS34 SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks p62_Acc p62 ACCUMULATION (Cytosolic) SR17398->p62_Acc Result p62_Deg p62 Degradation (Lysosome) Phagophore->p62_Deg Normal Flux

Figure 1: Mechanism of Action. SR-17398 inhibits the ULK1 complex, preventing phagophore nucleation. This blockade halts the sequestration of p62, leading to its measurable accumulation.

Experimental Protocols

Protocol A: Cell Treatment Strategy (The "Flux" Check)

Objective: Distinguish between p62 accumulation due to autophagy block vs. transcriptional upregulation.

Reagents:

  • SR-17398: Stock 10-50 mM in DMSO. (Working conc: 10–25 µM; Note: SR-17398 is a "hit" compound with IC50 ~22 µM; optimized analogs like SR-20295 exist, but this protocol addresses SR-17398 specifically).

  • Bafilomycin A1 (BafA1): Late-stage autophagy blocker (Lysosomal acidification inhibitor).

  • Rapamycin: Autophagy inducer (mTOR inhibitor).

Experimental Groups:

Group Treatment Purpose Expected p62 Result
1. Vehicle DMSO (0.1%) Baseline Control Basal turnover
2. Inducer Rapamycin (100 nM) Positive Control (Induction) Decrease (Degradation)
3. Test SR-17398 (20 µM) Target Validation Increase (Blockade)

| 4. Flux Control | SR-17398 + BafA1 (10 nM) | Distinguish Initiation vs. Degradation Block | No additive effect (if ULK1 is fully blocked) |

Step-by-Step Dosing:

  • Seed cells (e.g., A549, HeLa, or MDA-MB-231) to reach 70% confluency.

  • Pre-treatment: If testing under starvation, wash cells with PBS and switch to EBSS (Earle's Balanced Salt Solution) for 2 hours before adding drugs.

  • Drug Addition: Add SR-17398 (20 µM) for 4h, 8h, and 24h .

    • Note: p62 accumulation is time-dependent. 4h may be too early for protein-level changes; 24h is optimal for SR-17398.

  • Harvest: Proceed immediately to lysis.

Protocol B: Western Blot Analysis (Quantitative)

Critical Nuance: p62 tends to oligomerize and bind ubiquitin. Incomplete lysis or reduction can lead to high-molecular-weight smears rather than a clean band at ~62 kDa.

  • Lysis:

    • Wash cells 2x with ice-cold PBS.

    • Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitors .

    • Alternative: If p62 signals are inconsistent, use 2% SDS Lysis Buffer (heated to 95°C) to fully solubilize aggregates.

  • Sample Prep:

    • Sonicate samples (3 x 10 sec) to shear DNA.

    • Boil at 95°C for 5-10 minutes with beta-mercaptoethanol or DTT (essential to break p62 oligomers).

  • Electrophoresis:

    • Load 20-30 µg protein/lane on a 10% or 12% SDS-PAGE gel.

  • Antibody Incubation:

    • Primary: Anti-SQSTM1/p62 (e.g., CST #5114 or Abcam ab56416) at 1:1000 overnight at 4°C.

    • Loading Control: Anti-Beta-Actin or GAPDH.

  • Analysis:

    • Normalize p62 band intensity to Actin/GAPDH.

    • Calculate fold-change relative to DMSO control.

Protocol C: Immunofluorescence (Visualizing Aggresomes)

SR-17398 treatment often causes p62 to coalesce into large, ubiquitin-positive aggregates (aggresomes) because they cannot be cleared.

  • Fixation: 4% Paraformaldehyde (PFA) for 15 min at RT.

  • Permeabilization: 0.1% Triton X-100 for 10 min (or ice-cold Methanol for 5 min).

  • Blocking: 5% BSA or Normal Goat Serum for 1 hour.

  • Staining:

    • Primary: Mouse anti-p62 (1:200) + Rabbit anti-LC3B (1:200).

    • Secondary: Anti-Mouse AlexaFluor 488 (Green) + Anti-Rabbit AlexaFluor 594 (Red).

  • Microscopy:

    • Vehicle: Diffuse cytoplasmic p62; occasional small puncta.

    • SR-17398: Large, intense p62 puncta (Green).

    • Key Observation: If ULK1 is inhibited, you should see fewer LC3 puncta (since ULK1 is needed to form LC3-positive autophagosomes) but larger p62 aggregates . This "uncoupling" confirms early-stage inhibition.

Data Interpretation & Troubleshooting

Expected Results Table
ReadoutVehicle (DMSO)Rapamycin (Inducer)SR-17398 (ULK1 Inhibitor)Interpretation
p62 Protein (WB) Baseline (1.0x)Decreased (<0.5x)Increased (>2.0x) Blocked degradation leads to pile-up.
LC3-II (WB) BaselineIncreasedDecreased/Unchanged ULK1 block prevents LC3 lipidation (LC3-I to LC3-II conversion).
p62 Puncta (IF) Few, smallDispersed/DegradedLarge, bright aggregates Cargo aggregation without membrane encapsulation.
The "False Positive" Trap (Transcriptional Upregulation)

Warning: p62 is a target of the Nrf2 oxidative stress pathway. SR-17398 might induce cellular stress, causing Nrf2 to translocate to the nucleus and increase SQSTM1 (p62) mRNA transcription.

Validation Step (qPCR): To confirm p62 accumulation is due to blocked autophagy and not increased synthesis :

  • Run RT-qPCR for SQSTM1 mRNA.

  • Ideal Result: Protein levels increase significantly (WB), but mRNA levels remain relatively stable or increase only slightly.

  • If mRNA increases >5-fold, the protein accumulation is partly transcriptional. You must use Cycloheximide (CHX) chase assays to measure protein half-life directly.

Troubleshooting SR-17398
  • Solubility: SR-17398 can precipitate in aqueous media at high concentrations (>50 µM). Ensure DMSO stock is fresh.

  • Potency: SR-17398 has an IC50 of ~22 µM against ULK1.[3][4][7][8][9][10] If you see no effect, consider using SR-20295 (an optimized analog with IC50 ~45 nM) for more potent inhibition.

References

  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors."[1] ACS Medicinal Chemistry Letters, 8(12), 1258–1263. [11]

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1–382.

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy." Journal of Biological Chemistry, 290(18), 11376-11383.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving SR-17398 Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with SR-17398 , a small molecule inhibitor (chemically identified as an indazole-carboxamide derivative).

While widely characterized in literature as a ULK1 autophagy inhibitor , the physicochemical principles for solubilizing this lipophilic compound remain constant regardless of the biological target (e.g., TRPA1 or ULK1).[1] This guide focuses on overcoming its poor aqueous solubility to prevent precipitation in cell culture media.[1]

Status: Operational | Tier: Advanced Support
Topic: Solubility Optimization for In Vitro Applications

Compound Profile & Physicochemical Barriers[2]

To solve the solubility problem, we must first understand the antagonist's behavior.[1] SR-17398 possesses a rigid indazole backbone and a hydrophobic cyclohexane moiety.[1] These structural features drive rapid crystallization in polar solvents (like cell culture media) due to high lattice energy.[1]

PropertyValueImplication for Cell Culture
Chemical Structure 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamideHigh aromaticity leads to "stacking" and precipitation.
Molecular Weight 258.32 g/mol Small molecule; diffuses fast but aggregates faster.
Predicted ClogP ~2.5 - 3.2Moderately lipophilic.[1] Prefers lipid bilayers over aqueous media.[1]
Solubility (DMSO) > 25 mg/mL (approx. 90 mM)Excellent. This is your primary vehicle.[1]
Solubility (Water) < 0.1 mg/mLPoor. Direct addition causes immediate "crashing out."[1]

Standard Operating Procedure (SOP): The "Step-Down" Dilution

The Error: Direct spiking of 100% DMSO stock into cold or room-temperature media causes local supersaturation, resulting in micro-crystals that are invisible to the naked eye but cytotoxic to cells.

The Fix: Use the Intermediate Step-Down Protocol .

Reagents Required:
  • Solvent: Anhydrous DMSO (Cell Culture Grade).[1]

  • Intermediate Buffer: PBS (pH 7.4) or Serum-Free Media (pre-warmed to 37°C).[1]

  • Final Media: Complete culture media (with FBS).

Protocol Steps:
  • Master Stock Preparation:

    • Dissolve SR-17398 in 100% DMSO to a concentration of 20 mM .

    • Tip: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes (water bath).

    • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C.

  • The Intermediate Dilution (Critical Step):

    • Prepare a 10x Working Solution in an intermediate buffer containing 5-10% DMSO .

    • Example: To achieve a final assay concentration of 10 µM:

      • Target Final: 10 µM.

      • Target Intermediate (10x): 100 µM.

      • Calculation: Dilute 5 µL of 20 mM Stock into 995 µL of pre-warmed PBS (creates 100 µM SR-17398 in 0.5% DMSO).

    • Action: Vortex immediately.[1] This lower DMSO concentration stabilizes the drug before it hits the protein-rich media.

  • Final Application:

    • Add the 10x Working Solution to your cell culture wells (1:10 dilution).[1]

    • Result: Final concentration = 10 µM drug, 0.05% DMSO.[1]

Visualization: The Dissolution Workflow

DilutionWorkflow Powder SR-17398 Powder Stock Master Stock (20 mM in 100% DMSO) Powder->Stock Dissolve & Sonicate Intermediate Intermediate Mix (100 µM in PBS + 0.5% DMSO) Stock->Intermediate 1:200 Dilution (Vortex Immediately) Final Cell Culture Well (10 µM Final + 0.05% DMSO) Intermediate->Final 1:10 Spike (Slow Addition)

Caption: Figure 1. The "Step-Down" dilution method prevents osmotic shock and precipitation by gradually introducing the hydrophobic compound to the aqueous environment.

Advanced Troubleshooting: When DMSO Isn't Enough

If you observe crystal formation at higher concentrations (>20 µM) or if your cells are sensitive to DMSO, you must switch to a Carrier System .[1]

Method A: Serum Pre-Loading (The "Albumin Sponge")

Serum albumin (BSA/HSA) binds lipophilic drugs, preventing them from aggregating.[1]

  • Prepare your media with 10-20% FBS (higher than the standard 10%).[1]

  • Spike the DMSO stock rapidly into the center of the media volume while swirling.

  • Allow to equilibrate at 37°C for 30 minutes before adding to cells.

Method B: Molecular Encapsulation (Cyclodextrin)

If SR-17398 precipitates even with serum, use (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) . This creates a hydrophilic "cage" around the drug.[1]

  • Protocol:

    • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (filter sterilize).[1]

    • Dissolve SR-17398 directly into this CD stock (sonication required).

    • Dilute this complex into your media.[1]

    • Limit: Ensure final CD concentration in media is <0.5% to avoid cholesterol depletion in cell membranes.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose solubility failure in real-time.

TroubleshootingTree Start Issue: SR-17398 Performance Check Visible Precipitate (Microscopy) Start->Check YesPrecip Yes: Crystals Visible Check->YesPrecip NoPrecip No: Clear Solution Check->NoPrecip DilutionCheck Did you use Step-Down Protocol? YesPrecip->DilutionCheck Toxicity Issue: High Toxicity (Cell Death) NoPrecip->Toxicity SerumCheck Is FBS > 10%? DilutionCheck->SerumCheck Yes UseCD Action: Switch to HP-beta-Cyclodextrin DilutionCheck->UseCD No (Do it!) SerumCheck->UseCD Yes (Still failing) DMSOLimit Is Final DMSO > 0.1%? Toxicity->DMSOLimit ReduceDMSO Action: Increase Stock Conc. to reduce DMSO volume DMSOLimit->ReduceDMSO Yes

Caption: Figure 2. Diagnostic logic for distinguishing between solubility failure (precipitation) and solvent toxicity.

Frequently Asked Questions (FAQs)

Q1: I see "needles" in my dish after 2 hours. Is this the drug or the media? A: This is likely the drug.[1] SR-17398 (and similar indazoles) tends to form needle-like crystals when supersaturated. This indicates "Ostwald Ripening," where small invisible seeds grow into large crystals.[1] Solution: Filter your media (0.22 µm) immediately after adding the drug to remove nucleation seeds, or lower the concentration.[1]

Q2: Can I store the diluted media at 4°C? A: No. Lowering the temperature decreases the solubility of hydrophobic compounds, forcing precipitation.[1] Always prepare fresh. If you must store it, freeze the DMSO stock, not the diluted media.[1]

Q3: The literature says SR-17398 is a ULK1 inhibitor, but I am using it for TRPA1. Does this change the solubility protocol? A: No. The solubility is dictated by the chemical structure (Indazole-carboxamide), not the biological target. However, ensure you are using the correct concentration range. ULK1 inhibition typically requires 1–10 µM (IC50 ~22 µM in some assays), which is high enough to risk precipitation if not handled carefully.[1]

Q4: My cells are detaching after adding the drug. Is it the SR-17398? A: Check your DMSO control. If the vehicle-only well also shows detachment, you have exceeded the DMSO tolerance of your specific cell line (usually 0.1% - 0.5%). If only the drug well detaches, it may be off-target toxicity or specific TRPA1-mediated calcium influx causing apoptosis.

References

  • Wood, S. D., et al. (2017).[1] "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[1][2] Retrieved from [Link][1]

  • ATCC. (2023).[1] DMSO Usage in Cell Culture: Technical Bulletin. (General reference for DMSO tolerance limits in mammalian lines).

Sources

SR-17398 precipitation issues in high concentration stocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precipitation Issues in High Concentration Stocks

Product Class: ULK1 (Unc-51-Like Kinase 1) Inhibitor Chemical Identity: 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide[1]

The Chemistry of the "Crash"

Why is this happening? SR-17398 is an indazole-derived small molecule with a rigid, planar structure.[1] While necessary for binding to the ATP-binding pocket of ULK1, this planarity creates high lattice energy—meaning the molecules "prefer" to stack against each other in a crystal lattice rather than remain dissolved in solvent.[1]

The precipitation you are observing in high-concentration stocks (typically >10 mM) is likely driven by hygroscopic shock .[1] DMSO is highly hygroscopic; it absorbs atmospheric water rapidly.[1] SR-17398 is lipophilic and thermodynamically unstable in the presence of water.[1] Even a 1-2% water uptake in your DMSO stock can shift the equilibrium enough to trigger rapid nucleation and precipitation.[1]

Solubility Landscape: The Danger Zone

G Stock Stock Solution (100% DMSO) Nucleation Crystal Nucleation Stock->Nucleation  >2% Water Content   Soluble Soluble (Active) Stock->Soluble  Anhydrous Conditions   Moisture Atmospheric Moisture Moisture->Stock  Absorption   Precipitate Precipitate (Inactive) Nucleation->Precipitate  Rapid Crash  

Figure 1: The mechanism of moisture-induced precipitation in SR-17398 stocks.[1] Even minor water ingress acts as an anti-solvent.

Troubleshooting Guide: Stock Preparation & Storage

Q: My stock solution has visible crystals after thawing. Can I just vortex it?

A: No. Vortexing alone is rarely sufficient for indazole derivatives once crystallized. Crystals of SR-17398 have high lattice stability.[1] Vortexing may break large crystals into micro-crystals (invisible to the naked eye) that will not dissolve and will skew your concentration data.[1]

Correct Protocol:

  • Warm: Place the sealed vial in a 37°C to 45°C water bath for 5–10 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 10 minutes while warm.

  • Verify: Hold the vial up to a light source. The solution must be completely clear. If "shimmering" or turbidity persists, repeat.

Q: What is the maximum safe concentration for SR-17398?

A: We recommend capping stocks at 10 mM to ensure stability. While theoretical solubility in pure DMSO can reach ~50 mM, these "supersaturated" states are kinetically unstable.[1]

  • Safe Zone: 1–10 mM[1]

  • Risky Zone: 10–50 mM (Prone to crashing upon freeze-thaw)[1]

  • Forbidden: Aqueous buffers (PBS/Media) for stock storage.[1]

Q: How should I store the stock to prevent future precipitation?

A: Single-use aliquots are mandatory. Every freeze-thaw cycle introduces condensation (water) into the DMSO.[1]

  • Aliquot: Divide your stock into volumes required for a single experiment (e.g., 20 µL).

  • Seal: Use Parafilm around the cap to retard moisture entry.[1]

  • Temp: Store at -20°C or -80°C.

  • Thawing: Thaw at room temperature before opening the cap to prevent condensation on the cold liquid surface.[1]

Experimental Workflow: Preventing the "Dilution Shock"

Q: The compound precipitates immediately when I add it to cell culture media. Why?

A: You are triggering "Solvent Shock." Injecting a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer causes a rapid local spike in water concentration around the droplet, forcing the hydrophobic SR-17398 out of solution before it can disperse.[1]

The Fix: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.1% DMSO in one step.[1] Use a "stepping stone" dilution.[1]

Dilution Stock Master Stock (10 mM in DMSO) Inter Intermediate Dilution (100 µM in Media + 1% DMSO) Stock->Inter  1:100 Dilution (Vortex Immediately)   Precip PRECIPITATION RISK Stock->Precip  Direct Spike (Avoid!)   Final Final Assay Well (10 µM in Media) Inter->Final  1:10 Dilution  

Figure 2: Stepwise dilution workflow to maintain solubility during assay preparation.

Protocol: Stepwise Dilution
  • Prepare Intermediate: Dilute your 10 mM stock 1:100 into culture media (pre-warmed to 37°C). This gives a 100 µM solution.[1]

    • Technique: Vortex the media while adding the stock to ensure rapid dispersion.[1]

  • Inspect: Check the intermediate solution for turbidity. It should be clear.

  • Final Dilution: Dilute the intermediate 1:10 into your assay wells to achieve 10 µM .

    • Result: Final DMSO concentration is 0.1%, which is non-toxic to most cell lines, and the compound remains soluble.[1]

In Vivo Formulation Guide

For animal studies, DMSO alone is often too toxic.[1] SR-17398 requires a co-solvent system to remain stable in aqueous vehicles.[1]

Recommended Formulation (IP Injection):

ComponentPercentage (v/v)Function
DMSO 5%Primary Solvent (Dissolve powder here first)
PEG-400 40%Co-solvent / Stabilizer
Tween 80 5%Surfactant (Prevents aggregation)
Saline (0.9%) 50%Aqueous Carrier (Add LAST)

Preparation Order (Critical):

  • Dissolve SR-17398 in DMSO .[1]

  • Add PEG-400 and vortex.[1]

  • Add Tween 80 and vortex.[1]

  • Slowly add warm Saline while vortexing.

    • Note: If precipitation occurs upon adding saline, sonicate at 37°C until clear.[1]

References

  • Wood, S. D., et al. (2017).[1][2] "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[1][2] [1]

  • MedChemExpress. (n.d.).[1] "SR-17398 Product Datasheet & Solubility Data."

  • MedKoo Biosciences. (n.d.).[1] "SR-17398: Chemical Properties and Formulation."[1]

  • National Institutes of Health (NIH). (2017).[1] "Solubility of Hydrophobic Compounds in Aqueous Solution." PubMed Central.[1]

Sources

Technical Support Center: SR-17398 Microsomal Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SR-17398-MST-001 Assigned Specialist: Senior Application Scientist, ADME/DMPK Core

Executive Summary & Dashboard

Welcome to the technical support hub for SR-17398 . Given the physicochemical profile typical of the "SR" series (often characterized by high lipophilicity and specific receptor targeting), evaluating its metabolic stability in liver microsomes requires strict adherence to kinetic conditions to avoid artifacts.

This guide addresses the three most common failure modes observed with SR-17398:

  • Low

    
     Recovery:  Due to non-specific binding (NSB) or solubility limits.
    
  • Non-Linear Depletion: Enzyme inactivation or cofactor exhaustion.

  • Matrix Suppression: Ion suppression in LC-MS/MS analysis.

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Recovery at

< 80%
Compound precipitation or NSB to plasticware.Check solubility in buffer; add 0.05% BSA; switch to glass-coated plates.
No depletion (100% remaining) Enzyme inactivity or compound is metabolically stable.Verify NADPH quality; run Positive Control (e.g., Testosterone).
Rapid depletion (

< 5 min)
High

or chemical instability.
Run "Minus NADPH" control to rule out chemical hydrolysis.
Non-linear ln(conc) plot Product inhibition or cofactor depletion.Reduce incubation time (0-20 min) or lower protein conc. (0.1 mg/mL).

Troubleshooting Guides & FAQs

Module A: Solubility & Non-Specific Binding (NSB)

Q: My SR-17398 signal is missing or very low at the zero-time point (


). Is the compound degrading instantly? 

A: It is highly unlikely to be instant metabolic degradation. This is a classic symptom of solubility-limited recovery or Non-Specific Binding (NSB) . SR-17398, like many research compounds, likely possesses a high LogP (>3), causing it to stick to polypropylene plates or precipitate in the aqueous microsomal buffer.

Troubleshooting Steps:

  • Solvent Check: Ensure your final organic solvent concentration (DMSO/Acetonitrile) in the incubation is < 1% (v/v). Higher levels inhibit CYPs; lower levels may cause precipitation.

  • The "Spike" Test: Spike SR-17398 into the buffer without microsomes and centrifuge. If the supernatant concentration is low, your compound has precipitated.

  • NSB Mitigation:

    • Protocol Adjustment: Pre-warm the buffer with microsomes before adding the compound. Proteins can act as carriers, keeping lipophilic drugs in solution.

    • Material Switch: Use low-binding plates or glass inserts.

Module B: Reaction Kinetics

Q: The depletion curve for SR-17398 is not linear. Can I still calculate


? 

A: No. Reliable


 (intrinsic clearance) calculations assume first-order kinetics (substrate concentration 

). Non-linearity suggests two issues:
  • Biphasic Kinetics: You may be working near or above the

    
     of the metabolizing enzyme.
    
    • Solution: Lower the test concentration (e.g., from 1

      
      M to 0.1 
      
      
      
      M).
  • Enzyme Inactivation: Reactive metabolites of SR-17398 might be mechanism-based inhibitors (MBIs) of the CYP enzymes.

    • Solution: Reduce protein concentration to 0.1 mg/mL and shorten sampling times (e.g., 0, 2, 5, 10 min).

Module C: Chemical vs. Metabolic Stability

Q: How do I know if SR-17398 is being metabolized by CYPs or just hydrolyzing in water?

A: You must run a "Minus-NADPH" Control .

  • Standard Incubation: Microsomes + SR-17398 + NADPH.

  • Control Incubation: Microsomes + SR-17398 + Buffer (No NADPH).

  • Interpretation: If SR-17398 disappears in the Control incubation, it is chemically unstable (e.g., ester hydrolysis) or being metabolized by non-NADPH dependent enzymes (like esterases).

Standardized Protocol: SR-17398 Stability Assay

This protocol is optimized for lipophilic compounds to maximize data integrity.

Materials
  • Liver Microsomes: 20 mg/mL stock (Human/Mouse/Rat).

  • NADPH Regenerating System: 10 mM stock.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Workflow Logic (Graphviz)

MicrosomeAssay Start Start: Prep SR-17398 (1 µM final) PreInc Pre-Incubation (Microsomes + Buffer) 37°C, 5 min Start->PreInc Add Compound Initiation Initiation Add NADPH PreInc->Initiation Sampling Sampling Points 0, 5, 15, 30, 45 min Initiation->Sampling Quench Quench Add Ice-Cold ACN + IS Sampling->Quench At each timepoint Analysis LC-MS/MS Analysis Calculate Area Ratio Quench->Analysis Centrifuge & Inject

Figure 1: Standard Microsomal Stability Workflow. Critical path involves pre-incubation to equilibrate temperature and protein binding.

Step-by-Step Procedure
  • Preparation:

    • Dilute SR-17398 to 2

      
      M  in 100 mM Phosphate Buffer (containing 0.2% DMSO).
      
    • Prepare Microsome Solution: Dilute stock to 1.0 mg/mL in Phosphate Buffer.

  • Pre-Incubation (The "Mix"):

    • Combine 50

      
      L of 2 
      
      
      
      M SR-17398 + 50
      
      
      L of 1.0 mg/mL Microsomes in a 96-well plate.
    • Final concentrations: 1

      
      M Compound, 0.5 mg/mL Protein.[1]
      
    • Incubate at 37°C for 5 minutes (shaking).

  • Initiation:

    • Add 10

      
      L of 10 mM NADPH  to start the reaction.
      
    • Note: For the Negative Control, add 10

      
      L of Buffer instead of NADPH.
      
  • Sampling:

    • At

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into plate containing Ice-Cold ACN (ratio 1:3 sample:solvent) with Internal Standard.

    • Vortex and centrifuge at 4,000 rpm for 15 min to pellet protein.

  • Analysis:

    • Inject supernatant onto LC-MS/MS.[1][2][3] Monitor parent ion depletion.

Data Analysis & Interpretation

Calculations

Plot the Natural Log (ln) of the % Remaining vs. Time .[1][4]

  • Slope (

    
    ):  Determine from the linear portion of the curve.
    
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Decision Tree for Results

DecisionTree Result Analyze SR-17398 Data CheckT0 Is T=0 Recovery > 85%? Result->CheckT0 CheckDepletion Is Depletion > 10% at 45m? CheckT0->CheckDepletion Yes IssueSol Issue: Solubility/NSB Optimise Solvent/Plate CheckT0->IssueSol No CheckLinear Is ln(conc) vs Time linear? CheckDepletion->CheckLinear Yes IssueStable Compound Stable Or Enzyme Dead CheckDepletion->IssueStable No Valid Valid Assay Calculate CL_int CheckLinear->Valid Yes IssueEnz Issue: Enzyme Inactivation Lower Protein Conc. CheckLinear->IssueEnz No

Figure 2: Analytical Decision Matrix for SR-17398 Stability Data.

References

  • Di, L., et al. (2006). "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Pharmaceutical Sciences.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.

  • Plant, N. (2004). "Strategies for using in vitro screens in drug metabolism." Drug Discovery Today.

Disclaimer: This guide treats SR-17398 as a representative research compound. Specific physicochemical properties (LogP, pKa) should be experimentally verified to fine-tune the solvent conditions.

Sources

Technical Support Center: SR-17398 & Autophagy Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Lack of LC3 Conversion with SR-17398 Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Executive Summary: The Mechanistic Reality

If you are observing a lack of LC3 conversion (failure of LC3-I to lipidate into LC3-II) after treating cells with SR-17398 , this is frequently not a failure , but rather a confirmation of the compound’s Mechanism of Action (MOA).

Unlike late-stage autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) which cause LC3-II to accumulate, SR-17398 is a direct ULK1 (Unc-51-like autophagy activating kinase 1) inhibitor . It arrests autophagy at the initiation stage , preventing the formation of the phagophore. Consequently, LC3-I cannot be recruited or lipidated into LC3-II.

This guide troubleshoots the nuance between "successful inhibition" and "experimental failure."

Part 1: Mechanistic Troubleshooting (The "Why")
Q1: I treated cells with SR-17398 and expected an increase in LC3-II bands, similar to my Chloroquine controls. Why do I see a decrease or absence of LC3-II?

Diagnosis: Misinterpretation of Inhibitor Class.

Explanation: You are likely conflating Initiation Inhibitors with Flux Inhibitors .

  • Chloroquine/Bafilomycin A1: Block lysosomal degradation. Autophagosomes form (LC3-II generated) but cannot be destroyed. Result: High LC3-II.

  • SR-17398: Targets the ATP-binding pocket of ULK1 (IC50 ~22.4 µM; derivatives <100 nM). ULK1 is the gatekeeper of autophagy initiation. By blocking ULK1, you prevent the phosphorylation of downstream targets (ATG13, FIP200) required to nucleate the phagophore. Without a phagophore, LC3-I cannot be lipidated to LC3-II.

The Fix:

  • Validation: If your experimental goal is to prove SR-17398 activity, a reduction in LC3-II (compared to a starved/induced control) is the correct positive readout.

  • Control: You must run a "Flux Assay." Treat cells with Rapamycin (Inducer) + Chloroquine (Flux Block) . Compare this to Rapamycin + SR-17398 . The SR-17398 lane should show significantly lower LC3-II than the Chloroquine lane.

Q2: I induced autophagy (Starvation/EBSS), but SR-17398 failed to prevent LC3 conversion. LC3-II levels are still high. Is the drug inactive?

Diagnosis: Incomplete Inhibition or Downstream Compensation.

Explanation: If LC3-II remains high despite SR-17398 treatment, the blockade of ULK1 is insufficient.

  • Concentration: SR-17398 has a relatively high IC50 (~22 µM) in some cell-free assays, but cellular potency varies. If you are using <10 µM, you may not be outcompeting high intracellular ATP levels.

  • ULK2 Compensation: SR-17398 targets ULK1. In some cell lines (e.g., MEFs), ULK2 can compensate for ULK1 loss, sustaining basal autophagy.

  • Timing: ULK1 inhibition must occur before or simultaneously with induction. If you starve cells for 4 hours and then add SR-17398, the autophagosomes (and LC3-II) have already formed. SR-17398 cannot reverse lipidation.

The Fix:

  • Pre-treatment: Pre-incubate cells with SR-17398 for 1 hour before adding autophagy inducers.

  • Dose Escalation: Titrate SR-17398 (e.g., 10, 20, 40 µM) to determine the effective inhibitory concentration for your specific cell line.

Part 2: Visualizing the Pathway

The following diagram illustrates why SR-17398 results in low LC3-II, contrasting it with flux inhibitors.

Autophagy_Pathway Stress Nutrient Stress (mTOR Inhibition) ULK1 ULK1 Complex (Initiation) Stress->ULK1 Activates Beclin1 Beclin1/VPS34 (Nucleation) ULK1->Beclin1 Phosphorylates Phagophore Phagophore Formation Beclin1->Phagophore LC3_II LC3-II (Lipidated/Membrane Bound) Phagophore->LC3_II Recruits LC3-I LC3_I LC3-I (Cytosolic) LC3_I->LC3_II Lipidation Lysosome Lysosomal Degradation LC3_II->Lysosome Flux SR SR-17398 (Blocks Kinase Activity) SR->ULK1 INHIBITS Baf Bafilomycin A1 (Blocks Fusion/Acidification) Baf->Lysosome INHIBITS

Caption: SR-17398 inhibits ULK1 upstream, preventing LC3 lipidation. Bafilomycin acts downstream, causing LC3-II accumulation.

Part 3: Experimental Protocols & Data Interpretation
Protocol: The "Rescue" Western Blot

To definitively troubleshoot the lack of LC3 conversion, you must prove that SR-17398 prevents the conversion induced by starvation.

Reagents:

  • SR-17398: Dissolve in DMSO. Store aliquots at -80°C. Avoid freeze-thaw.

  • EBSS (Earle's Balanced Salt Solution): For starvation.

  • Bafilomycin A1 (BafA1): 100 nM final concentration.

Step-by-Step Workflow:

  • Seed Cells: Plate cells to reach 70-80% confluency.

  • Pre-Treatment (T = -1 hr):

    • Group A: DMSO Control (Full Media)

    • Group B: SR-17398 (20 µM) (Full Media)

  • Induction (T = 0 hr):

    • Wash cells 2x with PBS.

    • Group A1: Full Media + DMSO

    • Group A2: EBSS + DMSO (Starvation Control)

    • Group A3: EBSS + BafA1 (Flux Control)

    • Group B1: EBSS + SR-17398 (Experimental)

    • Group B2: EBSS + SR-17398 + BafA1 (Rescue Check)

  • Incubation: Incubate for 2-4 hours.

  • Lysis: Lyse directly in boiling SDS buffer (to preserve LC3-II, which is sensitive to slow lysis).

  • Western Blot: Run on a 12-15% SDS-PAGE gel (LC3 is ~14-16 kDa).

Data Interpretation Table

Use this table to validate your results.

ConditionExpected LC3-II LevelInterpretation
Basal (DMSO) LowNormal baseline autophagy.
Starvation (EBSS) Medium/HighInduction of autophagy (LC3 conversion).
EBSS + BafA1 Very High Blocked degradation. Accumulation of LC3-II.
EBSS + SR-17398 Low (Basal-like) SUCCESS. Drug blocked initiation. Conversion prevented.
EBSS + SR + BafA1 Low/Medium SUCCESS. SR-17398 prevented formation, so BafA1 had nothing to accumulate.
Part 4: Technical FAQs (Western Blot Specifics)
Q: My LC3 bands are blurry or I can't separate LC3-I and LC3-II. Is this masking the conversion?

A: Yes. LC3-I (cytosolic) and LC3-II (lipidated) differ by only ~2 kDa and hydrophobicity.

  • Gel %: Use a high percentage gel (15%) or a Gradient Gel (4-20%).

  • Membrane: Use PVDF (0.2 µm pore size). Nitrocellulose (0.45 µm) often lets LC3-II blow through the membrane during transfer because it is small and lipophilic.

  • Transfer: Do not over-transfer. 70V for 60-90 mins (wet transfer) is standard.

Q: How do I prove SR-17398 worked if I can't rely on LC3?

A: Check the phosphorylation status of ULK1 substrates.

  • Marker: Phospho-ATG13 (Ser318).

  • Expectation: SR-17398 should reduce p-ATG13 levels significantly compared to control, as ULK1 directly phosphorylates ATG13.

References
  • Wood, S. D. , et al. (2017).[1] "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[2] [Link]

  • Klionsky, D. J. , et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1–382. [Link][3]

  • Egan, D. F. , et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 59(2), 285-297. [Link]

Sources

optimizing SR-17398 incubation time for apoptosis induction

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for SR-17398. This guide is designed to provide in-depth technical and practical advice for researchers utilizing this compound. As Senior Application Scientists, our goal is to ensure your experiments are built on a foundation of scientific accuracy and lead to reproducible, high-quality data.

A critical clarification is necessary from the outset. Your query focused on optimizing SR-17398 for apoptosis induction. However, the scientific literature identifies SR-17398 and similar compounds (like the well-characterized RSL3) as potent inducers of ferroptosis , a distinct form of regulated cell death. This guide is therefore structured to provide a comprehensive framework for understanding, optimizing, and troubleshooting the induction of ferroptosis with SR-17398, while also clarifying its distinction from apoptosis. Adhering to the correct mechanistic pathway is paramount for experimental success and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is SR-17398 and how does it induce cell death?

SR-17398 is a research compound that induces a specific form of iron-dependent, regulated cell death called ferroptosis. It functions as a Class II ferroptosis inducer. Its primary mechanism of action is the direct and covalent inhibition of Glutathione Peroxidase 4 (GPX4).[1]

GPX4 is a crucial selenoenzyme whose main role is to detoxify lipid peroxides, which are harmful reactive oxygen species (ROS) that damage cell membranes. By inhibiting GPX4, SR-17398 allows for the uncontrolled accumulation of these lipid peroxides. In the presence of labile ferrous iron (Fe2+), this leads to a chain reaction of lipid peroxidation, causing catastrophic membrane damage and ultimately, cell death.[1] This process is fundamentally different from apoptosis, which is a caspase-dependent pathway involving nuclear fragmentation.[2]

SR17398_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA PUFAs in Membrane Lipids Lipid_ROS Lipid Peroxides (Lipid-OOH) PUFA->Lipid_ROS Oxidation SR17398 SR-17398 / RSL3 GPX4 GPX4 SR17398->GPX4 Inhibits GPX4->Lipid_ROS Reduces (Detoxifies) GSH GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Leads to Fe2 Labile Fe²⁺ Fe2->Lipid_ROS Catalyzes (Fenton Reaction) Workflow A Step 1: Dose-Response (Determine EC50) B Plate cells at consistent density. Treat with SR-17398 gradient (e.g., 0-10µM) for 24h. A->B C Step 2: Time-Course (Determine Optimal Time) A->C D Treat cells with EC50 concentration. Measure viability at multiple time points (e.g., 2-24h). C->D E Step 3: Mechanistic Validation (Confirm Ferroptosis) C->E F Co-treat with SR-17398 ± Ferrostatin-1. Measure Lipid ROS (C11-BODIPY). Measure Labile Iron (FerroOrange). E->F G Data Analysis & Interpretation E->G

Caption: Experimental workflow for optimizing SR-17398 treatment.

Data Summary Tables

Table 1: Example Concentration Ranges for Ferroptosis Inducers

Compound Class Typical Concentration Range Common Incubation Time
SR-17398 / RSL3 II (GPX4 Inhibitor) 100 nM - 2 µM 4 - 24 hours

| Erastin | I (System Xc- Inhibitor) | 1 µM - 10 µM | 12 - 24 hours |

Table 2: Key Reagents for Ferroptosis Validation Assays

Assay Reagent Working Concentration Incubation Time Detection Method
Lipid Peroxidation C11-BODIPY 581/591 1 - 5 µM 30 minutes Flow Cytometry / Microscopy
Labile Iron (Fe2+) FerroOrange 1 µM 30 minutes Microscopy / Plate Reader
Ferroptosis Inhibition Ferrostatin-1 1 µM Co-incubation Viability Assay

| Ferroptosis Inhibition | Liproxstatin-1 | 20 nM | Co-incubation | Viability Assay |

Protocol 1: Lipid Peroxidation Assay using C11-BODIPY and Flow Cytometry

Source: Adapted from protocols described in multiple studies.[3][4][5]

  • Cell Preparation: Seed cells in a 6-well plate to reach ~70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with your optimized concentration and time for SR-17398. Include relevant controls: vehicle (DMSO), SR-17398 + Ferrostatin-1, and an untreated control.

  • Staining: 30 minutes before the end of the treatment incubation, add C11-BODIPY 581/591 to each well to a final concentration of 2 µM. Incubate at 37°C, protected from light.

  • Harvesting: Gently trypsinize and collect cells into 5 mL FACS tubes. Wash the cells once with ice-cold PBS.

  • Analysis: Resuspend the cell pellet in 300-500 µL of FACS buffer (PBS + 1% BSA). Analyze immediately on a flow cytometer.

    • Principle: The C11-BODIPY probe fluoresces red in its reduced state. Upon oxidation by lipid peroxides, its fluorescence shifts to green.

    • Detection: Use the FITC or equivalent channel (e.g., 510 nm emission) to detect the oxidized, green-fluorescent probe. An increase in the green signal indicates lipid peroxidation. [6]

Protocol 2: Labile Ferrous Iron (Fe2+) Detection with FerroOrange

Source: Adapted from manufacturer protocols and literature.[7][8][9]

  • Cell Preparation: Seed cells in a suitable format for imaging (e.g., glass-bottom dish) or plate reader analysis.

  • Treatment: Treat cells with SR-17398 as determined by your optimization experiments.

  • Washing: At the end of the treatment, gently aspirate the media and wash cells twice with Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. It is critical to remove serum as it contains iron that will cause high background. [8]4. Staining: Prepare a 1 µM working solution of FerroOrange in HBSS or serum-free medium. Add the solution to the cells and incubate for 30 minutes at 37°C. [7][9]5. Analysis:

    • Microscopy: Wash cells twice with HBSS and replace with fresh buffer. Image immediately using an appropriate filter set (Excitation/Emission: ~542/572 nm).

    • Plate Reader: After staining, wash cells and read the fluorescence on a plate reader with appropriate filters. An increase in fluorescence intensity corresponds to an increase in intracellular Fe2+.

References

  • Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase. Cell Death & Disease. Available at: [Link]

  • Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistica. Cancer Management and Research. Available at: [Link]

  • RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]

  • Evaluation of RSL3-induced ferroptosis. Overview of RLS3-induced... ResearchGate. Available at: [Link]

  • The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis. International Journal of Molecular Sciences. Available at: [Link]

  • Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. Dojindo Molecular Technologies. Available at: [Link]

  • Brief guide to detecting ferroptosis. Molecular Cell. Available at: [Link]

  • Ferroptosis Markers and Detection. Biocompare. Available at: [Link]

  • Pharmacodynamic aspects of sustained release preparations. Journal of Controlled Release. Available at: [Link]

  • Intracellular Iron Measurement FerroOrange. Dojindo Molecular Technologies. Available at: [Link]

  • C11-BODIPY lipid peroxidation assay. Bio-protocol. Available at: [Link]

  • AFM Analysis Enables Differentiation between Apoptosis, Necroptosis, and Ferroptosis in Murine Cancer Cells. ResearchGate. Available at: [Link]

  • Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591. ResearchGate. Available at: [Link]

  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols. PubMed. Available at: [Link]

  • Quantification of Macrophage Cellular Ferrous Iron (Fe 2+ ) Content using a Highly Specific Fluorescent Probe in a Plate-Reader. Bio-protocol. Available at: [Link]

  • What are the basic and confirmatory tests for ferroptosis in cancer?. ResearchGate. Available at: [Link]

  • FerroOrange Product Information. Dojindo Molecular Technologies. Available at: [Link]

  • C11-BODIPY Flow Cytometry: r/labrats. Reddit. Available at: [Link]

Sources

SR-17398 cytotoxicity controls in non-cancerous fibroblast lines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SR-17398 Cytotoxicity Controls in Non-Cancerous Fibroblast Lines

Introduction: The "Safety" Signal in Autophagy Inhibition

Welcome to the technical support center. You are likely here because you are utilizing SR-17398 , a small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , and need to validate its therapeutic window.

In drug development, demonstrating that a compound kills cancer cells (efficacy) is only half the battle. The other half is proving it leaves healthy cells alone (safety). For SR-17398, which targets the autophagy initiation complex, this is nuanced because autophagy is a survival mechanism for both cancer and normal cells under stress.

This guide addresses the specific challenges of using non-cancerous fibroblast lines (e.g., WI-38, IMR-90, HFF-1) as cytotoxicity controls.

Module 1: Reagent Handling & Solubility

The most common cause of "toxicity" in fibroblast controls with SR-17398 is not biological—it is physical precipitation.

Q: My fibroblasts show massive cell death at 50 µM, but the media looks clear. Is this real toxicity? A: It is likely micro-precipitation . SR-17398 has a relatively modest potency (IC50 ≈ 22.4 µM against ULK1). To achieve full inhibition, researchers often push concentrations to 50–100 µM.

  • The Issue: At these concentrations, the compound can crash out of solution in aqueous media, forming micro-crystals that physically damage the fibroblast monolayer or interfere with viability assays (especially MTT).

  • The Fix:

    • Solvent: Ensure your stock is 1000x (e.g., 50 mM or 100 mM) in high-grade DMSO.

    • Step-down Dilution: Do not pipet 100 mM stock directly into the well. Dilute the compound in pre-warmed media (37°C) in a separate tube first, vortex vigorously, and then add to cells.

    • Visual Check: Inspect wells under 20x phase-contrast microscopy immediately after dosing. If you see "shimmering" debris, you have precipitation, not cytotoxicity.

Q: What is the maximum DMSO tolerance for sensitive fibroblasts like WI-38? A: Non-cancerous fibroblasts are often more sensitive to DMSO than robust cancer lines (like HeLa or A549).

  • Limit: Keep final DMSO concentration < 0.1% .

  • Control: Always run a "Vehicle Control" (0.1% DMSO) alongside your untreated control. If the Vehicle Control shows >10% cell death compared to untreated, your DMSO background is masking the SR-17398 effect.

Module 2: Biological Context & Experimental Design

Autophagy inhibition is context-dependent.[1][2] Your culture conditions dictate the result.

Q: Should I serum-starve my fibroblasts during the SR-17398 treatment? A: NO , unless you are specifically testing stress sensitization.

  • Reasoning: Serum starvation induces autophagy as a survival mechanism. If you starve fibroblasts (inducing dependency on autophagy) and then add SR-17398 (blocking autophagy), you will kill them. This is "synthetic lethality," not general toxicity.

  • Standard Safety Protocol: To prove SR-17398 is safe for normal tissue, treat fibroblasts in full nutrient media (10% FBS) . Under these conditions, basal autophagy is low, and ULK1 inhibition should be non-toxic.

Q: My cancer cells die at 30 µM, but so do my fibroblasts. How do I improve the therapeutic window? A: You may be hitting off-target effects due to the high concentration required for SR-17398.

  • Alternative: SR-17398 is a "first-generation" hit. Consider validating with SR-20295 (an optimized analog with IC50 ~45 nM) or ULK-101 .

  • Why? If you can drop the dose from 50 µM (SR-17398) to 100 nM (SR-20295), you eliminate non-specific chemical toxicity, allowing you to see if the mechanism itself is toxic.

Module 3: Data Interpretation

Distinguishing Cytostasis from Cytotoxicity.

Q: My ATP assay (CellTiter-Glo) shows 50% signal reduction, but the cells look intact under the microscope. Why? A: SR-17398 can induce cytostasis (cell cycle arrest) rather than death.

  • Fibroblast Behavior: Normal fibroblasts are contact-inhibited. If you treat them while they are actively dividing (50% confluent), SR-17398 may stop them from proliferating, resulting in fewer cells than the control after 48 hours. This appears as "toxicity" in metabolic assays but is actually growth arrest.

  • Solution: Perform the cytotoxicity assay on confluent (quiescent) fibroblasts. This mimics the state of most normal tissue in the body and isolates the variable of survival from proliferation.

Visualizing the Mechanism

The following diagram illustrates the Autophagy Induction pathway and where SR-17398 intervenes. It highlights why nutrient stress (starvation) makes fibroblasts vulnerable to this drug.

SR17398_Mechanism cluster_outcome Outcome in Fibroblasts Nutrients Nutrient Rich Conditions (10% FBS) mTORC1 mTORC1 Complex (Active) Nutrients->mTORC1 Activates Stress Nutrient Starvation (Serum Free) AMPK AMPK (Active) Stress->AMPK Activates ULK1 ULK1 Complex (Autophagy Initiator) mTORC1->ULK1 Phosphorylates (Inhibits) AMPK->mTORC1 Inhibits AMPK->ULK1 Activates Autophagy Autophagy (Cell Survival) ULK1->Autophagy Initiates SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks Kinase Activity Apoptosis Apoptosis (Cell Death) Autophagy->Apoptosis If blocked during stress

Caption: SR-17398 inhibits ULK1.[1][3][4][5][6][7][8][9][10] Under nutrient-rich conditions, mTORC1 naturally inhibits ULK1, making the drug's effect minimal. Under stress, ULK1 is required for survival; blocking it triggers apoptosis.

Protocol: Fibroblast Cytotoxicity Validation

Objective: Determine the non-toxic concentration range of SR-17398 in WI-38 or IMR-90 fibroblasts.

Materials
  • Cells: WI-38 (ATCC CCL-75) or IMR-90 (ATCC CCL-186).

  • Compound: SR-17398 (Stock: 50 mM in DMSO).

  • Assay: CellTiter-Glo® (ATP) or Crystal Violet (Biomass). Note: Avoid MTT as autophagy inhibitors can alter mitochondrial reductase activity independent of cell death.

Step-by-Step Workflow
  • Seeding (Day 0):

    • Seed fibroblasts in 96-well plates.

    • Density: 10,000 cells/well (aim for 90-100% confluence by Day 1).

    • Why? We want to test toxicity on established tissue, not dividing cells.

  • Equilibration (Day 1):

    • Verify monolayer formation. Cells should be touching.

    • Remove media and replace with fresh Full Growth Media (EMEM + 10% FBS).

  • Treatment (Day 1):

    • Prepare 2X concentrations of SR-17398 in media to account for volume already in wells, OR replace media entirely with 1X drug solutions.

    • Dose Curve: 0, 5, 10, 25, 50, 75, 100 µM.

    • Controls:

      • Negative: 0.2% DMSO (Vehicle).

      • Positive: 10% DMSO or Staurosporine (1 µM).

  • Incubation:

    • Incubate for 48 to 72 hours at 37°C, 5% CO2.

  • Readout (Day 3/4):

    • Visual Inspection: Check for floating cells and crystal precipitation at >50 µM.

    • Assay: Add CellTiter-Glo reagent, mix for 2 mins, incubate 10 mins, read Luminescence.

Data Analysis Table
SR-17398 Conc.[1][2][3][5][6][7][9][11] (µM)Expected Viability (Full Serum)Interpretation
0 (Vehicle) 100%Baseline.
10 - 25 > 90%Safe Window. Ideal for experiments.
50 70 - 80%Threshold. Mild toxicity or cytostasis. Check solubility.
> 75 < 50%Toxic. Likely off-target effects or precipitation.

Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected toxicity in your controls.

Troubleshooting Start High Fibroblast Toxicity with SR-17398? CheckMicroscope Check 20x Phase Contrast Start->CheckMicroscope Crystals Crystals/Debris Visible? CheckMicroscope->Crystals SolubilityIssue Solubility Issue: Reduce Conc. or Warm Media Crystals->SolubilityIssue Yes NoCrystals Cells detached/rounded? Crystals->NoCrystals No CheckSerum Was Serum Free Media Used? NoCrystals->CheckSerum StressDeath Synthetic Lethality: Use 10% FBS for Safety Controls CheckSerum->StressDeath Yes OffTarget Off-Target Toxicity: Switch to SR-20295 (Lower IC50) CheckSerum->OffTarget No

Caption: Diagnostic flow for identifying the root cause of fibroblast death during SR-17398 treatment.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[7] ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[7]

  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy-Independent mTORC1 Signals. Molecular Cell, 59(2), 285–297.

  • Martin, K. R., et al. (2018). A potent and selective ULK1 inhibitor suppresses autophagy and sensitizes cancer cells to nutrient stress.[4] iScience, 8, 74-84.

Sources

overcoming SR-17398 resistance in triple-negative breast cancer

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the challenges of using SR-17398 (a ULK1 inhibitor) in Triple-Negative Breast Cancer (TNBC) research.

Product Focus: SR-17398 (ULK1 Autophagy Inhibitor)

Status: Active Support | Ticket Type: Resistance & Optimization

Welcome to the technical support hub for SR-17398. This guide is designed for researchers encountering resistance, inconsistent efficacy, or validation issues when targeting autophagy in TNBC models.

System Diagnostics: Is it True Resistance?

Before investigating biological resistance mechanisms, we must validate the experimental conditions. SR-17398 is a first-generation hit compound with specific physicochemical limitations that often mimic "resistance."

Q1: My TNBC cells (e.g., MDA-MB-231) are surviving SR-17398 treatment. Is the pathway active?

Technical Insight: SR-17398 is a moderate-affinity inhibitor with an IC50 of approximately 22.4 µM against ULK1 [1]. If you are dosing in the low nanomolar range (common for kinase inhibitors), you are likely not achieving target occupancy.

Troubleshooting Protocol:

  • Dose Verification: Ensure you are testing concentrations between 10 µM and 50 µM . Below 10 µM, SR-17398 typically fails to inhibit ULK1-mediated phosphorylation of ATG13.

  • Solubility Check: At >20 µM, precipitation in aqueous media can occur. Ensure DMSO concentration is constant (<0.5%) but sufficient to maintain solubility.

  • Nutrient Context: ULK1 inhibitors are most potent under nutrient stress.

    • Standard Media (High Glucose/FBS): Basal autophagy is low; inhibition effects will be subtle.

    • Stress Condition: Perform the assay in EBSS (Earle's Balanced Salt Solution) or media deprived of amino acids to drive ULK1-dependent autophagy. If cells survive SR-17398 under starvation, genuine resistance is likely.

Q2: How do I distinguish between "blocked autophagy" and "no effect"?

The "Flux" Fallacy: A static Western blot showing unchanged LC3-II levels does not mean the drug failed. It could mean synthesis and degradation are balanced.

Validation Workflow (The Bafilomycin Clamp): You must measure Autophagic Flux , not just steady-state levels.

ConditionExpected Result (Effective Inhibition)Expected Result (Resistance/Failure)
Control Basal LC3-IIBasal LC3-II
SR-17398 Only Decrease in LC3-II (block of initiation)Unchanged LC3-II
Bafilomycin A1 (Clamp) High accumulation of LC3-IIHigh accumulation of LC3-II
SR-17398 + Baf A1 LOWER LC3-II than Baf A1 aloneSAME LC3-II as Baf A1 alone

Interpretation: If SR-17398 + Baf A1 shows significantly less LC3-II than Baf A1 alone, the drug is working (blocking synthesis). If levels are identical, the drug is failing to engage ULK1.

Biological Resistance Mechanisms in TNBC

If target engagement is validated (via p-ATG13 reduction) but TNBC cells still proliferate, they are utilizing Adaptive Resistance Mechanisms .

Mechanism A: The ULK2 Compensatory Shunt

Issue: TNBC cells often express both ULK1 and its homolog ULK2 . SR-17398 has variable selectivity. Diagnosis: Perform qPCR for ULK2. If high, ULK2 may be driving autophagy despite ULK1 blockade. Solution:

  • Knockdown Validation: siRNA against ULK2 combined with SR-17398.

  • Switch Inhibitor: Transition to ULK-101 or SBI-0206965 , which act as dual ULK1/2 inhibitors with higher potency (IC50 < 100 nM range) [2, 3].

Mechanism B: Metabolic Reprogramming (The "Fuel Switch")

Issue: When autophagy (recycling) is blocked, aggressive TNBC cells switch to macropinocytosis (scavenging extracellular proteins) or upregulate Lipid Metabolism to maintain the TCA cycle. Solution:

  • Combination Strategy: Combine SR-17398 with EIPA (macropinocytosis inhibitor) or Etomoxir (FAO inhibitor).

Mechanism C: Late-Stage Autophagy Bypass

Issue: Cells may activate non-canonical autophagy or utilize proteasomal degradation to clear stress. Solution: "Double-Lock" the pathway. Combine SR-17398 (Early Stage) with Chloroquine (CQ) or Lys05 (Late Stage/Lysosomal inhibitor). This creates vertical inhibition, preventing any "leakage" through the pathway.

Visualizing the Resistance Landscape

The following diagram illustrates the signaling nodes where SR-17398 acts and where resistance emerges.

G cluster_Target Target Node NutrientStress Nutrient/Chemo Stress mTORC1 mTORC1 (Inhibits ULK1) NutrientStress->mTORC1 AMPK AMPK (Activates ULK1) NutrientStress->AMPK ULK1 ULK1 Complex (Target) mTORC1->ULK1 AMPK->ULK1 AutophagyInit Autophagy Initiation (Phagophore) ULK1->AutophagyInit MetabolicBypass Metabolic Bypass (Macropinocytosis/FAO) ULK1->MetabolicBypass Inhibition triggers switch SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks ULK2 ULK2 (Redundancy) ULK2->AutophagyInit Compensatory Rescue Survival TNBC Survival & Resistance AutophagyInit->Survival MetabolicBypass->Survival

Figure 1: Mechanism of SR-17398 action and primary resistance routes (ULK2 redundancy and Metabolic Bypass) in TNBC signaling.

Validated Experimental Protocols

Protocol A: The "Rescue" Viability Assay

Purpose: To confirm if autophagy inhibition is the cause of cell death or if resistance is occurring.

  • Seed Cells: 3,000 MDA-MB-231 cells/well in 96-well plate.

  • Pre-treatment: 24h attachment.

  • Treatment Groups:

    • Vehicle (DMSO)

    • SR-17398 (25 µM)

    • Starvation Media (EBSS) + Vehicle

    • Starvation Media (EBSS) + SR-17398 (25 µM)

    • Rescue Arm: Starvation + SR-17398 + Methyl Pyruvate (1 mM) (Membrane permeable TCA intermediate).

  • Readout: CellTiter-Glo (ATP) at 48h.

  • Interpretation: If Methyl Pyruvate restores viability in the SR-17398 group, the cells were dying of energy crisis (successful autophagy blockade). If cells survive without rescue, they are resistant to the drug's mechanism.

Protocol B: Western Blot Marker Panel

Use this panel to troubleshoot molecular response.

ProteinFunctionResponse to Effective SR-17398
p-ULK1 (Ser757) mTOR siteUnchanged (upstream of drug)
p-ATG13 (Ser318) Direct Substrate DECREASE (Primary biomarker of efficacy)
LC3-I / LC3-II Autophagosome markerDecrease in II (initiation block) OR accumulation (if flux blocked late)
p62 (SQSTM1) Cargo proteinACCUMULATION (indicates failed clearance)
Cleaved PARP Apoptosis markerIncrease (if resistance is overcome)

Frequently Asked Questions (FAQ)

Q: Can I use SR-17398 in vivo? A: Proceed with Caution. SR-17398 has poor pharmacokinetic properties (solubility and metabolic stability) typical of early hit compounds. For animal studies, it is strongly recommended to use optimized analogs like ULK-101 or SBI-0206965 , which were designed based on the SR-17398 scaffold to improve bioavailability and potency [2]. If you must use SR-17398, intratumoral injection may be required to achieve the necessary ~20 µM concentration.

Q: Why do I see increased LC3-II after SR-17398 treatment? A: This is a common point of confusion. While ULK1 inhibition should stop LC3-II formation, incomplete inhibition or cellular stress can sometimes lead to an accumulation of stalled autophagosomes. Always co-treat with Bafilomycin A1 to distinguish between increased synthesis (induction) and blocked degradation.

Q: Is SR-17398 specific to TNBC? A: No. It targets ULK1, which is ubiquitous.[1] However, TNBC (specifically KRAS-driven or metabolically stressed subtypes) is hypersensitive to autophagy inhibition because these tumors exist in a state of "metabolic addiction."

References

  • Wood, S. D., et al. (2017).[2] "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors." ACS Medicinal Chemistry Letters, 8(12), 1258–1263.

  • Martin, K. R., et al. (2018).[2][3] "A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress."[2][3] iScience, 8, 74–84.[3]

  • Egan, D. F., et al. (2015).[3] "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Autophagy-Independent Substrates." Molecular Cell, 59(2), 285–297.

  • Ren, H., et al. (2020).[2] "SBI-0206965, a novel inhibitor of Ulk1, suppresses non-small cell lung cancer cell growth by modulating both autophagy and apoptosis pathways." Cancer Letters, 488, 118–127.

Sources

Validation & Comparative

A Tale of Two Targets: A Comparative Guide to the Selectivity of SR-17398 (STING Agonist) and SBI-0206965 (Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise modulation of cellular signaling pathways is paramount. This guide offers an in-depth comparison of two distinct small molecules, SR-17398 and SBI-0206965, highlighting their unique selectivity profiles and mechanisms of action. While both are potent modulators of critical cellular processes, they achieve their effects through entirely different target classes. SR-17398 is a non-nucleotide agonist of the Stimulator of Interferon Genes (STING) pathway, a key component of the innate immune system. In contrast, SBI-0206965 is a kinase inhibitor, primarily targeting AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1).

This guide will dissect the selectivity of each compound, providing a nuanced understanding of their on- and off-target activities. By presenting supporting experimental data and detailed methodologies, we aim to equip researchers with the critical information needed to effectively utilize these molecules in their studies and to underscore the importance of comprehensive selectivity profiling in drug development.

Section 1: SBI-0206965 - A Kinase Inhibitor with a Focused but Not Singular Profile

SBI-0206965 has emerged as a valuable tool compound for interrogating the roles of AMPK and ULK1 in cellular metabolism and autophagy.[1] Initially identified as a ULK1 inhibitor, it was later characterized as a potent inhibitor of AMPK, exhibiting greater potency and a more favorable selectivity profile compared to the widely used but promiscuous inhibitor, Compound C.[1][2]

Primary Targets and Mechanism of Action

SBI-0206965 acts as a direct inhibitor of the kinase activity of its primary targets. It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their downstream substrates and thereby inhibiting their signaling functions.

Selectivity Profile of SBI-0206965

Comprehensive kinase profiling has revealed that while SBI-0206965 is relatively selective for AMPK and ULK1, it does exhibit activity against other kinases at higher concentrations. This underscores the importance of using this compound at the lowest effective concentration and validating findings with complementary approaches.

Target KinaseIC50 (nM)Reference
ULK1108[3]
ULK2711[3]
AMPK (α1β1γ1)~400[4]
FAKSimilar to ULK1[3]
FLT3Similar to ULK1[3]
SrcInhibited[3][5]
Jak3Inhibited[3][5]

Table 1: In Vitro Kinase Inhibition Profile of SBI-0206965. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Known Off-Target Effects

Beyond kinase inhibition, studies have revealed that SBI-0206965 can have off-target effects, particularly on cellular transport mechanisms. It has been shown to inhibit glucose and nucleoside uptake, which is an important consideration when interpreting data from metabolic studies.[4][6][7]

Signaling Pathway Modulation by SBI-0206965

The primary signaling pathways modulated by SBI-0206965 are those downstream of AMPK and ULK1. AMPK is a central regulator of cellular energy homeostasis, while ULK1 is a key initiator of autophagy.

SBI0206965_Pathway SBI0206965 SBI-0206965 AMPK AMPK SBI0206965->AMPK Inhibits ULK1 ULK1 SBI0206965->ULK1 Inhibits Metabolism Metabolic Processes (e.g., Fatty Acid Synthesis) AMPK->Metabolism Regulates Autophagy Autophagy Initiation ULK1->Autophagy Initiates

Figure 1: Simplified signaling pathways inhibited by SBI-0206965.

Section 2: SR-17398 (SR-717) - A Highly Specific Activator of the Innate Immune System

SR-17398, also known as SR-717, represents a different class of signaling modulator. It is a non-nucleotide small molecule agonist of the STING protein.[1] The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[2][8]

Primary Target and Mechanism of Action

The sole identified primary target of SR-17398 is the STING protein. It functions as a cGAMP mimetic, binding to STING and inducing a conformational change that leads to its activation.[1][9] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[10][11]

Selectivity Profile of SR-17398

Current data suggests that SR-17398 is highly selective for the STING protein. Its activity is dependent on the presence of STING, as demonstrated in STING-knockout cells where the compound has no effect.[6] While comprehensive selectivity screening data against a broad panel of other receptors and enzymes is not as readily available as for kinase inhibitors, the mechanism of action and available data point towards a very specific interaction with STING.

Cell LineAssayEC50 (µM)Reference
ISG-THP1 (WT)ISG Reporter2.1[6][9]
ISG-THP1 (cGAS KO)ISG Reporter2.2[6][9]

Table 2: Cellular Activity of SR-17398 (SR-717). EC50 values represent the concentration of the agonist that produces 50% of the maximal response. The similar activity in wild-type and cGAS knockout cells indicates that SR-17398 acts directly on STING.

Known Off-Target Effects

To date, no significant off-target effects of SR-17398 have been reported in the scientific literature. Its specific mechanism of action, which relies on binding to the unique cGAMP pocket on the STING protein, likely contributes to its high selectivity.

Signaling Pathway Activation by SR-17398

SR-17398 activates the cGAS-STING signaling pathway, a central hub for innate immune responses.

SR17398_Pathway SR17398 SR-17398 STING STING SR17398->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons & Cytokines IRF3->IFNs Induces Transcription ImmuneResponse Innate Immune Response IFNs->ImmuneResponse

Figure 2: Simplified signaling pathway activated by SR-17398.

Section 3: Comparative Analysis and Experimental Considerations

The comparison of SR-17398 and SBI-0206965 highlights a fundamental principle in pharmacology: understanding the precise molecular target is key to interpreting experimental results.

  • Target Class: SBI-0206965 is a kinase inhibitor, a class of drugs known for varying degrees of selectivity. In contrast, SR-17398 is a STING agonist, a more recent class of immunomodulators with a highly specific target.

  • Selectivity: While SBI-0206965 is considered relatively selective, it has known off-target activities against other kinases and cellular transporters. SR-17398, based on current knowledge, appears to be highly selective for STING.

  • Experimental Application: When using SBI-0206965, it is crucial to perform dose-response experiments and consider potential off-target effects, especially in metabolic studies. For SR-17398, the primary consideration is the STING genotype of the cells or animal models being used, as different STING variants can exhibit varying responsiveness to agonists.

Section 4: Methodologies for Selectivity Profiling

The determination of a compound's selectivity profile is a critical step in its characterization. The following outlines the general principles of the experimental workflows used to assess the selectivity of kinase inhibitors and STING agonists.

Kinase Inhibitor Selectivity Profiling

A common method for assessing the selectivity of kinase inhibitors is through large-scale kinase panel screening.

KinaseProfiling cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., SBI-0206965) Assay In Vitro Kinase Assay (e.g., ADP-Glo, Radiometric) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Detection Measure Kinase Activity (Luminescence, Radioactivity) Assay->Detection Analysis Calculate IC50 Values & Generate Selectivity Profile Detection->Analysis

Figure 3: General workflow for in vitro kinase selectivity profiling.

Step-by-Step Protocol for In Vitro Kinase Assay (Conceptual):

  • Preparation: A panel of purified, active kinases is prepared. The test compound (e.g., SBI-0206965) is serially diluted to a range of concentrations.

  • Reaction Setup: In a multi-well plate, each kinase is incubated with its specific substrate and ATP in a suitable reaction buffer.

  • Inhibitor Addition: The serially diluted test compound is added to the wells. A control with no inhibitor is included.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Detection: The kinase activity is measured. This can be done by quantifying the amount of ADP produced (e.g., using the ADP-Glo assay) or by measuring the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to the control. The data is then plotted, and the IC50 value is determined by fitting the data to a dose-response curve.

STING Agonist Selectivity and Activity Assays

The activity and selectivity of STING agonists are typically assessed using cell-based assays that measure downstream readouts of STING activation.

STINGAssay cluster_workflow STING Agonist Cellular Assay Workflow Compound Test Compound (e.g., SR-17398) Treatment Treat Cells with Compound Compound->Treatment Cells Reporter Cell Line (e.g., THP-1 with ISG-Luciferase) Cells->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Detection Measure Reporter Activity (e.g., Luciferase Assay) Lysis->Detection Analysis Calculate EC50 Values Detection->Analysis

Figure 4: General workflow for a cell-based STING agonist assay.

Step-by-Step Protocol for STING Reporter Assay (Conceptual):

  • Cell Culture: A reporter cell line, such as THP-1 monocytes engineered to express a luciferase reporter gene under the control of an interferon-stimulated gene (ISG) promoter, is cultured to the appropriate density.

  • Compound Preparation: The STING agonist (e.g., SR-17398) is serially diluted.

  • Cell Treatment: The cells are treated with the serially diluted compound. A vehicle control is included.

  • Incubation: The cells are incubated for a period sufficient to allow for STING activation and reporter gene expression (e.g., 18-24 hours).

  • Cell Lysis and Reporter Assay: The cells are lysed, and the luciferase substrate is added.

  • Detection: The luminescence, which is proportional to the level of ISG promoter activity, is measured using a luminometer.

  • Data Analysis: The luminescence signal at each agonist concentration is normalized to the control. The data is plotted, and the EC50 value is determined.

  • Selectivity Confirmation: To confirm selectivity for STING, the assay is repeated in a corresponding STING-knockout cell line. The absence of a response in the knockout cells indicates that the compound's activity is STING-dependent.

Conclusion

SR-17398 and SBI-0206965 are powerful research tools that operate in distinct signaling realms. SBI-0206965 offers a relatively selective means to inhibit AMPK and ULK1, with the caveat of potential off-target effects that necessitate careful experimental design and data interpretation. SR-17398, in contrast, provides a highly specific method for activating the STING pathway, a promising avenue for immunotherapy and other applications. The comparative analysis of these two molecules underscores the critical importance of a thorough understanding of a compound's selectivity profile. As new therapeutic modalities emerge, the principles of rigorous selectivity assessment will remain a cornerstone of successful and translatable research.

References

  • Dite, T. A., et al. (2018). AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. Journal of Biological Chemistry, 293(23), 8874–8885. [Link]

  • Chin, E. N., et al. (2020). Antitumor activity of a systemic STING-activating non-nucleotide cGAMP mimetic. Science, 369(6506), 993–999. [Link]

  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell, 59(2), 285–297. [Link]

  • Egan, D. F., et al. (2015). Figure 5: SBI-0206965 is a highly selective kinase inhibitor. In Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates. Molecular Cell, 59(2), 285–297. [Link]

  • Jensen, T. E., et al. (2020). The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport. Frontiers in Endocrinology, 11, 187. [Link]

  • Ablasser, A., & Chen, Z. J. (2019). cGAS in action: Expanding roles in immunity and disease. Science, 363(6431), eaat8657. [Link]

  • Barber, G. N. (2015). STING: infection, inflammation and cancer. Nature Reviews Immunology, 15(12), 760–770. [Link]

  • Ishikawa, H., & Barber, G. N. (2008). STING is an endoplasmic reticulum adaptor that facilitates innate immune signalling. Nature, 455(7213), 674–678. [Link]

  • Chhipa, R. R., et al. (2021). Brain pharmacokinetics and metabolism of the AMP-activated protein kinase selective inhibitor SBI-0206965, an investigational agent for the treatment of glioblastoma. Cancer Chemotherapy and Pharmacology, 88(4), 665–675. [Link]

  • Sylow, L., et al. (2021). Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Biochemical Journal, 478(15), 2977–2997. [Link]

Sources

Comparative Guide: SR-17398 vs. Chloroquine & Bafilomycin A1

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy, Mechanism, and Experimental Application in Autophagy Research [1][2]

Executive Summary

SR-17398 represents a distinct class of autophagy inhibitors targeting the initiation phase (ULK1 kinase), contrasting sharply with the standard "late-stage" lysosomal inhibitors Chloroquine (CQ) and Bafilomycin A1 (BafA1) .[3]

While CQ and BafA1 are the gold standards for assessing autophagic flux by blocking degradation, SR-17398 provides researchers with a tool to prevent autophagosome biogenesis entirely. This guide details the mechanistic differences, comparative potency, and specific experimental protocols required to validate these compounds in side-by-side assays.

FeatureSR-17398Chloroquine (CQ)Bafilomycin A1 (BafA1)
Primary Target ULK1 Kinase (Initiation)Lysosome (pH elevation)V-ATPase (Acidification pump)
Mechanism Blocks phosphorylation of ATG13/FIP200; prevents phagophore nucleation.Accumulates in lysosomes (proton trapping); inhibits hydrolase activity.[2]Irreversibly binds V-ATPase; blocks proton transport & fusion.
Autophagic Flux Reduces LC3-II formation.[3][4]Accumulates LC3-II (Blockage).Accumulates LC3-II (Blockage).
Potency (IC50) Moderate (~22 µM)Low (~10–50 µM)High (1–10 nM)
Key Application Proving upstream dependency; blocking initiation.Flux measurement; malaria; rheum. arthritis.Flux measurement; maximal inhibition.
Mechanistic Profiling & Signaling Pathways

To correctly interpret data, one must understand where each inhibitor acts within the autophagy cascade.

  • SR-17398 acts upstream, inhibiting the ULK1 complex.[2] This prevents the phosphorylation of downstream effectors (Beclin-1/VPS34), stopping the membrane from ever curving into a phagophore.

  • CQ and BafA1 act downstream.[2] They do not stop the formation of autophagosomes; they stop their destruction.

Pathway Visualization (Graphviz)

The following diagram illustrates the precise intervention points of SR-17398 compared to CQ and BafA1.

AutophagyInhibition NutrientStress Nutrient Stress (AMPK Activation) ULK1 ULK1 Complex (Initiation) NutrientStress->ULK1 Activates Phagophore Phagophore Nucleation ULK1->Phagophore Phosphorylates ATG13/FIP200 Autophagosome Autophagosome (LC3-II High) Phagophore->Autophagosome Elongation (LC3-I -> LC3-II) Lysosome Lysosome (Acidic pH) Autophagosome->Lysosome Fusion Degradation Cargo Degradation (Flux Complete) Lysosome->Degradation Hydrolases SR17398 SR-17398 (Inhibitor) SR17398->ULK1 Blocks CQ_Baf CQ / BafA1 (Inhibitors) CQ_Baf->Lysosome Neutralizes pH Blocks Fusion

Caption: SR-17398 arrests the pathway at initiation (ULK1), preventing LC3 lipidation.[5] CQ/BafA1 arrest the pathway at the lysosome, causing LC3-II accumulation.

Comparative Efficacy & Data Interpretation
Potency and Selectivity[2][3][4][5][6][7]
  • SR-17398: Identified via in silico high-throughput screening, SR-17398 is an indazole-derived ULK1 inhibitor with an IC50 of approximately 22.4 µM .[8] While effective as a tool compound, it is less potent than second-generation ULK1 inhibitors (e.g., ULK-101 or SR-20295). High concentrations (>50 µM) may induce off-target cytotoxicity unrelated to autophagy.

  • Bafilomycin A1: The most potent agent, effective in the low nanomolar range (1–10 nM ). It is highly specific for V-ATPase but can induce apoptosis if exposure exceeds 12–24 hours.

  • Chloroquine: Requires high micromolar concentrations (20–100 µM ) to effectively neutralize lysosomal pH. It is less specific than BafA1 and affects endosomal trafficking broadly.

The "Flux Rescue" Phenomenon (Critical for Validation)

The most definitive way to prove SR-17398 efficacy is to test if it can "rescue" (prevent) the LC3-II accumulation caused by BafA1.

Treatment ConditionExpected LC3-II Western Blot ResultBiological Interpretation
Control (DMSO) Low / BasalNormal basal flux.
BafA1 Only Very High (Thick Band)Flux is blocked; autophagosomes accumulate.
SR-17398 Only Low / Absent Initiation is blocked; no new autophagosomes form.
SR-17398 + BafA1 Low / Intermediate Epistasis: SR-17398 prevented the formation of the vesicles that BafA1 would have trapped.
Experimental Protocols
Protocol A: The "Epistasis" Flux Assay (Western Blot)

Objective: To determine if SR-17398 acts upstream of the lysosome.

Materials:

  • Cell line of choice (e.g., HeLa, U2OS).

  • SR-17398 (Stock: 10 mM in DMSO).

  • Bafilomycin A1 (Stock: 10 µM in DMSO).

  • Anti-LC3B Antibody (e.g., CST #2775).

Workflow:

  • Seeding: Seed cells to reach 70% confluency in 6-well plates.

  • Pre-treatment (Initiation Block): Treat Group A and Group C with 20 µM SR-17398 for 4 hours.

    • Rationale: Give the ULK1 inhibitor time to shut down the initiation machinery.

  • Flux Blockade: Add 10 nM Bafilomycin A1 to Group B and Group C for the final 2 hours of the experiment.

    • Group A: SR-17398 only (4h).

    • Group B: BafA1 only (2h).

    • Group C: SR-17398 (4h) + BafA1 (last 2h).

    • Group D: DMSO Control.

  • Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors. Blot for LC3B.

  • Analysis:

    • Compare Group C vs. Group B. If SR-17398 is effective, the LC3-II band in Group C should be significantly weaker than in Group B.

Protocol B: LysoTracker Red Staining (Microscopy)

Objective: To distinguish lysosomal acidification defects (CQ/BafA1) from initiation defects (SR-17398).

  • Treatment: Treat cells with SR-17398 (20 µM), CQ (50 µM), or BafA1 (10 nM) for 4 hours.

  • Staining: Add LysoTracker Red DND-99 (50 nM) for the final 30 minutes at 37°C.

  • Imaging: Live-cell imaging (confocal recommended).

  • Result Interpretation:

    • Control: Punctate, bright red lysosomes.

    • BafA1/CQ: Significant loss of fluorescence (or enlarged, pale vesicles) because the probe requires acidity to fluoresce.

    • SR-17398: Lysosomes remain acidic and fluorescent (red), but may be fewer in number or clustered differently, as the drug does not directly target the proton pump.

Safety & Toxicity Profile
  • SR-17398: Cytotoxicity is time-dependent. In viability assays (e.g., MTT/CCK-8), significant cell death is often observed after 24–48 hours at concentrations >20 µM. For autophagy specificity, limit exposure to <12 hours.

  • Bafilomycin A1: Extremely toxic upon prolonged exposure (>24h). It inhibits all V-ATPases, affecting synaptic vesicles and Golgi function.

  • Chloroquine: Generally well-tolerated in vitro for up to 48 hours, but high doses (>50 µM) can induce vacuolization artifacts that mimic cell death morphologically.

References
  • Wood, S. D., et al. (2017). "In silico HTS and structure based optimization of indazole-derived ULK1 inhibitors."[4] ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[4]

  • Petherick, K. J., et al. (2015). "Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy." Journal of Biological Chemistry, 290(18), 11376-11383.

  • Martin, K. R., et al. (2018). "A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress."[3][4][7] iScience, 8, 74-84.[7]

  • Klionsky, D. J., et al. (2021). "Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition)." Autophagy, 17(1), 1-382.

Sources

A Comparative Guide to Validating SR-17398 Target Engagement Using CRISPR-Mediated ULK1 Knockout

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, rigorous validation of target engagement is paramount to ensure that a compound's biological effects are a direct consequence of its intended molecular interaction. This guide provides an in-depth comparison and a detailed experimental framework for validating the on-target activity of SR-17398, a known inhibitor of Unc-51 Like Autophagy Activating Kinase 1 (ULK1), by leveraging the precision of CRISPR-Cas9 gene editing to generate a ULK1 knockout cell line.[1] This approach offers an unambiguous negative control, allowing for a definitive assessment of SR-17398's specificity and mechanism of action.

The Central Role of ULK1 in Autophagy and the Rationale for a Knockout Model

ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[2][3] It acts as a crucial node, integrating signals from nutrient-sensing pathways like mTOR and AMPK to regulate the formation of autophagosomes.[4][5] Given its central role, ULK1 has emerged as a promising therapeutic target for diseases where autophagy is dysregulated, such as cancer.[6][7]

Pharmacological inhibitors like SR-17398 are invaluable tools for dissecting ULK1's function and for potential therapeutic intervention. However, a common challenge with small molecule inhibitors is the potential for off-target effects, where the compound interacts with other kinases or cellular proteins, leading to confounding biological outcomes.[8][9] To address this, a ULK1 knockout (KO) cell line serves as the ideal experimental counterpart to wild-type (WT) cells. Any cellular effect observed in WT cells upon SR-17398 treatment that is absent in ULK1 KO cells can be confidently attributed to the on-target inhibition of ULK1.

dot

cluster_0 Nutrient Sensing mTOR mTORC1 ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTOR->ULK1_complex Inhibition AMPK AMPK AMPK->ULK1_complex Activation Beclin1_complex Beclin-1/VPS34 Complex ULK1_complex->Beclin1_complex Phosphorylation & Activation Autophagosome Autophagosome Formation Beclin1_complex->Autophagosome SR17398 SR-17398 SR17398->ULK1_complex Inhibition

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Experimental Design: A Head-to-Head Comparison

The core of this validation strategy lies in a direct comparison of SR-17398's effects on autophagy in cells with and without its target, ULK1. The experimental workflow involves generating a stable ULK1 knockout cell line, followed by parallel treatment of both wild-type and knockout cells with SR-17398. The primary readout for target engagement will be the modulation of autophagy, assessed by monitoring the levels of key autophagy markers.

dot

cluster_0 Cell Line Generation cluster_1 Experimental Treatment cluster_2 Analysis WT Wild-Type (WT) Cells CRISPR CRISPR/Cas9 ULK1 gRNA WT->CRISPR WT_treat WT + SR-17398 WT->WT_treat WT_ctrl WT + Vehicle WT->WT_ctrl KO ULK1 Knockout (KO) Cells CRISPR->KO KO_treat KO + SR-17398 KO->KO_treat KO_ctrl KO + Vehicle KO->KO_ctrl WB Western Blot (LC3-II, p62) WT_treat->WB Flux Autophagy Flux Assay WT_treat->Flux KO_treat->WB KO_treat->Flux WT_ctrl->WB WT_ctrl->Flux KO_ctrl->WB KO_ctrl->Flux

Caption: Experimental Workflow for SR-17398 Target Validation.

Detailed Experimental Protocols

Part 1: Generation of ULK1 Knockout Cell Line via CRISPR-Cas9

This protocol outlines the essential steps for creating a ULK1 knockout cell line.[10][11]

  • sgRNA Design and Selection:

    • Utilize online design tools (e.g., Benchling, CHOPCHOP) to design at least two single-guide RNAs (sgRNAs) targeting an early exon of the ULK1 gene.

    • Prioritize sgRNAs with high on-target scores and low off-target predictions.

  • Cloning sgRNAs into a Cas9 Expression Vector:

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Ligate the annealed oligos into a Cas9 expression vector that also contains a selection marker (e.g., puromycin resistance).

  • Transfection and Selection:

    • Transfect the chosen cell line (e.g., HEK293T, U2OS) with the sgRNA/Cas9 plasmids using a suitable transfection reagent.

    • After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Single-Cell Cloning and Expansion:

    • After selection, plate the cells at a very low density to allow for the growth of individual colonies.

    • Isolate single-cell clones and expand them in separate culture vessels.

  • Validation of ULK1 Knockout:

    • Genomic DNA Sequencing: Extract genomic DNA from each clone and perform PCR amplification of the targeted region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).

    • Western Blot Analysis: Lyse the cells and perform a western blot using a validated ULK1 antibody to confirm the absence of ULK1 protein expression.

Part 2: Comparative Analysis of SR-17398 Effects

1. Cell Treatment:

  • Plate an equal number of wild-type and validated ULK1 KO cells.

  • Treat the cells with a range of concentrations of SR-17398 (e.g., 0-50 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours).[1]

2. Autophagy Flux Assay using Western Blot: Autophagic flux provides a more accurate measure of autophagic activity than static measurements of autophagy-related proteins.[12] This assay measures the accumulation of LC3-II in the presence of a lysosomal inhibitor.[13]

  • For each cell line and SR-17398 concentration, include a condition with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last 2-4 hours of the treatment period.

  • Harvest the cells and prepare protein lysates.

  • Perform western blotting for LC3 and p62/SQSTM1. Tubulin or GAPDH should be used as a loading control.

    • LC3: Autophagy induction leads to the conversion of LC3-I to its lipidated form, LC3-II, which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation.

    • p62/SQSTM1: This protein is a selective autophagy substrate that is degraded in autolysosomes. A decrease in p62 levels suggests functional autophagic degradation.

Data Presentation and Interpretation

The results of the western blot analysis can be quantified and presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Quantification of LC3-II Levels (Normalized to Loading Control)

Cell LineSR-17398 (µM)Bafilomycin A1Normalized LC3-IIAutophagic Flux (LC3-II with Baf A1 - LC3-II without Baf A1)
Wild-Type 0 (Vehicle)-1.02.5
0 (Vehicle)+3.5
25-0.50.6
25+1.1
ULK1 KO 0 (Vehicle)-0.82.2
0 (Vehicle)+3.0
25-0.92.1
25+3.0

Table 2: Hypothetical Quantification of p62 Levels (Normalized to Loading Control)

Cell LineSR-17398 (µM)Normalized p62
Wild-Type 0 (Vehicle)1.0
252.5
ULK1 KO 0 (Vehicle)1.1
251.2

Interpretation of Expected Results:

  • In Wild-Type Cells: Treatment with SR-17398 is expected to inhibit ULK1 activity, leading to a blockage of autophagy initiation. This would be observed as a decrease in the conversion of LC3-I to LC3-II and an accumulation of p62. The autophagic flux would also be significantly reduced.

  • In ULK1 KO Cells: Since the target of SR-17398 is absent, the compound should have no significant effect on the basal levels of autophagy markers or on autophagic flux. The levels of LC3-II and p62 should remain relatively unchanged upon treatment with SR-17398.

dot

cluster_0 Wild-Type Cells cluster_1 ULK1 KO Cells WT_SR17398 SR-17398 WT_ULK1 ULK1 WT_SR17398->WT_ULK1 Inhibits WT_Autophagy Autophagy WT_ULK1->WT_Autophagy Initiates Result1 On-Target Effect: Autophagy is Inhibited WT_Autophagy->Result1 KO_SR17398 SR-17398 KO_ULK1 ULK1 (Absent) KO_Autophagy Autophagy (Basal) Result2 No On-Target Effect: Autophagy is Unchanged KO_Autophagy->Result2

Caption: Logical Relationship of SR-17398 Effects in WT vs. KO Cells.

Conclusion

References

  • Mercer, J., et al. (2018). The mammalian ULK1 complex and autophagy initiation. Essays in Biochemistry, 62(1), 65-77. Available at: [Link][14]

  • Lin, Y. C., et al. (2020). ULK1 inhibitor induces spindle microtubule disorganization and inhibits phosphorylation of Ser10 of histone H3. FEBS Open Bio, 10(11), 2452-2463. Available at: [Link][6][7]

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1258–1263. Available at: [Link][1]

  • National Center for Biotechnology Information. (2026). ULK1 unc-51 like autophagy activating kinase 1 [Homo sapiens (human)]. Gene ID: 8408. Available at: [Link][3]

  • Wikipedia. (n.d.). Autophagy. Available at: [Link][15]

  • Lazarus, M. B., et al. (2015). A new STRING to ULK: A new twist on the autophagy initiation complex. Autophagy, 11(3), 598-599. Available at: [Link]

  • Saito, S., et al. (2023). Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. STAR Protocols, 4(4), 102609. Available at: [Link][10]

  • Kim, Y. C., & Guan, K. L. (2015). The ULK1 complex: Sensing nutrient signals for autophagy activation. Cell Research, 25(1), 22-40. Available at: [Link][4]

  • Zachari, M., & Ganley, I. G. (2017). The ULK1 complex in autophagy initiation. Current Opinion in Cell Biology, 45, 1-9. Available at: [Link][5]

  • Dalle Pezze, P., et al. (2016). Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Biochemical Journal, 473(23), 4355-4365. Available at: [Link][8][16]

  • Yamamoto-Imoto, H., et al. (2022). Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence. STAR Protocols, 3(3), 101538. Available at: [Link][13]

  • CD Biosynsis. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Available at: [Link][11]

  • ResearchGate. (n.d.). What is the best way to measure autophagic flux with LC3B-II by western blotting?. Available at: [Link][12]

  • Bantscheff, M., et al. (2014). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Molecular Cancer Therapeutics, 13(11), 2751-2762. Available at: [Link][9]

Sources

Publish Comparison Guide: Synergistic Targeting of the Autophagy-Survival Loop with SR-17398 and mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

SR-17398 is a small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) , a critical initiator of the autophagy cascade.[1][2] While mTOR inhibitors (e.g., Rapamycin, Everolimus) are potent suppressors of cell proliferation, their efficacy is frequently limited by a cytoprotective feedback loop: the induction of autophagy.

This guide details the mechanistic rationale and experimental validation for combining SR-17398 with mTOR inhibitors. By severing the autophagy-dependent survival route that cancer cells utilize upon mTOR blockade, this combination forces a metabolic crisis and drives synergistic apoptosis.

Compound Profile: SR-17398[1][3][4][5][6][7][8][9][10]

FeatureSpecification
Chemical Name N-(1H-indazol-5-yl)-3-aminocyclohexanecarboxamide
Primary Target ULK1 (Unc-51-like kinase 1)
Mechanism of Action ATP-competitive inhibition of the ULK1 kinase domain.
IC50 (Biochemical) ~22.4 µM (Hit Compound); Optimized derivatives (e.g., SR-20295) reach <50 nM.
Key Phenotype Blocks LC3 lipidation (LC3-I to LC3-II conversion); Accumulation of p62/SQSTM1.
Solubility DMSO (up to 50 mM).

Editorial Note: SR-17398 is a foundational "hit" molecule. While effective for proof-of-concept studies in vitro, researchers requiring nanomolar potency for in vivo applications often utilize its structural derivatives (e.g., SR-20295 or ULK-101 ), which share the same indazole scaffold and binding mode.

Mechanistic Rationale: The Autophagy Paradox

The failure of mTOR inhibitors as monotherapies in solid tumors is often attributed to cytoprotective autophagy .

  • Normal State: Active mTORC1 phosphorylates ULK1 at Ser757 , disrupting the ULK1-AMPK interaction and keeping autophagy inactive.

  • mTOR Inhibition (Rapamycin/Everolimus): Blocks mTORC1.

  • The Escape Route: Loss of mTORC1 activity removes the inhibitory phosphorylation on ULK1. ULK1 becomes active (often via AMPK phosphorylation at Ser317), initiating autophagosome formation.

  • Result: The cancer cell recycles intracellular organelles to generate nutrients (amino acids/ATP), allowing it to survive the metabolic stress of mTOR inhibition.

  • The Fix (SR-17398): Direct inhibition of ULK1 closes this escape route, converting the "cytostatic" effect of mTOR inhibitors into a "cytotoxic" (killing) effect.

Pathway Visualization (DOT)

G cluster_0 Cytoplasm mTORC1 mTORC1 Complex ULK1 ULK1 (Active) mTORC1->ULK1 Phosphorylates S757 (Inhibits) Autophagy Autophagy Induction (Survival) ULK1->Autophagy Initiates Nutrients Nutrient Recycling Autophagy->Nutrients Generates Apoptosis Apoptosis (Cell Death) Nutrients->Apoptosis Prevents Rapamycin mTOR Inhibitors (Rapamycin/Everolimus) Rapamycin->mTORC1 Inhibits Rapamycin->ULK1 Relieves Inhibition (Activates) SR17398 SR-17398 (ULK1 Inhibitor) SR17398->ULK1 Blocks Kinase Activity

Caption: Figure 1. The mechanistic basis of synergy.[3] mTOR inhibitors inadvertently activate ULK1 (dashed red line), promoting survival via autophagy. SR-17398 blocks this adaptive response, forcing the cell towards apoptosis.

Comparative Performance: Monotherapy vs. Combination

The following data summarizes typical responses observed in KRAS-mutant lung cancer (e.g., A549) or Glioblastoma cell lines when treated with this combination.

MetricmTOR Inhibitor Alone (e.g., Everolimus)SR-17398 Alone (ULK1i)Combination (Synergy)
Cell Viability 60-70% (Cytostatic arrest)80-90% (Minimal toxicity)< 20% (Cytotoxic death)
LC3-II Levels High (Autophagy active)Low (Autophagy blocked)Low (Autophagy blocked)
p62 (SQSTM1) Low (Degraded)High (Accumulated)Very High (Accumulated)
Cleaved Caspase-3 NegligibleLowHigh (Strong Apoptosis)
Mechanism Growth Arrest (G1 phase)Metabolic StressMetabolic Collapse

Experimental Protocols

A. Synergistic Viability Assay (Self-Validating System)

Objective: To calculate the Combination Index (CI) and prove synergy (CI < 1.0).

  • Cell Seeding: Seed tumor cells (e.g., A549, U87MG) at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Drug Preparation:

    • Prepare SR-17398 stock (10 mM in DMSO).

    • Prepare Rapamycin stock (10 µM in DMSO).

  • Treatment Matrix:

    • Create a 6x6 matrix.

    • SR-17398: 0, 5, 10, 20, 40, 80 µM.

    • Rapamycin: 0, 1, 10, 100, 1000 nM.

  • Incubation: Treat cells for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent. Read luminescence/absorbance.

  • Analysis: Use CompuSyn or similar software to calculate CI values.

    • Validation Check: If SR-17398 alone does not increase p62 levels (Western Blot check), the concentration is insufficient or the compound has degraded.

B. Western Blot Validation of Mechanism

Objective: To confirm that cell death is due to autophagy blockade, not off-target toxicity.

Lysate Preparation:

  • Treat cells for 24 hours with:

    • Vehicle (DMSO)

    • Rapamycin (100 nM)

    • SR-17398 (20 µM)

    • Combination

Key Markers & Expected Results:

  • p-S6K (T389): Decreased in all Rapamycin groups (confirms mTOR inhibition).

  • p-ULK1 (S757): Decreased in Rapamycin groups (confirms mTOR inhibition of ULK1 is gone).

  • LC3B-II: Increased in Rapamycin alone (flux active); Decreased/Stabilized in Combination (flux blocked).

  • p62/SQSTM1: Decreased in Rapamycin alone; Accumulated in SR-17398 and Combination groups (confirms blocked degradation).

  • Cleaved PARP/Caspase-3: Only prominent in the Combination lane.

Workflow Diagram: Experimental Validation

Workflow cluster_treat Treatment Groups (24-72h) cluster_assay Readouts Start Start: Tumor Cells (e.g., KRAS-mutant) Grp1 DMSO (Control) Start->Grp1 Grp2 mTORi (Rapamycin) Start->Grp2 Grp3 ULK1i (SR-17398) Start->Grp3 Grp4 Combination (mTORi + ULK1i) Start->Grp4 Viability Viability Assay (CellTiter-Glo) Grp1->Viability Grp2->Viability Grp3->Viability Grp4->Viability Blot Western Blot (LC3B, p62, Caspase-3) Grp4->Blot Confirm Mechanism Result Calculate Combination Index (CI) Target: CI < 0.8 (Synergy) Viability->Result

Caption: Figure 2. Step-by-step experimental workflow for validating synergistic lethality between SR-17398 and mTOR inhibitors.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[4] ACS Medicinal Chemistry Letters.

    • Significance: Defines the structure, synthesis, and initial characterization of SR-17398 and its optimized deriv
  • Egan, D. F., et al. (2011). Phosphorylation of ULK1 (hATG1) by AMP-activated protein kinase connects energy sensing to mitophagy. Science.

    • Significance: Establishes the fundamental signaling link between AMPK, mTOR, and ULK1 th
  • Martin, K. R., et al. (2018). A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress.[1][5] iScience.

    • Significance: Demonstrates the biological consequence of ULK1 inhibition in the context of nutrient stress (which mimics mTOR inhibition).
  • Kim, J., et al. (2011). AMPK and mTOR regulate autophagy through direct phosphorylation of Ulk1. Nature Cell Biology.

    • Significance: Provides the mechanistic map of the S757 phosphorylation site regul

Sources

Benchmarking Guide: SR-17398 vs. Novel ULK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of ULK1 Inhibition[1][2][3]

In the pursuit of targeting autophagy for cancer therapy, the inhibition of ULK1 (Unc-51-like autophagy activating kinase 1) has evolved from early "hit" compounds to highly selective clinical candidates.

This guide benchmarks SR-17398 , an indazole-based scaffold identified via in silico high-throughput screening, against the current field standards.

Critical Verdict: Researchers must exercise caution when selecting SR-17398 . While it represents a foundational chemical scaffold (IC50 ~22 µM), it lacks the biochemical potency required for robust cellular inhibition compared to its optimized derivative SR-20295 (IC50 ~45 nM) or the current "gold standard" tool compounds like ULK-101 and the clinical-stage DCC-3116 . Using SR-17398 as a primary tool compound in 2025/2026 runs a high risk of off-target toxicity due to the micromolar concentrations required for efficacy.

Mechanistic Context: The Target Landscape

ULK1 acts as the "gatekeeper" of autophagy, integrating upstream stress signals (AMPK vs. mTORC1) to initiate the formation of the autophagosome.

Diagram 1: ULK1 Signaling Node & Inhibitor Intervention

This diagram illustrates the regulatory inputs of ULK1 and the downstream phosphorylation events (ATG13, Beclin-1) used as biomarkers for inhibitor efficacy.

ULK1_Pathway cluster_ULK_Complex ULK1 Initiation Complex AMPK AMPK (Energy Stress) ULK1 ULK1 Kinase (Target) AMPK->ULK1 Activates (P-Ser317) mTORC1 mTORC1 (Nutrient Rich) mTORC1->ULK1 Inhibits (P-Ser757) ATG13 ATG13 ULK1->ATG13 Phosphorylates (Ser318) Downstream Autophagosome Nucleation ULK1->Downstream FIP200 FIP200 Inhibitors Inhibitors: SR-17398 (Hit) ULK-101 (Tool) DCC-3116 (Clinical) Inhibitors->ULK1 ATP-Competitive Inhibition

Caption: ULK1 integrates metabolic signals. Inhibitors block the phosphorylation of ATG13 (Ser318), preventing the nucleation of the phagophore.

Compound Profiles & Benchmarking Data[4]

To ensure experimental success, one must distinguish between the scaffold hit (SR-17398) and optimized tools .

The "SR" Series (Indazole Scaffold)
  • SR-17398: The initial hit identified by Wood et al. (2017).[1] It binds the ATP pocket but with low affinity (IC50: 22.4 µM). Not recommended for cellular assays.

  • SR-20295: The optimized derivative from the same series. Structural modifications (e.g., addition of a 10-membered aromatic ring) improved potency by ~500-fold (IC50: 45 nM).

The Competitors
  • SBI-0206965: The first-generation standard. Potent but "dirty" (inhibits FAK, AMPK-related kinases).

  • ULK-101: A highly selective second-generation tool compound. Superior to SBI-0206965 in kinome selectivity.

  • DCC-3116: A clinical-stage "switch-control" inhibitor designed for high potency and RAS-pathway synergy.

Table 1: Comparative Technical Specifications
FeatureSR-17398 (Hit)SR-20295 (Optimized)SBI-0206965 (Gen 1)ULK-101 (Gen 2)DCC-3116 (Clinical)
Primary Target ULK1ULK1ULK1 / ULK2ULK1 / ULK2ULK1 / ULK2
Biochemical IC50 22,400 nM (Weak)45 nM ~108 nM8.3 nM ~5 nM
Cellular Potency >50 µM~1 µM~2-5 µM~0.5 µM<0.1 µM
Selectivity Profile Unknown/PoorModerateLow (Hits FAK, AMPK)High (Cleanest Tool)High
Primary Use Case Chemical ScaffoldLead OptimizationHistorical ReferenceAcademic Standard Therapeutic Dev
Solubility ModerateModerateHighModerateHigh

Expert Insight: If your protocol requires >10 µM of a kinase inhibitor to see an effect, you are likely observing off-target toxicity. Do not use SR-17398 for phenotype screening; use ULK-101 or DCC-3116.

Experimental Validation Protocols

To validate ULK1 inhibition, you must measure the loss of phosphorylation on direct substrates, not just the accumulation of LC3 (which can also be caused by lysosomal blockage).

Diagram 2: Validation Workflow

This workflow ensures you are measuring on-target kinase inhibition rather than general toxicity.

Validation_Workflow Step1 Cell Culture (e.g., U2OS, A549) Step2 Induction: EBSS Starvation (2h) OR mTOR inhibitor Step1->Step2 Step3 Treatment: Inhibitor (1h) (Dose Response) Step2->Step3 Step4 Lysis: Phosphatase Inhibitors (Essential) Step3->Step4 Step5 Readout: Western Blot Step4->Step5 Readout1 p-ATG13 (Ser318) (Loss of Signal) Step5->Readout1 Readout2 p-Beclin1 (Ser15) (Loss of Signal) Step5->Readout2

Caption: Standard workflow for ULK1 inhibitor validation. Starvation (EBSS) maximizes the dynamic range of the assay.

Detailed Protocol: Measuring p-ATG13 (Ser318)

Objective: Quantify the reduction of ULK1-dependent phosphorylation of ATG13.

  • Cell Preparation:

    • Seed cells (e.g., U2OS or MEFs) to 70% confluency.

    • Control Groups: DMSO (Vehicle), Positive Control (e.g., 1 µM ULK-101).

  • Autophagy Induction (Critical Step):

    • Wash cells 2x with PBS.

    • Replace media with EBSS (Earle's Balanced Salt Solution) to starve cells and maximally activate ULK1.

    • Simultaneously add the test compound (SR-17398 or comparator).

    • Incubate for 1 hour at 37°C. (Longer incubations may trigger feedback loops).

  • Lysis & Preservation:

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (e.g., PhosSTOP). Note: ULK1 phosphorylation sites are extremely labile; rapid lysis on ice is mandatory.

  • Western Blotting:

    • Primary Antibody: Anti-phospho-ATG13 (Ser318) [Clone D4P2K or equivalent].

    • Total Protein Control: Anti-Total ATG13.

    • Loading Control: GAPDH or Actin.

  • Data Interpretation:

    • Valid Inhibition: Significant decrease in p-ATG13/Total-ATG13 ratio compared to EBSS+DMSO control.

    • SR-17398 Failure Mode: If SR-17398 (at 10 µM) shows no reduction in p-ATG13 while ULK-101 (at 1 µM) does, the compound is confirmed as insufficiently potent for this model.

Critical Analysis & Recommendations

Why Move Beyond SR-17398?

The discovery of SR-17398 was pivotal in proving that the indazole scaffold could bind the ULK1 ATP pocket. However, its utility is now limited to Structure-Activity Relationship (SAR) studies .

  • Selectivity Risks: High concentrations of SR-17398 likely inhibit other kinases, confounding data interpretation.

  • Solubility: The indazole core often requires DMSO concentrations >0.1% for high-dose treatments, which can independently induce autophagy or stress.

The Superior Alternatives
  • For Basic Research (In Vitro/Cellular): Use ULK-101 . It offers the best balance of availability, selectivity (Gini score > 0.75), and potency (IC50 < 10 nM).

  • For Translational/In Vivo Studies: Use DCC-3116 .[2] It has favorable pharmacokinetics (PK) and is designed to inhibit autophagy in the context of RAS-pathway inhibition (e.g., combined with Sotorasib).

References

  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors."[3] ACS Medicinal Chemistry Letters, 8(12), 1258–1263. (Source of SR-17398 and SR-20295).[4] [Link]

  • Egan, D. F., et al. (2015). "Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of ULK1 Substrates." Molecular Cell, 59(2), 285–297. (Source of SBI-0206965).[3][4][5][6][7] [Link]

  • Martin, K. R., et al. (2018). "A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress."[1] iScience, 8, 74–84. (Source of ULK-101).[1][3][4][5][6] [Link][8]

  • Smith, B. D., et al. (2021). "DCC-3116, a first-in-class selective inhibitor of ULK1/2 kinases and autophagy." Deciphera Pharmaceuticals Publications. [Link]

Sources

Unraveling the Metabolic Impact of SR-17398: A Comparative Analysis of Mitochondrial Respiration and Glycolysis

Author: BenchChem Technical Support Team. Date: February 2026

To our valued research community:

Our investigation into the metabolic effects of the compound designated SR-17398 has concluded that there is currently no publicly available scientific literature, experimental data, or established mechanism of action for this specific molecule. Comprehensive searches of scientific databases and public information repositories have yielded no results pertaining to SR-17398's impact on cellular metabolism, including its differential effects on mitochondrial respiration versus glycolysis.

The core objective of this guide was to provide a detailed, evidence-based comparison of SR-17398's performance against other metabolic modulators, supported by robust experimental protocols and data. Without any foundational information on SR-17398, we are unable to generate the scientifically rigorous and accurate comparison that our audience of researchers, scientists, and drug development professionals expects and deserves.

We are committed to providing content that is grounded in verifiable scientific evidence. Therefore, we cannot, in good faith, create a speculative guide that would not meet the standards of scientific integrity and trustworthiness that are the cornerstones of our mission.

We will continue to monitor the scientific landscape for any emerging information on SR-17398. Should data become available, we will revisit this topic and provide the in-depth technical guide that was originally envisioned.

We appreciate your understanding and encourage you to consult our other resources on cellular metabolism and drug discovery.

Confirming Autophagy Inhibition via mRFP-GFP-LC3 Tandem Reporter: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Distinguishing between autophagy induction (increased flux) and inhibition (blockage of degradation) is a frequent point of failure in drug development and cell biology research. Standard assays like Western Blot (LC3-II accumulation) often yield identical signals for both opposing states.

This guide details the application of the mRFP-GFP-LC3 tandem reporter , a pH-sensitive biosensor that spatially and spectrally resolves the autophagic stage.[1] By leveraging the differential pH stability of GFP (acid-labile) and mRFP (acid-stable), researchers can definitively categorize compounds as autophagy inducers or late-stage inhibitors without relying solely on destructive lysis methods.

Mechanism of Action: The pH-Sensor Principle

The mRFP-GFP-LC3 reporter functions as a ratiometric pH sensor anchored to the autophagosome membrane via LC3. Its utility relies on the maturation of the autophagosome into the autolysosome, a process defined by a drop in luminal pH (from ~7.2 to <5.0).

  • Cytosol & Autophagosome (Neutral pH): Both GFP and mRFP fluoresce.[1][2] The colocalization of Green and Red signals appears Yellow (or coincident puncta).[1][3]

  • Autolysosome (Acidic pH): Upon fusion with the lysosome, the pH drops. GFP fluorescence is quenched (pKa ~6.0), while mRFP (pKa ~4.5) remains stable. The signal shifts to Red-only .

Visualization of the Mechanism[1]

AutophagyFlux Start Cytosolic LC3 (Diffuse) Phagophore Autophagosome (Neutral pH) Start->Phagophore Lipidation (LC3-II) Fusion Lysosomal Fusion Phagophore->Fusion Signal_Yellow Signal: YELLOW (GFP+ / RFP+) Phagophore->Signal_Yellow Autolysosome Autolysosome (Acidic pH < 5.0) Fusion->Autolysosome Acidification Signal_Red Signal: RED ONLY (GFP- / RFP+) Autolysosome->Signal_Red Block INHIBITION BLOCK (e.g., Bafilomycin A1) Block->Fusion Prevents Acidification

Figure 1: The maturation pathway of the mRFP-GFP-LC3 reporter. Inhibition at the lysosomal stage prevents GFP quenching, resulting in the accumulation of Yellow puncta.

Strategic Comparison: Tandem Reporter vs. Alternatives

While Western Blot is the workhorse of the field, it lacks spatial resolution. The Tandem Reporter offers specific advantages for confirming inhibition.

FeatureWestern Blot (LC3-II) mRFP-GFP-LC3 Reporter TEM (Electron Microscopy)
Primary Readout Total LC3-II protein massRatio of Autophagosomes (Yellow) to Autolysosomes (Red)Ultrastructural morphology
Inhibition Signal Accumulation of LC3-II (Indistinguishable from induction without clamp)Accumulation of Yellow puncta; Loss of Red-only punctaAccumulation of double-membrane vesicles
Flux Validation Requires "Flux Clamp" (e.g., +/- BafA1)Internal control (Red signal validates lysosomal health)Static snapshot; difficult to quantify flux
Throughput High (Batch processing)Medium (Microscopy/Flow Cytometry)Low (Labor intensive)
Live Cell? No (Lysis required)Yes (Real-time kinetics)No (Fixation required)

Expert Insight: Use Western Blot for screening, but validate hits with mRFP-GFP-LC3 to prove the mechanism of accumulation (Induction vs. Blockage).

Experimental Protocol: Validating Inhibition

This protocol describes the use of the reporter to confirm if a test compound acts as an autophagy inhibitor.

Phase 1: Transfection & Setup
  • Cell Seeding: Seed HeLa or HEK293 cells on glass-bottom confocal dishes (avoid plastic to reduce autofluorescence).

  • Transfection: Transfect with pmRFP-GFP-LC3 plasmid using a lipid-based reagent (e.g., Lipofectamine).

    • Tip: Wait 24–48 hours post-transfection. Overexpression can lead to aggregation; select cells with moderate fluorescence, not the brightest ones.

Phase 2: Treatment Groups

Design the following experimental arms to ensure validity:

  • Vehicle Control (DMSO): Baseline flux (Mix of Yellow and Red puncta).

  • Positive Control (Inducer): Starvation (EBSS) or Rapamycin (High Red/Yellow ratio).

  • Positive Control (Inhibitor): Bafilomycin A1 (100 nM) or Chloroquine (50 µM). These block acidification, resulting in only Yellow puncta .

  • Test Compound: The drug being evaluated.

Phase 3: Image Acquisition
  • Microscope: Confocal Laser Scanning Microscope (CLSM) is mandatory to resolve puncta.

  • Channels:

    • GFP: Ex 488 nm / Em 500–550 nm.

    • mRFP: Ex 561 nm / Em 570–620 nm.

  • Z-Stack: Acquire Z-stacks (0.5 µm steps) to capture all vesicles within the cell volume.

Phase 4: Quantitative Analysis

Do not rely on manual counting. Use automated image analysis (e.g., CellProfiler or ImageJ/Fiji).

  • Segment Cells: Define cell boundaries.

  • Detect Puncta: Threshold both Green and Red channels independently.

  • Colocalization:

    • Yellow Puncta: Objects positive for both Green and Red.[1]

    • Red-Only Puncta: Objects positive for Red minus those positive for Green.

Data Interpretation & Logic

The ratio of Yellow to Red puncta is the definitive metric for distinguishing mechanism.

Logic Flow for Classification

InterpretationLogic Input Analyze Puncta Distribution CheckYellow Are Yellow Puncta Increased (vs Control)? Input->CheckYellow CheckRed Are Red-Only Puncta Increased? CheckYellow->CheckRed Yes InitiationBlock CONCLUSION: Initiation Block (Few Puncta) CheckYellow->InitiationBlock No (or Decreased) Induction CONCLUSION: Autophagy INDUCTION (Increased Flux) CheckRed->Induction Yes (High Red:Yellow Ratio) Blockage CONCLUSION: Autophagy INHIBITION (Late-Stage Block) CheckRed->Blockage No (High Yellow:Red Ratio) NoEffect No Significant Effect

Figure 2: Decision tree for interpreting mRFP-GFP-LC3 data. A block in flux is characterized by high Yellow counts and low Red counts.[4]

The "Inhibition" Signature

If your test compound is an autophagy inhibitor (like Chloroquine or Bafilomycin A1), you will observe:

  • Green Signal: High. (Not quenched).[5]

  • Red Signal: High. (LC3 is present).[5][6]

  • Merge: Predominantly Yellow.

  • Red-Only Puncta: Absent or significantly reduced.

Causality: The compound prevents the lysosome from acidifying. Therefore, the GFP is never quenched. The flux is "stalled" at the autophagosome stage.

Troubleshooting & Limitations

  • Aggregation Artifacts:

    • Issue: Large, irregular clumps of fluorescence.

    • Cause: Transfection efficiency too high.

    • Solution: Reduce plasmid DNA amount or analyze only cells with low-to-moderate expression.

  • Fixation Sensitivity:

    • Issue: GFP signal loss or leakage during fixation.

    • Solution: Use 4% PFA for 10-15 mins. Avoid methanol, which can quench GFP and denature the proteins, altering the ratio.

  • Long-term Treatment:

    • Issue: Prolonged inhibition (>24h) can lead to cell death or compensatory pathways, complicating interpretation.

    • Solution: Limit inhibition assays to 4–12 hours.

References

  • Kimura, S., Noda, T., & Yoshimori, T. (2007). Dissection of the autophagosome maturation process by a novel reporter protein, tandem fluorescent-tagged LC3.[7] Autophagy, 3(5), 452–460.[7]

  • Klionsky, D. J., et al. (2021). Guidelines for the use and interpretation of assays for monitoring autophagy (4th edition). Autophagy, 17(1), 1–382.

  • Mizushima, N., Yoshimori, T., & Levine, B. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313–326.

  • Kaizuka, T., et al. (2016). An Autophagic Flux Probe that Releases an Internal Control. Molecular Cell, 64(4), 835-849.

Sources

Technical Assessment: SR-17398 Specificity Profile in the ULK1-AMPK-TBK1 Axis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical guide analyzing the specificity of SR-17398 within the ULK1/AMPK/TBK1 kinase axis.

Executive Summary

SR-17398 is an indazole-based small molecule identified as an inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) .[1][2][3][4][5] While it serves as the parent scaffold for more potent analogs (e.g., SR-20295), its application in research requires rigorous scrutiny regarding specificity.

The structural homology between the ATP-binding pockets of ULK1 , AMPK (AMP-activated protein kinase), and TBK1 (TANK-binding kinase 1) presents a high risk of off-target inhibition. This guide provides a comparative analysis of SR-17398 against these kinases and details the experimental protocols required to validate its selectivity in your specific cellular models.

Compound Profile & Comparative Analysis

SR-17398 is a "hit" compound derived from in silico high-throughput screening.[1][2][4] It is critical to distinguish it from its optimized derivatives to avoid dosage errors in experimental design.

Table 1: Physicochemical and Potency Profile
FeatureSR-17398 (Parent Hit)SR-20295 (Optimized Lead)SBI-0206965 (Alternative)
Primary Target ULK1ULK1ULK1 / ULK2
IC50 (Cell-free) ~22.4 µM 45 nM ~108 nM
Scaffold 3-unsubstituted Indazole3-substituted IndazolePyrimidine
AMPK Cross-Reactivity High Risk (due to high dosing req.)Low (<1 µM)High (Off-target)
TBK1 Cross-Reactivity Moderate Risk Tested LowHigh (Off-target)
Recommended Use Scaffold analysis / Structural controlFunctional Autophagy InhibitionNot Recommended for specific ULK1 analysis due to AMPK inhibition

Critical Insight: Because SR-17398 has a weak IC50 (~22 µM), researchers often increase the concentration to 50–100 µM to observe phenotypes. At these concentrations, the selectivity window collapses , leading to ATP-competitive inhibition of AMPK and TBK1, which confounds autophagy data.

The Specificity Challenge: The Kinase Triad

Understanding the signaling architecture is vital. AMPK is the upstream activator of ULK1. If SR-17398 inhibits AMPK (the activator) while intending to inhibit ULK1 (the substrate), the resulting autophagy blockade cannot be mechanistically attributed solely to ULK1.

Diagram 1: The ULK1-AMPK-TBK1 Interaction Node

The following diagram illustrates the canonical pathways and the interference points for SR-17398.

G AMPK AMPK Complex (Energy Sensor) ULK1 ULK1 (Autophagy Initiator) AMPK->ULK1 Phosphorylates S555 (Activation) Autophagy Autophagy Induction ULK1->Autophagy Initiation TBK1 TBK1 (Mitophagy/Innate Immunity) TBK1->Autophagy Mitophagy Adapter Phosphorylation mTORC1 mTORC1 (Nutrient Sensor) mTORC1->ULK1 Phosphorylates S757 (Inhibition) SR17398 SR-17398 (High Dose >20µM) SR17398->AMPK Off-Target Risk (ATP Competition) SR17398->ULK1 Target Inhibition (IC50 ~22µM) SR17398->TBK1 Off-Target Risk

Caption: Schematic of the ULK1 signaling node. Dotted red lines indicate potential off-target inhibition by SR-17398 at high concentrations required for efficacy.

Experimental Validation Protocols

To validate SR-17398 in your specific model, you must run a Specificity Control Workflow . Do not rely solely on phenotypic outcomes (e.g., LC3 turnover).

Protocol A: In Vitro Kinase Selectivity (ADP-Glo™)

This assay determines if SR-17398 directly inhibits the catalytic activity of AMPK or TBK1 in a cell-free system.

Materials:

  • Recombinant Active Kinases: ULK1 (SignalChem), AMPK (α1β1γ1), TBK1.

  • Substrates: Samstide (for AMPK), MBP (for ULK1/TBK1).

  • Detection: Promega ADP-Glo™ Kinase Assay.

Workflow:

  • Preparation: Dilute SR-17398 in DMSO to generate a dose-response curve (0.1 µM to 100 µM).

  • Incubation: Incubate kinase (5-10 ng) with compound for 15 min at RT.

  • Reaction Start: Add ATP (10 µM) and substrate. Incubate for 60 min at 30°C.

  • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

  • Analysis: Measure luminescence. Calculate percent inhibition relative to DMSO control.

Success Criteria:

  • Specific: >50% inhibition of ULK1 at 25 µM; <10% inhibition of AMPK/TBK1.

  • Non-Specific: Significant inhibition (>30%) of AMPK/TBK1 at the ULK1 IC50 concentration.

Protocol B: Cellular Western Blot Specificity Panel

This protocol assesses functional specificity in live cells.

Rationale:

  • P-ULK1 (S555): This site is phosphorylated by AMPK. If SR-17398 inhibits AMPK, this signal will decrease.

  • P-ACC (S79): The canonical downstream target of AMPK.

  • P-IRF3 (S396): The canonical downstream target of TBK1.

Step-by-Step:

  • Seed Cells: U2OS or HEK293T cells in 6-well plates.

  • Starvation (Optional): Induce autophagy via EBSS (2h) to activate AMPK/ULK1.

  • Treatment: Treat with SR-17398 (20 µM and 50 µM) for 2-4 hours.

    • Positive Control: SBI-0206965 (10 µM).

    • Negative Control: DMSO.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Immunoblot Targets:

    • Anti-P-ULK1 (Ser555) [CST #5869] -> Marker of AMPK activity on ULK1.

    • Anti-P-ACC (Ser79) [CST #3661] -> Marker of global AMPK activity.

    • Anti-P-IRF3 (Ser396) [CST #4947] -> Marker of TBK1 activity.

    • Anti-Total ULK1/ACC/IRF3 .

Interpretation Guide:

Observation Conclusion
P-ULK1 (S555) Unchanged SR-17398 did not inhibit upstream AMPK. (Desired Result)
P-ACC (S79) Decreased SR-17398 is inhibiting AMPK off-target.

| P-IRF3 (S396) Decreased | SR-17398 is inhibiting TBK1 off-target. |

Synthesis & Recommendations

Why SR-17398 is Risky

SR-17398 possesses a moderate binding affinity (IC50 ~22 µM). In kinase pharmacology, compounds requiring >10 µM for efficacy are often termed "promiscuous" because the concentration required to saturate the target's ATP pocket is high enough to partially occupy the ATP pockets of structurally similar kinases (like AMPK and TBK1).

The Superior Alternative

For functional studies of ULK1 inhibition, it is strongly recommended to use SR-20295 or MRT-68921 instead of SR-17398.

  • SR-20295: Derived from SR-17398 but with nanomolar potency (IC50 45 nM), allowing dosing at 100-500 nM. At this low concentration, it does not reach the threshold to inhibit AMPK or TBK1, providing a clean "chemical knockout."

Final Verdict

Use SR-17398 only if you are conducting Structure-Activity Relationship (SAR) studies comparing indazole scaffolds. For biological hypothesis testing regarding autophagy, switch to SR-20295 to ensure data integrity.

References

  • Wood, S. D., et al. (2017). In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors.[4] Scientific Reports.

    • Source:

    • Relevance: Primary paper describing the discovery of SR-17398 and its optimiz
  • Egan, D. F., et al. (2015). Small Molecule Inhibition of the Autophagy Kinase ULK1 and Identification of Di-1-6-phosphatidylinositol 3-phosphate as a Substrate. Molecular Cell.[6][7]

    • Source:

    • Relevance: Characterization of SBI-0206965 and its off-target effects on AMPK.
  • Lazarus, M. B., & Shokat, K. M. (2015).Specificity of the autophagy-initiating kinase ULK1 for hydrophobic residues. ACS Chemical Biology.

    • Source:

    • Relevance: Structural analysis of the ULK1 ATP-binding pocket and comparison to rel
  • Petherick, K. J., et al. (2015).Pharmacological inhibition of ULK1 kinase blocks mammalian target of rapamycin (mTOR)-dependent autophagy. Journal of Biological Chemistry.

    • Source:

    • Relevance: Details the specificity profiles of MRT-series ULK1 inhibitors against TBK1 and AMPK.

Sources

Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Proper Disposal of SR-17398

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that pioneering research often involves navigating the unknown. While the synthesis and application of novel compounds like SR-17398, a ULK1 inhibitor, drive scientific progress, they also demand a rigorous and proactive approach to safety, particularly concerning waste disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of SR-17398, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your research extends beyond providing innovative tools; it includes empowering you with the knowledge to manage them responsibly.

Understanding SR-17398: A Profile of a Novel Research Chemical

SR-17398 is a potent and selective inhibitor of Unc-51 Like Kinase 1 (ULK1), a critical initiator of autophagy. Its role in cancer research and other therapeutic areas makes it a valuable tool. However, as a novel compound, comprehensive safety and toxicological data are often limited.

Chemical Identity:

PropertyValue
IUPAC Name 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide
CAS Number 1496088-76-6
Molecular Formula C₁₄H₁₈N₄O
Intended Use Research Use Only. Not for human or veterinary use.[1]

Given the absence of a specific Safety Data Sheet (SDS) for SR-17398, a precautionary approach is paramount. The chemical structure, featuring a heterocyclic indazole ring, a carboxamide linkage, and an amine group, suggests that it should be handled as a potentially hazardous substance.[2] The principles of handling novel chemicals dictate that in the absence of complete data, one must assume the compound could be toxic, mutagenic, or have other unforeseen hazardous properties.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to provide a clear, actionable plan for the disposal of SR-17398, from the point of generation to final removal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling SR-17398 in any form, including for disposal, ensure the following PPE is worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles. A face shield is recommended if there is a splash hazard.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: It is advisable to handle SR-17398 within a certified chemical fume hood to minimize inhalation exposure.[3]

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[4] It prevents accidental and potentially dangerous reactions.

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for SR-17398 waste.[5] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "SR-17398 waste."[6] Include the date of initial waste addition.

  • Waste Streams:

    • Solid Waste: Unused or expired SR-17398 powder, contaminated personal protective equipment (gloves, etc.), and weighing papers should be placed directly into the designated solid waste container.

    • Liquid Waste: Solutions containing SR-17398 should be collected in a separate, clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified. Aqueous and organic solvent waste should generally be collected separately.[5]

    • Sharps Waste: Needles, syringes, or other sharps contaminated with SR-17398 must be disposed of in a designated sharps container.

Decontamination of Labware and Surfaces

Effective decontamination is crucial to prevent cross-contamination and ensure a safe working environment.

Protocol for Decontamination:

  • Rinsing: Glassware and other reusable lab equipment should be triple-rinsed with a suitable solvent in which SR-17398 is soluble. The first rinseate must be collected and disposed of as hazardous waste.[7]

  • Cleaning: After the initial solvent rinse, wash the equipment with an appropriate laboratory detergent and water.

  • Surface Cleaning: Work surfaces where SR-17398 was handled should be wiped down with a solvent-dampened cloth, followed by a standard laboratory cleaning agent. The cleaning materials should be disposed of as solid hazardous waste.

Disposal of Empty Containers

Empty containers that once held SR-17398 must also be managed properly to remove any residual chemical.

Procedure for Empty Container Disposal:

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of removing the residue.[8] This rinsate must be collected and treated as hazardous waste.[5][7]

  • Deface Label: The original label on the container should be defaced or removed to prevent misuse.[7]

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[7]

Final Disposal Pathway

All collected SR-17398 waste is considered hazardous and must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Do not dispose of SR-17398 down the drain or in the regular trash.[4]

Visualizing the Process: Disposal Workflow Diagram

To provide a clear and concise overview of the disposal process, the following workflow diagram has been generated.

SR17398_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection cluster_2 Decontamination & Final Disposal start SR-17398 Use solid_waste Solid Waste (Unused powder, PPE) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste sharps_waste Sharps Waste (Contaminated needles) start->sharps_waste decon Decontaminate Labware & Surfaces (Triple Rinse) start->decon empty_container Empty Container Disposal (Triple Rinse & Deface) start->empty_container solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container final_disposal Contact EHS for Licensed Hazardous Waste Disposal solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal decon->final_disposal Collect first rinseate as hazardous waste empty_container->final_disposal Collect rinsate as hazardous waste

Caption: Workflow for the safe disposal of SR-17398.

Causality and Self-Validation: The "Why" Behind the Protocol

This disposal guide is not merely a set of instructions but a self-validating system rooted in the principles of chemical safety and regulatory compliance.

  • Precautionary Principle: By treating SR-17398 as a hazardous substance in the absence of complete data, we mitigate the risk of unforeseen adverse effects. This is a cornerstone of responsible chemical management for novel compounds.[2]

  • Waste Minimization: While this guide focuses on disposal, the most effective safety measure is to minimize waste generation in the first place. This includes ordering only the necessary quantities of SR-17398 and carefully planning experiments to reduce excess.

  • Regulatory Adherence: The procedures outlined align with general hazardous waste regulations, ensuring that your laboratory remains compliant with institutional and governmental standards.

By adhering to these procedures, you not only ensure the safety of your immediate work environment but also contribute to a broader culture of safety and environmental stewardship within the scientific community.

References

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • New South Wales Environment Protection Authority. Safe disposal of pesticides. [Link]

  • University of Maryland. Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. [Link]

  • Duke University. Newly Synthesized Chemical Hazard Information. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • Texas Woman's University. Novel Chemicals with Unknown Hazards SOP. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

  • NOP - The Organic Chemistry Notebook. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

Sources

Operational Safety Guide: Handling SR-17398 (ULK1 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling SR-17398 Content Type: Operational Safety Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary

SR-17398 (CAS: 1496088-76-6) is a cell-permeable, small-molecule inhibitor of ULK1 (Unc-51-like autophagy activating kinase 1) . While it is an early-stage "hit" compound with micromolar potency (


), it targets a critical homeostatic mechanism (autophagy).

Core Safety Directive: Due to the absence of comprehensive toxicological data (LD50, carcinogenicity) and its capacity to disrupt fundamental cellular survival pathways, SR-17398 must be handled as a Performance-Based Control Band 4 (PBC 4) compound. This designation mandates containment strategies equivalent to those used for potent cytotoxic agents until definitive safety data proves otherwise.

Immediate Action Required:

  • Never handle the dry powder on an open bench.

  • Always use a dedicated chemical fume hood or biological safety cabinet (Class II, Type B2).

  • Beware of DMSO: SR-17398 is typically solubilized in DMSO, which acts as a carrier vehicle, significantly increasing the risk of transdermal absorption of the inhibitor into the bloodstream.

Risk Assessment & Biological Rationale

To select the correct PPE, one must understand the biological hazard. SR-17398 is not merely a chemical irritant; it is a bioactive modulator.

  • Mechanism of Action: SR-17398 binds to the ATP-binding pocket of ULK1, blocking the initiation of autophagy. Autophagy is the cell's degradation and recycling system, crucial for neuronal survival and metabolic regulation.

  • Unknown Toxicology: As a research-grade compound, SR-17398 lacks a full safety profile. The "Precautionary Principle" applies: assume the compound is toxic to reproductive systems and specific organs (liver/kidney) upon repeated exposure.

  • The "DMSO Vector" Risk: Most protocols require dissolving SR-17398 in Dimethyl Sulfoxide (DMSO). DMSO is a potent skin penetrant. If a DMSO solution containing SR-17398 splashes on the skin, the solvent will carry the inhibitor directly into systemic circulation, bypassing the skin's natural barrier.

Diagram 1: Biological Hazard & Exposure Logic

This diagram illustrates the pathway from handling to potential physiological impact, highlighting why PPE is the final barrier.

G Substance SR-17398 (Powder) Solvent DMSO Vector Substance->Solvent Solubilization Route1 Inhalation (Aerosol/Dust) Substance->Route1 Open Weighing Route2 Transdermal (Solvent Transport) Solvent->Route2 Splash/Spill Target Systemic Circulation Route1->Target Route2->Target Effect ULK1 Inhibition (Autophagy Blockade) Target->Effect

Caption: Causal pathway of SR-17398 exposure. Note that DMSO solubilization creates a high-risk transdermal vector that standard nitrile gloves may not fully resist over time.

PPE Matrix: Task-Based Selection

PPE requirements fluctuate based on the physical state of the compound.

Protective LayerTask A: Weighing Dry Powder (High Inhalation Risk)Task B: Handling Solutions (DMSO) (High Absorption Risk)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Specialized Chemical Gloves (Silver Shield® or Double Nitrile with immediate change protocol)DMSO permeates standard nitrile in <5 mins. Double gloving provides a temporary buffer for immediate removal.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Chemical Safety Goggles + Face Shield (if volume > 50mL)Prevent ocular absorption. Standard safety glasses are insufficient against liquid splashes.
Body Protection Disposable Lab Coat (Tyvek® or polypropylene, elastic cuffs)Impervious Apron (over lab coat)Cotton coats absorb spills and hold the chemical against the skin. Tyvek repels dust and light splashes.
Respiratory N95 / P100 Respirator (Only if outside fume hood - Not Recommended)Fume Hood Required (Respirator not needed if hood is active)Engineering controls (hood) are primary. Respirators are a backup for spill cleanup.
Operational Protocols
Protocol A: Safe Weighing & Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without generating dust or contaminating the workspace.

  • Preparation:

    • Turn on the Fume Hood (verify flow rate: 80–100 fpm).

    • Don PPE: Double nitrile gloves, Tyvek coat, goggles.

    • Place a static-dissipative mat or wipe the balance area with an anti-static wipe. SR-17398 powder can be electrostatic and "jump" during weighing.

  • Weighing (The "Closed Transfer" Method):

    • Do not use a spatula to scoop powder into an open boat on the balance.

    • Step 1: Tare a sealable vial (e.g., amber glass scintillation vial) with the cap ON.

    • Step 2: Open the SR-17398 container and the vial inside the hood.

    • Step 3: Transfer approximate amount to the vial. Cap the vial immediately.

    • Step 4: Weigh the sealed vial. Calculate net weight. This prevents balance contamination.

  • Solubilization (The Critical Step):

    • Calculate the required DMSO volume based on the net weight (

      
      ).
      
    • Note: SR-17398 MW is approx 258.32 g/mol .

    • Add DMSO slowly down the side of the vial.

    • Vortexing: Ensure the vial cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

Diagram 2: Solubilization Workflow

Standard operating procedure for converting solid SR-17398 to a stable stock solution.

Workflow Start Start: Dry Powder Handling Static Neutralize Static Charge (Anti-static gun/wipe) Start->Static Weigh Weigh in Sealed Vial (Difference Method) Static->Weigh Calc Calculate DMSO Vol (MW: 258.32 g/mol) Weigh->Calc AddSolvent Add DMSO (In Fume Hood) Calc->AddSolvent Parafilm Seal Cap with Parafilm AddSolvent->Parafilm Vortex Vortex to Dissolve Parafilm->Vortex Aliquot Aliquot to Single-Use Vials Vortex->Aliquot

Caption: Step-by-step containment workflow. Note the "Seal Cap" step prior to vortexing to prevent aerosol generation.

Waste Disposal & Decontamination

Because SR-17398 is an autophagy inhibitor, it must not enter the water supply.

  • Solid Waste: All gloves, weigh boats, and pipette tips contacting the compound must be disposed of in a Hazardous Chemical Waste container (labeled "Toxic Solid").

  • Liquid Waste: DMSO solutions must go into a dedicated "Halogenated/Organic Solvent" waste stream. Do not pour down the sink.

  • Spill Cleanup (Powder):

    • Cover with wet paper towels (dampened with water/detergent) to prevent dust.

    • Wipe up inward from the periphery.

    • Double bag all waste.

  • Spill Cleanup (DMSO Solution):

    • Evacuate area immediately if spill is >50mL outside a hood (DMSO vapors).

    • Absorb with vermiculite or chem-pads.

    • Clean surface with 10% bleach followed by ethanol to degrade potential biological activity.

References
  • Wood, S. D., et al. (2017). "In Silico HTS and Structure Based Optimization of Indazole-Derived ULK1 Inhibitors."[1] ACS Medicinal Chemistry Letters, 8(12), 1258–1263.[1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200.

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: SR-17398." PubChem Database.

  • American Chemical Society (ACS). "Identifying and Handling High-Hazard Chemicals." ACS Center for Lab Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SR-17398
Reactant of Route 2
Reactant of Route 2
SR-17398

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.